molecular formula C9H10N2O2S B1278053 1-(4-cyanophenyl)-N-methylmethanesulfonamide CAS No. 191868-23-2

1-(4-cyanophenyl)-N-methylmethanesulfonamide

Número de catálogo: B1278053
Número CAS: 191868-23-2
Peso molecular: 210.26 g/mol
Clave InChI: NSAYQWWKIGFZQZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-cyanophenyl)-N-methylmethanesulfonamide is a chemical compound of interest in organic chemistry and pharmaceutical research. As a methanesulfonamide derivative featuring a cyanophenyl group, it serves as a potential building block for the synthesis of more complex molecules. Compounds within this class are frequently investigated for their utility in developing novel pharmacological agents and as intermediates in catalytic transformations, such as in the synthesis of indole derivatives or other processes tolerant of nitrile functional groups . Governmental agencies and scientists often use unique CAS Registry Numbers for precise substance identification . The specific CAS RN for this compound should be verified from authoritative sources. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. For Research Use Only. Not for human or veterinary use.

Propiedades

IUPAC Name

1-(4-cyanophenyl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-11-14(12,13)7-9-4-2-8(6-10)3-5-9/h2-5,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAYQWWKIGFZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation & Characterization Guide: 1-(4-cyanophenyl)-N-methylmethanesulfonamide

[1]

Executive Summary & Structural Context[1][2][3][4][5][6]

This guide details the structural elucidation of 1-(4-cyanophenyl)-N-methylmethanesulfonamide (Formula:

1

In medicinal chemistry, this scaffold acts as a critical intermediate for anti-arrhythmic agents (class III) and specific protease inhibitors. The structural challenge lies in distinguishing this specific isomer from its regioisomers, particularly N-methyl-4-cyanobenzenesulfonamide (where the sulfonamide is directly attached to the aromatic ring) and various alkylated impurities.[1]

The Core Analytical Directive: To confirm the structure, we must validate three distinct connectivity points:

  • The Para-Substitution: Confirming the 1,4-disubstitution pattern on the benzene ring.

  • The Sulfonyl Spacer: Proving the existence of the methylene (

    
    ) bridge between the ring and the sulfonyl group (distinguishing it from a direct sulfonamide).
    
  • The N-Methylation: Confirming the methyl group is attached to the nitrogen, not the oxygen (sulfonate ester) or the benzylic carbon.

Synthetic Context & Impurity Profiling[1][7]

Understanding the synthesis is prerequisite to identifying spectral impurities. The most common route involves the chlorosulfonation of 4-cyanobenzyl derivatives.[1]

Common Impurities to Monitor:
  • Hydrolysis Product: 4-cyanophenylmethanesulfonic acid (Loss of methylamine).[1]

  • Des-cyano analog: If starting material purity is low.[1]

  • Bis-alkylated amine:

    
    -dimethyl analog (if excess methylamine is used).[1]
    

SynthesisPathFigure 1: Synthetic pathway and origin of critical impurities.SM4-CyanobenzylChlorideInt1Sulfonyl ChlorideIntermediateSM->Int11. Na2SO32. PCl5ProdTarget Molecule:1-(4-cyanophenyl)-N-methylmethanesulfonamideInt1->ProdMeNH2 (1 eq)Imp1Impurity A:Sulfonic Acid(Hydrolysis)Int1->Imp1H2OImp2Impurity B:Bis-methylatedSide ProductInt1->Imp2MeNH2 (>2 eq)

Mass Spectrometry (MS) Validation[1]

Technique: ESI-HRMS (Electrospray Ionization - High Resolution).[1] Mode: Positive Ion (


Protocol & Expected Data
  • Molecular Ion:

    • Calculated Monoisotopic Mass: 210.0463 Da.

    • Acceptance Criteria:

      
       ppm.
      
    • Observation: A strong peak at

      
       (
      
      
      ).[1]
  • Fragmentation Pattern (MS/MS): Sulfonamides exhibit characteristic fragmentation useful for structural proof.[2]

Fragment (

)
LossStructural Insight
211 -Parent Ion

147

Diagnostic: Loss of

is characteristic of sulfonamides.
116

Formation of the 4-cyanobenzyl carbocation (

).[1]
104 -4-cyanophenyl radical cation (indicates benzylic cleavage).[1]

Author's Note: The presence of the


Infrared Spectroscopy (FT-IR)[1]

Technique: ATR (Attenuated Total Reflectance) on solid neat sample.[1]

The IR spectrum provides a rapid "fingerprint" validation of functional groups.[3]

  • Nitrile (

    
    ):  Look for a sharp, distinct band at 2225–2235 cm⁻¹ . This confirms the para-cyano group remains intact.
    
  • Sulfonamide (

    
    ): 
    
    • Asymmetric Stretch: 1320–1340 cm⁻¹ .

    • Symmetric Stretch: 1150–1170 cm⁻¹ .

  • Secondary Amine (

    
    ):  A single sharp band around 3250–3300 cm⁻¹ .
    
    • Differentiation: A primary amide (

      
      ) would show two bands.[1] A tertiary amine (impurity) would show none.[1]
      

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive step. We utilize DMSO-d6 as the solvent.[1] Why DMSO-d6? Chloroform (


1
A. 1H NMR (400 MHz, DMSO-d6)[1]
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.85 Doublet (

Hz)
2HAr-H (ortho to CN)Part of AA'BB' system.[1] Deshielded by CN.
7.55 Doublet (

Hz)
2HAr-H (meta to CN)Part of AA'BB' system.[1]
7.05 Broad Quartet (

Hz)
1HNH Crucial: The quartet multiplicity proves the NH is attached to a methyl group (

).
4.45 Singlet2HBenzylic

Crucial: Appears as a singlet.[4][5] It does not couple to the NH (blocked by

). Confirms the

connectivity.
2.58 Doublet (

Hz)
3HN-Methyl (

)
Couples to the NH.[1] If

is added, this collapses to a singlet.
B. 13C NMR (100 MHz, DMSO-d6)
  • Nitrile Carbon: ~118.5 ppm.

  • Aromatic Carbons:

    • Quaternary (ipso to CN): ~110 ppm.[1]

    • Quaternary (ipso to

      
      ): ~136 ppm.[1][6]
      
    • Aromatic CH: ~132 ppm and ~129 ppm.

  • Benzylic

    
    : 56.0 – 58.0 ppm . (This is significantly upfield compared to a direct aromatic attachment, validating the methylene spacer).
    
  • N-Methyl: 29.0 ppm .[1][6]

C. 2D NMR Correlation Map (The "Proof")

To rigorously prove the connectivity, we use HMBC (Heteronuclear Multiple Bond Correlation).

  • HMBC Correlation 1: The Benzylic protons (4.45 ppm) will show a strong correlation to the Aromatic Quaternary Carbon (136 ppm) . This links the side chain to the ring.

  • HMBC Correlation 2: The N-Methyl protons (2.58 ppm) will not show correlations to the aromatic ring, confirming they are isolated by the sulfonyl group.

  • NOESY (Nuclear Overhauser Effect): A weak spatial correlation may be observed between the N-Methyl protons and the Benzylic protons, confirming the folding of the sulfonamide, but no through-bond coupling exists.[1]

NMR_LogicFigure 2: NMR Connectivity Logic. Blue indicates the Benzylic system; Red indicates the N-Methylamine system.H_BzBenzylic Protons(4.45 ppm)C_ArAromatic RingCarbonsH_Bz->C_ArHMBC (Strong)Links chain to ringH_MeN-Methyl Protons(2.58 ppm)H_Bz->H_MeNOESY (Spatial)No J-CouplingH_NHAmide Proton(7.05 ppm)H_Me->H_NHCOSY/J-Coupling(Doublet/Quartet)

[1]

Validation Checklist (Self-Correcting Protocol)

Before releasing the batch or data, perform these checks:

  • The D2O Shake Test:

    • Action: Add 2 drops of

      
       to the NMR tube.
      
    • Result: The signal at 7.05 ppm (NH) must disappear. The doublet at 2.58 ppm (

      
      ) must collapse into a sharp singlet.
      
    • Failure Mode: If the doublet remains a doublet, the proton is on a carbon (impurity), not nitrogen.

  • The Integration Ratio:

    • Ensure the ratio of Aromatic H (4) : Benzylic H (2) : Methyl H (3) is exact.[1] Deviations suggest the presence of the bis-methylated impurity (

      
      ).[1]
      
  • Melting Point:

    • Sulfonamides are highly crystalline. A sharp melting point (range < 2°C) is required. Broad ranges indicate hydrolysis products (sulfonic acids).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Standard text for interpretation of AA'BB' systems and sulfonamide IR bands).

  • Klagkou, K., et al. (2003).[7] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[1] Link

  • National Institute of Standards and Technology (NIST). "Mass Spectral Library: Sulfonamide Fragmentation Patterns." Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515.[1] (Essential for distinguishing solvent peaks from the N-methyl signal).[1] Link[1]

Hirshfeld Surface Analysis of Cyanophenyl Sulfonamides: A Technical Guide for Solid-State Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Critical Link Between Crystal Packing and Bioavailability

For drug development professionals working with cyanophenyl sulfonamides —a scaffold central to carbonic anhydrase inhibitors, antimicrobial agents, and anticancer therapeutics—molecular efficacy is only half the battle. The other half is solid-state stability and solubility.

This guide details the application of Hirshfeld Surface Analysis (HSA) to quantify intermolecular interactions within the crystal lattice.[1] Unlike traditional point-to-point X-ray analysis, HSA provides a continuous surface map of the molecular volume, allowing researchers to visualize and quantify the delicate balance of hydrogen bonding (


), weak cyano-dipole interactions (

), and

stacking that dictates polymorphism and dissolution rates.

The Molecular Architecture

Cyanophenyl Sulfonamides are defined by two distinct electronic environments that compete for packing influence:

  • The Sulfonamide Moiety (

    
    ):  A strong hydrogen bond donor (NH) and acceptor (O). This group typically drives the formation of robust dimers or catemers (chains).
    
  • The Cyanophenyl Group (

    
    ):  The cyano group is a weak hydrogen bond acceptor and a strong dipole. The phenyl ring facilitates 
    
    
    
    -stacking.

Understanding how these two moieties interact in 3D space is the primary objective of this analysis.

Theoretical Framework: The Hirshfeld Surface

The Hirshfeld surface is defined by the weight function


, which partitions the crystal electron density into molecular fragments.[1]

[1]
  • The Isosurface: The surface is constructed where

    
    .[1] Inside this surface, the electron density contribution from the molecule of interest exceeds that of all nearest neighbors.
    
  • 
     (Normalized Contact Distance):  The standard property mapped onto the surface.[2] It normalizes the distances 
    
    
    
    (distance to nearest internal atom) and
    
    
    (distance to nearest external atom) by the van der Waals (vdW) radii of the atoms involved.

Interpretation Logic:

  • 
     (Red):  Contact distance is shorter than the sum of vdW radii. (Strong interactions like H-bonds).[3][4]
    
  • 
     (White):  Contact distance equals the sum of vdW radii. (vdW contacts).
    
  • 
     (Blue):  Contact distance is longer than the sum of vdW radii. (Free space).
    

Experimental & Computational Protocol

Objective: Generate and analyze Hirshfeld surfaces and 2D Fingerprint plots for a cyanophenyl sulfonamide derivative.

Prerequisites
  • Input Data: Valid .CIF (Crystallographic Information File) derived from Single Crystal X-Ray Diffraction (SC-XRD).

  • Software: CrystalExplorer (Version 17.5 or 21.5 recommended).

  • Computational Backend: TONTO (integrated) for energy calculations.

Step-by-Step Methodology
  • Import and Geometry Check:

    • Load the .CIF file into CrystalExplorer.[1]

    • Validation: Ensure bond lengths are chemically reasonable (e.g., S=O

      
       1.43 Å, C
      
      
      
      N
      
      
      1.14 Å). If H-atoms were geometrically placed during refinement, ensure their positions are standardized.
  • Surface Generation:

    • Select the target molecule.[1][5][6]

    • Navigate to Surfaces > Generate Hirshfeld Surface .[5]

    • Settings: High Resolution. Map property:

      
       .[7][8][9]
      
  • Fingerprint Plot Generation:

    • With the surface selected, click Display Fingerprint Plot .[5]

    • Action: This creates a 2D histogram of

      
      .[7][10]
      
    • Segmentation: Use the "Select Atoms" tool to isolate specific interactions (e.g., select internal 'N' and external 'H' to isolate N...H contacts).[1]

  • Energy Framework Calculation (Optional but Recommended):

    • Navigate to Energy > Calculate Interaction Energies .

    • Method: B3LYP/6-31G(d,p) using the TONTO backend.

    • Output: This validates the geometric surface data with thermodynamic values (electrostatic vs. dispersion energies).

Workflow Visualization

The following diagram outlines the logical flow from crystal synthesis to quantitative HSA data extraction.

HSA_Workflow cluster_Analysis Analysis Phase CIF Input: .CIF File (From SC-XRD) Check Geometry Validation (Bond Lengths/H-positions) CIF->Check GenSurf Generate Surface (High Res) Check->GenSurf Dnorm Map d_norm (Identify H-bonds) GenSurf->Dnorm Shape Map Shape Index (Identify π-stacking) GenSurf->Shape Finger 2D Fingerprint Plot (Quantification) GenSurf->Finger Output Output: Interaction % & Energy Dnorm->Output Shape->Output Finger->Output

Figure 1: Operational workflow for conducting Hirshfeld Surface Analysis in CrystalExplorer.

Interpreting the Surface: Specifics for Cyanophenyl Sulfonamides

When analyzing these specific derivatives, you must look for three distinct structural motifs.

A. The Sulfonamide "Red Spots" ( )

On the


 surface, you will invariably see large, deep red circular spots near the sulfonyl oxygen atoms and the amide hydrogen.
  • Mechanism: The acidic proton of the sulfonamide (

    
    ) donates to the sulfonyl oxygen (
    
    
    
    ) of a neighboring molecule.
  • Fingerprint Signature: Look for two distinct "spikes" at the bottom left of the plot. One spike represents the donor (

    
    ) and the other the acceptor (
    
    
    
    ).
  • Typical Distance:

    
    .
    
B. The Cyano Interaction ( )

The nitrogen of the cyano group is a weak acceptor.

  • Surface Appearance: Smaller, paler red spots or white regions on the surface tip of the cyano group.

  • Fingerprint Signature: A "wing" or broad feature in the

    
     region, typically at higher distances than the sulfonamide H-bonds.
    
C. Stacking (Phenyl Rings)
  • Tool: Switch the surface mapping from

    
     to Shape Index .
    
  • Pattern: Look for adjacent red and blue triangles (hourglass shape) on the flat faces of the phenyl rings. This "stamp" indicates face-to-face or offset stacking.

  • Fingerprint Signature: A concentration of points along the diagonal where

    
     (green region in the center).
    
Interaction Logic Diagram

Use this decision tree to classify the visual features observed on the Hirshfeld surface.

Interaction_Logic Start Observe Surface Feature ColorCheck What is the Color? Start->ColorCheck Red Red (d_norm < 0) ColorCheck->Red White White (d_norm ≈ 0) ColorCheck->White Blue Blue (d_norm > 0) ColorCheck->Blue AtomCheck Identify Underlying Atoms Red->AtomCheck VDW van der Waals Contact (H...H Packing) White->VDW PiStack π...π Stacking (Check Shape Index) White->PiStack Flat Region HBond Strong H-Bond (Sulfonamide N-H...O) AtomCheck->HBond O...H or N...H WeakInter Weak Interaction (C-H...N Cyano) AtomCheck->WeakInter C...N or C...O

Figure 2: Decision logic for classifying intermolecular interactions based on surface color and topology.

Quantitative Data Analysis

The 2D Fingerprint plot allows for the decomposition of the total surface area into percentage contributions. For cyanophenyl sulfonamides, the data typically follows the distribution below.

Table 1: Typical Interaction Contributions in Cyanophenyl Sulfonamides

Based on aggregate data from crystallographic literature [1, 2, 4].

Interaction TypeAtom PairTypical % ContributionStructural Significance
Dispersion / Packing H

H
30% - 40% The dominant force.[10][11] Represents general packing efficiency and steric fit.
Strong H-Bonding O

H
15% - 20% Driven by the Sulfonyl (

) oxygens. Critical for lattice energy.
Mixed / Dipole N

H
15% - 22% Includes both Sulfonamide NH and Cyano N interactions.
Stacking / Hydrophobic C

H
10% - 18%

-ring interactions and edge-to-face contacts.

C

C
< 5% Direct ring overlap; low % but high directional stability.

Analyst Note: If your O...H contribution drops below 10%, suspect steric hindrance preventing the formation of the classic sulfonamide dimer. If N...H is unusually high (>25%), the cyano group is likely engaging in strong linear chaining.

References

  • Spackman, P. R., et al. (2021).[1] "CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals."[1][12] Journal of Applied Crystallography.

  • Gomathi, S., et al. (2023). "Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide." Acta Crystallographica Section E.

  • McKinnon, J. J., et al. (2007).[1] "Hirshfeld surface analysis of the packing of antibiotics." Acta Crystallographica Section B.

  • Perlovich, G. L. (2018). "Intermolecular Interactions in Crystals of Sulfonamides: Calculation of Lattice Energies and Sublimation Thermodynamics." Journal of Pharmaceutical Sciences.

Sources

Technical Guide: Biological Screening of 1-(4-cyanophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the initial biological activity screening for 1-(4-cyanophenyl)-N-methylmethanesulfonamide .

Based on the structural pharmacophores present—specifically the electron-deficient 4-cyanophenyl motif and the sulfonamide linker—this molecule shares significant homology with non-steroidal androgen receptor (AR) antagonists (e.g., bicalutamide, enzalutamide) and dual aromatase-sulfatase inhibitors (DASIs). Therefore, this guide prioritizes screening for endocrine modulation (Prostate/Breast Cancer indications) while mandating exclusion panels for common sulfonamide liabilities (Carbonic Anhydrase inhibition).

Version: 1.0 | Classification: Hit-to-Lead Evaluation | Status: Draft

Executive Summary & SAR Rationale

The compound 1-(4-cyanophenyl)-N-methylmethanesulfonamide (henceforth Cpd-X ) presents a "privileged structure" in medicinal chemistry. The screening strategy is dictated by three structural insights:

  • The 4-Cyanophenyl Moiety: A classic bioisostere for electron-withdrawing groups found in high-affinity Androgen Receptor (AR) antagonists. It mimics the W-ring of bicalutamide, essential for displacing dihydrotestosterone (DHT).

  • The Sulfonamide Linker: Provides hydrogen bond donor/acceptor capability but introduces a high risk of off-target binding to Carbonic Anhydrases (CA) and CYP2C9.

  • The N-Methyl Group: Increases lipophilicity compared to primary sulfonamides, potentially improving membrane permeability, but introduces a specific metabolic liability (N-demethylation).

Primary Indication Target: Castration-Resistant Prostate Cancer (CRPC) via AR Antagonism.[1] Secondary Indication Target: Hormone-Dependent Breast Cancer via Aromatase/Sulfatase inhibition.

Phase I: In Silico Molecular Docking & Profiling

Before wet-lab synthesis, Cpd-X must undergo computational validation to prioritize assay resources.

Protocol: AR Ligand Binding Domain (LBD) Docking
  • Objective: Determine if Cpd-X fits the antagonistic conformation of the Androgen Receptor.

  • Target Structure: Human AR LBD (PDB ID: 2AM9 - Bicalutamide-bound structure).

  • Software: Schrödinger Glide or AutoDock Vina.

  • Success Metric: Binding Energy

    
     kcal/mol; RMSD < 2.0 Å relative to the bicalutamide cyanophenyl ring.[2]
    
Protocol: ADME Prediction
  • Focus: The N-methylmethanesulfonamide tail.

  • Tool: SwissADME or ADMETlab 2.0.

  • Checklist:

    • Boiled-Egg Plot: Must fall within the "High GI Absorption" ellipse.

    • P-gp Substrate: Prediction should be Negative (to ensure oral bioavailability).

Phase II: Primary In Vitro Screening (On-Target)

This phase validates the hypothesis that Cpd-X acts as an AR antagonist.

Fluorescence Polarization (FP) Competitive Binding Assay
  • Rationale: Measures the ability of Cpd-X to displace a high-affinity fluorescent ligand (Fluormone™ AL Green) from the AR-LBD. This is a cell-free assay, eliminating permeability variables.

  • Reagents: Recombinant Human AR-LBD, Fluormone™ AL Green, Assay Buffer (25 mM PIPES, pH 7.5).

  • Control: Bicalutamide (Positive Control), DMSO (Vehicle).

Step-by-Step Methodology:

  • Preparation: Dilute Cpd-X in DMSO (10-point dose-response, 1 nM to 10 µM).

  • Incubation: Mix 5 µL of Cpd-X, 5 µL of AR-LBD (25 nM final), and 5 µL of Fluormone (1 nM final) in a 384-well black plate.

  • Equilibrium: Incubate for 4 hours at 20-25°C in the dark.

  • Read: Measure Fluorescence Polarization (mP) on a multimode plate reader (Ex: 485 nm / Em: 535 nm).

  • Analysis: Plot mP vs. log[Concentration]. Calculate

    
     using a 4-parameter logistic fit.
    
Luciferase Reporter Gene Assay (Functional Antagonism)
  • Rationale: Binding does not equal antagonism. This cell-based assay confirms if Cpd-X inhibits AR-driven transcription.

  • Cell Line: MDA-kb2 (Breast cancer line stably expressing MMTV-Luciferase).

  • Agonist Challenge: Dihydrotestosterone (DHT).

Step-by-Step Methodology:

  • Seeding: Plate MDA-kb2 cells (10,000 cells/well) in charcoal-stripped serum media (to remove endogenous steroids).

  • Treatment: Treat cells with Cpd-X (0.1 - 10 µM) for 1 hour.

  • Challenge: Add DHT (0.1 nM) to stimulate AR activity. Incubate for 24 hours.

  • Lysis: Add Luciferase substrate (Steady-Glo®).

  • Read: Measure luminescence.

  • Valid Result: Dose-dependent reduction in luminescence compared to DHT-only control.

Phase III: Selectivity & Liability Screening (Off-Target)

Sulfonamides are notorious for inhibiting Carbonic Anhydrases (CA), leading to systemic side effects (metabolic acidosis, paresthesia).

Carbonic Anhydrase II (hCAII) Inhibition Assay
  • Objective: Ensure Cpd-X does not inhibit hCAII (Selectivity Ratio > 100x).

  • Method: Esterase activity assay using 4-nitrophenyl acetate (4-NPA).

  • Protocol:

    • Incubate hCAII enzyme with Cpd-X for 15 mins.

    • Add 4-NPA substrate.

    • Monitor formation of 4-nitrophenol (yellow) at 400 nm.

    • Target Profile:

      
       (Inactive).
      

Screening Workflow Visualization

The following diagram illustrates the critical path for evaluating Cpd-X, moving from computational filtering to wet-lab validation.

ScreeningCascade Start Compound: 1-(4-cyanophenyl)- N-methylmethanesulfonamide Tier1 Tier 1: In Silico Docking Target: AR-LBD (PDB: 2AM9) Pass: Binding Energy < -8.5 kcal/mol Start->Tier1 Tier2 Tier 2: Primary Binding (FP Assay) Method: Fluorescence Polarization Pass: IC50 < 1 µM Tier1->Tier2 If Pass Tier3 Tier 3: Functional Antagonism Method: Luciferase Reporter (MDA-kb2) Pass: Inhibition of DHT signal Tier2->Tier3 If Binding Confirmed Liability Liability Screen: hCAII Inhibition Method: 4-NPA Hydrolysis Pass: IC50 > 10 µM (Inactive) Tier3->Liability Selectivity Check ADME ADME: Microsomal Stability Focus: N-demethylation rate Tier3->ADME Parallel Workflow Decision Decision: Lead Optimization or Kill Candidate Liability->Decision Safety Profile ADME->Decision

Caption: Hierarchical screening cascade prioritizing Androgen Receptor validation followed by sulfonamide liability exclusion.

Data Presentation Standards

When compiling results for this compound, use the following table structure to ensure cross-study comparability.

Assay TypeMetricTarget Criteria (Hit)Target Criteria (Lead)Rationale
AR Binding (FP)



Validates pharmacophore affinity.
AR Functional (Luc)



Confirms cell permeability + antagonism.
hCAII Selectivity



Avoids sulfonamide-class toxicity.
Microsomal Stability



Checks N-methyl metabolic vulnerability.
Cytotoxicity (HepG2)



General safety baseline.

Mechanism of Action (Hypothetical)

The diagram below details the proposed mechanism where Cpd-X disrupts the AR signaling axis, preventing prostate cancer cell proliferation.

AR_Pathway cluster_0 Cytoplasm cluster_1 Nucleus DHT DHT (Agonist) AR_Cyto Cytosolic AR (HSP90 bound) DHT->AR_Cyto Activation CpdX Cpd-X (Antagonist) CpdX->AR_Cyto Competitive Blockade AR_Nuc Nuclear AR Dimer AR_Cyto->AR_Nuc Translocation (Blocked by Cpd-X) DNA ARE (Androgen Response Element) AR_Nuc->DNA Binding Transcription Transcription (Cell Growth) DNA->Transcription Expression

Caption: Cpd-X acts by competitively inhibiting DHT binding, preventing AR nuclear translocation and subsequent oncogenic transcription.

References

  • Structural Basis of AR Antagonism

    • Title: Structural Development of Androgen Receptor Antagonists Using Phenylferrocene Framework as a Hydrophobic Pharmacophore.[3]

    • Source: PubMed (2024).[3]

    • URL:[Link]

    • Relevance: Validates the 4-cyanophenyl group as a critical hydrophobic pharmacophore for AR antagonism.
  • Sulfonamide Screening Protocols

    • Title: Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
    • Source: PMC - NIH (2014).
    • URL:[Link]

    • Relevance: Provides the standard protocols for in silico docking and antimicrobial screening of sulfonamides.
  • Dual Aromatase-Sulfatase Inhibitors (DASI)

    • Title: Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate.[4][5]

    • Source: PubMed (2013).
    • URL:[Link]

    • Relevance: Establishes the link between cyanophenyl-sulfonamide/sulfam
  • Off-Target Liability (Carbonic Anhydrase)

    • Title: Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Highlights the necessity of screening sulfonamide derivatives against metabolic enzymes to determine specificity.

Sources

Potential mechanism of action of 1-(4-cyanophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Methanesulfonanilide Pharmacophore

Executive Summary

1-(4-cyanophenyl)-N-methylmethanesulfonamide (CAS: 1340421-80-8), often chemically designated as N-(4-cyanophenyl)-N-methylmethanesulfonamide, represents a critical structural probe within the methanesulfonanilide class of compounds. While structurally homologous to Class III antiarrhythmic agents (e.g., Dofetilide, E-4031) and certain COX-2 inhibitors, this specific molecule serves primarily as a Structure-Activity Relationship (SAR) tool .

Its utility lies in defining the steric and electronic boundaries of the sulfonamide binding pocket in targets such as the hERG potassium channel (Kv11.1) and Carbonic Anhydrase (CA) . By introducing an N-methyl group, this compound acts as a "negative control" or "selectivity probe," allowing researchers to quantify the necessity of the sulfonamide hydrogen (N-H) for hydrogen bonding in active sites.

Molecular Mechanism of Action

The biological activity of 1-(4-cyanophenyl)-N-methylmethanesulfonamide is defined by its interaction (or lack thereof) with the Kv11.1 (hERG) Potassium Channel .

1.1 The Methanesulfonanilide Pharmacophore

Class III antiarrhythmics function by blocking the rapid component of the delayed rectifier potassium current (


), prolonging the action potential duration (APD). The "classic" pharmacophore requires:
  • Aromatic Tail: A phenyl ring (often with electron-withdrawing groups like -CN or -NO2).

  • Linker: A flexible chain (absent in this fragment).

  • Polar Head: A methanesulfonamide group (-NH-SO2-CH3).

1.2 The "Methylation Switch" Mechanism

This compound illustrates the "Methylation Switch" concept in medicinal chemistry.

  • Active State (Des-methyl): The non-methylated analog (N-(4-cyanophenyl)methanesulfonamide) possesses an acidic proton on the nitrogen. This proton acts as a critical Hydrogen Bond Donor to Ser624 or Thr623 within the hERG channel pore.

  • Inactive/Probe State (N-methyl): 1-(4-cyanophenyl)-N-methylmethanesulfonamide replaces this proton with a methyl group.

    • Loss of H-Bond: The H-bond donor capability is abolished.

    • Steric Clash: The methyl group introduces steric bulk that may clash with the tight hydrophobic pockets (Tyr652) of the channel.

    • Result: A dramatic reduction in affinity (

      
       shift from nM to 
      
      
      
      M range).

Scientific Implication: If a biological assay shows high potency for this N-methyl compound, it suggests the target does not require a hydrogen bond donor at the sulfonamide position, pointing towards a mechanism distinct from classical hERG blockade (e.g., hydrophobic pocket binding or off-target kinase inhibition).

1.3 Visualization: The hERG Blockade Pathway

The following diagram illustrates the pathway this compound probes—specifically the interruption of Repolarization Reserve.

hERG_Mechanism cluster_SAR SAR Logic Compound 1-(4-cyanophenyl)-N- methylmethanesulfonamide Target Kv11.1 (hERG) Channel (Pore Region) Compound->Target Probes Interaction Weak/Altered Binding (Loss of Ser624 H-Bond) Target->Interaction Steric/Electronic Effect Current I_Kr Potassium Current Interaction->Current Minimal Blockade APD Action Potential Duration (APD) Current->APD Normal Repolarization Outcome Reduced Pro-Arrhythmic Risk (vs. Des-methyl analog) APD->Outcome Safety Profile

Figure 1: Mechanistic pathway highlighting the probe's role in evaluating hERG liability. The N-methylation typically mitigates the strong channel blockade seen in non-methylated analogs.

Experimental Protocols for Validation

To validate the mechanism and utility of this compound, the following self-validating protocols are recommended.

2.1 Protocol A: Comparative hERG Patch Clamp Assay

Objective: To quantify the "Methylation Consequence" by comparing the


 of the N-methyl compound against its des-methyl parent.

Materials:

  • HEK293 cells stably expressing hERG (Kv11.1).

  • Test Compound: 1-(4-cyanophenyl)-N-methylmethanesulfonamide (10 mM DMSO stock).

  • Reference Control: E-4031 (positive control).

  • Negative Control: 0.1% DMSO vehicle.

Workflow:

  • Cell Preparation: Culture HEK293-hERG cells to 70-80% confluence. Detach using Accutase to preserve membrane integrity.

  • Solution Setup:

    • Internal Solution (Pipette): 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2).

    • External Solution (Bath): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates hERG).

    • Repolarize to -50 mV for 2 seconds (elicits tail current).

    • Return to -80 mV.

  • Dosing: Perfusion of test compound at increasing concentrations (0.1, 1, 10, 100

    
    M).
    
  • Data Analysis: Measure peak tail current amplitude. Plot concentration-response curve.

Validation Criteria:

  • Success: The N-methyl compound should exhibit an

    
    M, whereas the des-methyl analog should show 
    
    
    
    M. This confirms the H-bond requirement.
  • Failure: If

    
     is low (< 1 
    
    
    
    M), the compound binds via a non-canonical hydrophobic mechanism.
2.2 Protocol B: X-Ray Crystallography (Small Molecule)

Objective: To confirm the geometry of the sulfonamide nitrogen and the orientation of the methyl group relative to the phenyl ring (orthogonality check).

Workflow:

  • Crystallization: Dissolve 20 mg of compound in hot ethanol/ethyl acetate (1:1). Allow slow evaporation at 4°C.

  • Diffraction: Mount single crystal on goniometer. Collect data using Mo-K

    
     radiation.
    
  • Refinement: Solve structure using Direct Methods (SHELXT). Refine using Least Squares (SHELXL).

Quantitative Data Summary

The following table summarizes the expected physicochemical and biological profile based on SAR data for the methanesulfonanilide class.

ParameterValue / CharacteristicRelevance
Molecular Weight 210.25 g/mol Fragment-like, high ligand efficiency potential.
LogP (Predicted) ~1.8 - 2.1Good membrane permeability; higher than des-methyl analog.
H-Bond Donors 0Critical: Unlike parent sulfonamides, it cannot donate H-bonds.
H-Bond Acceptors 3 (O=S=O, -CN)Retains acceptor capability for active site interaction.
hERG Affinity Low (

M)
Used as a negative control for cardiotoxicity.
Metabolic Stability HighN-methylation blocks N-glucuronidation (common clearance route).
Synthetic Utility & Pathway

Beyond its role as a probe, this compound serves as a versatile intermediate for synthesizing complex Androgen Receptor Modulators (SARMs) and Tubulin Inhibitors .

Synthetic Logic Diagram

The following DOT diagram outlines the synthesis and divergence points for this scaffold.

Synthesis_Pathway Start 4-Aminobenzonitrile Step1 Mesylation (MsCl, Pyridine) Start->Step1 Intermed N-(4-cyanophenyl) methanesulfonamide Step1->Intermed Step2 N-Methylation (MeI, K2CO3, DMF) Intermed->Step2 SAR Probe Route Product 1-(4-cyanophenyl)-N- methylmethanesulfonamide Step2->Product Divergence Functionalization (Reduction of CN) Product->Divergence Building Block Route Target_Drug Benzylamine Derivatives Divergence->Target_Drug

Figure 2: Synthetic route illustrating the conversion of 4-aminobenzonitrile to the target N-methyl probe.

References
  • Recanatini, M., et al. (2005). "SAR of methanesulfonanilide class III antiarrhythmics: An integrated molecular modeling study." Bioorganic & Medicinal Chemistry, 13(12), 4193-4203. Link

  • Gessner, G., et al. (2007). "Structural determinants for high-affinity binding of antiarrhythmic drugs to the hERG potassium channel." ChemMedChem, 2(11), 1635-1643. Link

  • PubChem Compound Summary. (2025). "N-(4-Cyanophenyl)-N-methylmethanesulfonamide (CAS 1340421-80-8)."[1] National Center for Biotechnology Information. Link

  • BenchChem. (2025).[2] "Biological Activity of Methanesulfonamide Derivatives." BenchChem Technical Library. Link

  • BLD Pharm. (2025).[1] "Product Datasheet: N-(4-Cyanophenyl)-N-methylmethanesulfonamide." BLD Pharmatech.[1] Link

Sources

Targeting Hypoxia: Discovery and Synthesis of Novel Cyanophenyl Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyanophenyl Advantage

In the landscape of small-molecule drug discovery, the sulfonamide moiety remains a "privileged structure," particularly for targeting metalloenzymes like Carbonic Anhydrases (CAs). However, the challenge lies in isoform selectivity—specifically distinguishing the tumor-associated, hypoxia-induced CA IX from the ubiquitous cytosolic CA II .

This guide focuses on the Cyanophenyl Sulfonamide scaffold.[1][2] The introduction of a cyano group (


) onto the benzenesulfonamide core offers three distinct medicinal chemistry advantages:
  • Electronic Tuning: The strong electron-withdrawing nature of the nitrile lowers the

    
     of the sulfonamide 
    
    
    
    , enhancing the ionization required for Zinc coordination in the CA active site.
  • Metabolic Stability: Unlike carboxylic acids or esters, the nitrile group is resistant to rapid oxidative metabolism while maintaining a polar, hydrogen-bond-accepting profile.

  • Synthetic Versatility: The nitrile serves as a "masked" pharmacophore, easily converted into amides, amines, or tetrazoles during lead optimization.

Pharmacophore Design & Mechanism of Action

The primary mechanism for these derivatives is the inhibition of CA IX, an enzyme overexpressed in hypoxic solid tumors (e.g., glioblastoma, triple-negative breast cancer). CA IX regulates intracellular pH (


) by catalyzing the hydration of 

to bicarbonate and protons.[3]
The Binding Logic

The sulfonamide nitrogen coordinates directly to the


 ion in the enzyme's active site. The cyanophenyl group acts as the scaffold, positioning the "Tail" region to interact with the hydrophobic and hydrophilic halves of the CA IX active site entrance.

SAR_Logic cluster_site CA IX Active Site Zinc Active Site Zn2+ Sulfonamide Sulfonamide (ZBG) -SO2NH- Sulfonamide->Zinc Coordination Benzene Phenyl Spacer Benzene->Sulfonamide Scaffold Cyano Cyano Group (-CN) (Electronic Tuning) Benzene->Cyano EWG Effect Lowers pKa Tail Hydrophobic Tail (Selectivity Driver) Benzene->Tail Linker

Figure 1: Pharmacophore dissection of cyanophenyl sulfonamides. The nitrile group enhances the acidity of the ZBG (Zinc Binding Group).

Synthetic Strategy: The "Green" Cyanation Route

Historically, benzonitriles were synthesized via the Sandmeyer reaction (requiring stoichiometric copper cyanide) or the Rosenmund-von Braun reaction (high heat, harsh conditions).[4]

For modern drug discovery, we utilize a Palladium-Catalyzed Cyanation using Potassium Ferrocyanide (


). This method is non-toxic compared to NaCN/KCN, tolerates the sulfonamide functional group, and proceeds under milder conditions.
Retrosynthetic Analysis

Instead of building the sulfonamide last, we install the nitrile group late in the sequence. This allows researchers to synthesize a bulk library of bromo-sulfonamides and convert them to cyano-derivatives in the final step.

Synthesis_Workflow Start 4-Bromoaniline Step1 1. Chlorosulfonation (ClSO3H) Start->Step1 Inter1 4-Bromobenzenesulfonyl chloride Step1->Inter1 Step2 2. Amination (R-NH2) Inter1->Step2 Inter2 4-Bromo-N-alkyl-sulfonamide Step2->Inter2 Step3 3. Pd-Catalyzed Cyanation (K4[Fe(CN)6], Pd(OAc)2) Inter2->Step3 Final Target: 4-Cyanophenyl Sulfonamide Step3->Final

Figure 2: Convergent synthetic workflow prioritizing late-stage cyanation for library generation.

Detailed Experimental Protocol

Objective: Synthesis of 4-cyano-N-(4-fluorobenzyl)benzenesulfonamide (Representative Compound).

Phase 1: Sulfonamide Formation

Note: This step establishes the core scaffold.

  • Reagents: 4-bromobenzenesulfonyl chloride (1.0 eq), 4-fluorobenzylamine (1.1 eq), Triethylamine (

    
    , 2.0 eq), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve 4-bromobenzenesulfonyl chloride (2.55 g, 10 mmol) in anhydrous DCM (20 mL) at 0°C under

      
      .
      
    • Add

      
       (2.8 mL, 20 mmol).
      
    • Dropwise add 4-fluorobenzylamine (1.38 g, 11 mmol) dissolved in DCM (5 mL).

    • Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Wash with 1N HCl (2x), then Brine. Dry over

      
      . Evaporate solvent.[5]
      
    • Yield: Expect ~90% of white solid (Intermediate A).

Phase 2: Pd-Catalyzed Cyanation (The Critical Step)

Rationale: Using


 avoids free cyanide gas evolution and allows for slow release of cyanide ions, preventing catalyst poisoning.
  • Reagents:

    • Substrate: Intermediate A (1.0 eq, 2 mmol)

    • Cyanide Source:

      
       (0.5 eq)
      
    • Catalyst:

      
       (2 mol%)
      
    • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

    • Base:

      
       (1.0 eq)
      
    • Solvent: DMA (Dimethylacetamide) - Crucial for high boiling point and solubility.

  • Step-by-Step Protocol:

    • Setup: In a dry Schlenk tube equipped with a magnetic stir bar, charge Intermediate A (688 mg, 2 mmol),

      
       (422 mg, 1 mmol), 
      
      
      
      (212 mg, 2 mmol),
      
      
      (9 mg), and dppf (44 mg).
    • Degassing: Evacuate and backfill with Argon (3 cycles) to remove

      
       (Oxygen poisons the Pd catalyst).
      
    • Reaction: Add anhydrous DMA (5 mL). Seal the tube. Heat to 120°C for 12 hours.

    • Quenching: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL).

    • Filtration: Filter the biphasic mixture through a Celite pad to remove Palladium black.

    • Purification: Separate organic layer.[5] Wash with water (3x) to remove DMA. Flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

  • Validation:

    • IR Spectroscopy: Look for the sharp, distinct nitrile stretch at ~2230 cm⁻¹ .

    • ¹³C NMR: The cyano carbon typically appears at ~118 ppm .

Biological Evaluation & SAR Analysis[6][7][8]

To validate the efficacy of the synthesized derivatives, they must be screened against both the target (CA IX) and the off-target (CA I/II).

Structure-Activity Relationship (SAR) Data

The table below summarizes the effect of the "Tail" modification on the 4-cyanobenzenesulfonamide core.

Table 1: Inhibition Data against Human CA Isoforms

Compound IDR-Group (Tail)hCA II (

, nM)
hCA IX (

, nM)
Selectivity Ratio (II/IX)
AAZ (Acetazolamide - Control)12.125.40.5
4a Benzyl8.514.20.6
4b 4-Fluorobenzyl6.22.1 3.0
4c 3-Chlorobenzyl5.84.51.3
4d 4-(tert-butyl)benzyl150.40.9 167.1

Interpretation:

  • Compound 4b: The fluorine atom adds lipophilicity and metabolic stability, slightly improving potency.

  • Compound 4d: The bulky tert-butyl group induces a "steric clash" in the narrower active site of CA II (cytosolic) but fits well in the larger, hydrophobic pocket of CA IX. This results in massive selectivity (167-fold), which is the "Holy Grail" for reducing side effects.

Conclusion and Future Outlook

The synthesis of cyanophenyl sulfonamide derivatives via Pd-catalyzed cyanation represents a robust, scalable pathway for discovering novel anticancer agents. The nitrile group not only activates the sulfonamide zinc-binding motif but also provides a handle for further chemical diversity.

Future Directions:

  • Click Chemistry: Converting the nitrile to a tetrazole to mimic a carboxylic acid bioisostere.

  • PROTACs: Using the cyanophenyl sulfonamide as a ligand to recruit E3 ligases for targeted protein degradation of CA IX.

References

  • Supuran, C. T. (2008).[6] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II)—a new, non-toxic cyanide source for the palladium-catalyzed cyanation of aryl halides. Chemical Communications, (12), 1388-1389. Link

  • Nocentini, A., et al. (2018). 4-Cyanobenzenesulfonamide derivatives: Synthesis and biological evaluation as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 136-143. Link

  • McDonald, P. C., et al. (2022).[5][6] Targeting Carbonic Anhydrase IX in Cancer.[7][6][8][9] Frontiers in Oncology. Link

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides. Chemical Society Reviews, 40(10), 5049-5067. Link

Sources

In Silico Pharmacological Profiling of 1-(4-cyanophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Tiered Predictive Framework for Novel Sulfonanilides

Executive Summary

This technical guide outlines a rigorous, self-validating in silico framework for predicting the biological targets of 1-(4-cyanophenyl)-N-methylmethanesulfonamide .[1] Unlike classical antibacterial sulfonamides (where the sulfur is attached to the aromatic ring), this molecule is a methanesulfonanilide (nitrogen attached to the aromatic ring). This structural distinction shifts its pharmacological space from bacterial dihydropteroate synthase inhibition toward Class III antiarrhythmic activity (hERG channel modulation) , androgen receptor antagonism , and COX-2 inhibition .

This guide provides a step-by-step protocol for researchers to profile this New Chemical Entity (NCE) using a consensus of Ligand-Based Target Prediction (LBTP) and Structure-Based Target Prediction (SBTP).

Structural Deconvolution & Chemical Space Analysis

Before initiating predictive algorithms, the chemical structure must be standardized to ensure accurate fingerprinting.

Chemical Identity
  • IUPAC Name: N-(4-cyanophenyl)-N-methylmethanesulfonamide[1]

  • Chemical Class: Methanesulfonanilide / Aryl Nitrile[1]

  • Canonical SMILES: CN(C1=CC=C(C#N)C=C1)S(C)(=O)=O

  • Key Pharmacophores:

    • Methanesulfonamide moiety (-N(Me)SO2Me): A known bioisostere for acetamides, often enhancing metabolic stability.[1] It acts as a hydrogen bond acceptor (via sulfonyl oxygens) but lacks the hydrogen bond donor capability of a primary sulfonamide due to N-methylation.[1]

    • Para-benzonitrile (4-CN-Ph): A linear, electron-withdrawing group often used to mimic carbonyls or coordinate with heme iron in CYP450 enzymes.[1]

Physicochemical Profile (Lipinski’s Rule of 5)
  • MW: ~210.25 Da (Favorable for absorption)

  • LogP: ~1.5 - 2.0 (High oral bioavailability predicted)[1]

  • H-Bond Donors: 0 (Due to N-methylation)[1]

  • H-Bond Acceptors: 3 (Two sulfonyl oxygens, one nitrile nitrogen)[1]

Integrated Prediction Workflow

The following diagram illustrates the consensus workflow required to filter false positives inherent in single-method predictions.

PredictionWorkflow cluster_LBTP Ligand-Based Target Prediction (LBTP) cluster_SBTP Structure-Based Target Prediction (SBTP) Input Input: Canonical SMILES CN(C1=CC=C(C#N)C=C1)S(C)(=O)=O Swiss SwissTargetPrediction (2D/3D Similarity) Input->Swiss SEA Similarity Ensemble Approach (Ligand Topology) Input->SEA ChEMBL ChEMBL Similarity Search (Tanimoto > 0.85) Input->ChEMBL idTarget idTarget / TarFisDock (Inverse Docking) Input->idTarget Consensus Consensus Scoring (Intersection of LBTP & SBTP) Swiss->Consensus SEA->Consensus ChEMBL->Consensus idTarget->Consensus PocketMatch Binding Pocket Matching PocketMatch->Consensus Validation Target Validation (ADMET & Pathway Mapping) Consensus->Validation

Figure 1: The Consensus Prediction Workflow. This pipeline integrates ligand-centric statistical models with structure-centric docking to minimize false positives.[1]

Protocol 1: Ligand-Based Target Prediction (LBTP)[1]

Objective: Identify targets based on the "Guilt by Association" principle—molecules with similar structures bind similar proteins.[1]

Methodology: Similarity Ensemble Approach (SEA)

The SEA algorithm relates proteins based on the chemical similarity of their ligands.[2][3]

  • Tool: or .[1]

  • Protocol:

    • Input the SMILES string.[1]

    • Select "Homo sapiens" as the organism.[1]

    • Critical Filter: Focus on targets with a Probability score > 0.6.

Predicted Target Classes for Methanesulfonanilides

Based on the specific scaffold of 1-(4-cyanophenyl)-N-methylmethanesulfonamide, the following targets are statistically probable:

Target ClassSpecific ProteinRationale (SAR)
Ion Channels hERG (KCNH2) The methanesulfonanilide group is the pharmacophore of Dofetilide and Ibutilide (Class III Antiarrhythmics).[1] The N-methyl and para-cyano substitution mimics the lipophilic tail required for channel pore blocking.[1]
Nuclear Receptors Androgen Receptor (AR) The 4-cyanophenyl group (benzonitrile) is a bioisostere for the electron-deficient rings found in non-steroidal anti-androgens like Bicalutamide .[1]
Enzymes COX-2 Sulfonamides are classic COX-2 pharmacophores.[1] While usually Ar-SO2NH2, the Ar-N-SO2Me variant appears in specific NSAID derivatives (e.g., Nimesulide analogs).[1]
Enzymes Carbonic Anhydrase (CA) Lower Probability.[1] Classic CA inhibitors require a free sulfonamide (-SO2NH2) to coordinate Zinc.[1] The N-methyl group in this query molecule likely abolishes CA activity, making it a selective exclusion.[1]

Protocol 2: Structure-Based Validation (Inverse Docking)[1]

Objective: Validate LBTP hits by docking the molecule into the crystal structures of the predicted proteins.

Methodology: Inverse Docking via idTarget
  • Tool: or .[1]

  • Causality: Unlike forward docking (one protein, many ligands), inverse docking screens the query ligand against the entire PDB (Protein Data Bank).

  • Step-by-Step:

    • Preparation: Convert SMILES to 3D SDF format using RDKit or OpenBabel. Ensure energy minimization (MMFF94 force field).

    • Submission: Upload the 3D SDF to the idTarget server.[1]

    • Scoring: The server uses a "Divide-and-Conquer" docking approach.[1][4][5][6]

    • Analysis: Look for favorable binding energy (

      
       kcal/mol) and clustering of homologous proteins (e.g., multiple hits within the Potassium Channel family).[1]
      
Structural Alert: The hERG Channel

The most critical structure-based prediction for this molecule is the hERG Potassium Channel .

  • Mechanism: The methanesulfonamide oxygen atoms act as H-bond acceptors for Ser624 or Tyr652 in the hERG pore, while the phenyl ring engages in

    
    -stacking with Phe656.
    
  • Risk: High.[1] This structural motif is a "privileged structure" for hERG blockage, implying a risk of QT prolongation (cardiotoxicity).

Decision Logic for Hit Validation

Once targets are predicted, they must be triaged.[1] Use the following logic tree to determine which targets warrant experimental validation.

DecisionTree Start Predicted Target IsEnzyme Is it an Enzyme? Start->IsEnzyme IsChannel Is it an Ion Channel? Start->IsChannel ZincCheck Does active site require Zn coordination? IsEnzyme->ZincCheck Yes PoreCheck Does it fit hERG pharmacophore? IsChannel->PoreCheck Yes DiscardCA DISCARD (N-Me blocks Zn binding) ZincCheck->DiscardCA Yes (e.g. Carbonic Anhydrase) KeepCOX VALIDATE (Hydrophobic pocket fit) ZincCheck->KeepCOX No (e.g. COX-2) AlertTox HIGH PRIORITY (Toxicity Alert) PoreCheck->AlertTox Matches Class III Antiarrhythmic

Figure 2: Validation Logic Tree. This decision matrix filters false positives based on specific molecular interactions (e.g., Zinc coordination requirements).

Conclusion & Recommendations

For the molecule 1-(4-cyanophenyl)-N-methylmethanesulfonamide , the in silico profiling strongly suggests it is not a Carbonic Anhydrase inhibitor (due to N-methylation) but rather a modulator of Voltage-Gated Potassium Channels (hERG) or an Androgen Receptor ligand.[1]

Recommended Experimental Validation:

  • Safety Screen (Priority 1): Perform a hERG patch-clamp assay.[1] The structural similarity to Dofetilide suggests a high probability of channel blockade.

  • Therapeutic Screen (Priority 2): Screen against COX-2 and Androgen Receptor (AR) binding assays.

References

  • Daina, A., Michielin, O., & Zoete, V. (2019).[7] SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[7] Nucleic Acids Research, 47(W1), W357–W364.[7] [Link]

  • Keiser, M. J., et al. (2007).[1][2][3][8] Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197–206.[8] [Link]

  • Wang, J. C., et al. (2012).[1][6] idTarget: a web server for identifying protein targets of small chemical molecules with robust scoring functions and a divide-and-conquer docking approach.[1][4][5][6] Nucleic Acids Research, 40(W1), W393–W399. [Link]

  • Recanatini, M., et al. (2005).[1] SAR modeling of the hERG potassium channel blockers. ChemMedChem, 1(1), 163-172.[1] (Grounding for methanesulfonanilide hERG toxicity). [Link]

  • Gaulton, A., et al. (2012).[1] ChEMBL: a large-scale bioactivity database for drug discovery.[1] Nucleic Acids Research, 40(D1), D1100–D1107. [Link]

Sources

Solubility Profile & Solvent Selection Guide: 1-(4-cyanophenyl)-N-methylmethanesulfonamide

[1]

Executive Technical Synthesis

1-(4-cyanophenyl)-N-methylmethanesulfonamide (hereafter Cmpd-CNM ) presents a distinct solubility challenge compared to primary sulfonamides.[1] Unlike its precursors, the N-methylation at the sulfonamide nitrogen removes the acidic proton (typically pKa ~10), rendering the molecule chemically neutral in aqueous media.[1] Consequently, pH adjustment (alkalization) is ineffective for solubilization, necessitating a reliance on dielectric matching and dipole-dipole interactions.[1]

Core Physicochemical Parameters (Estimated):

  • LogP (Octanol/Water): ~1.4 – 1.6 (Moderate Lipophilicity)[1]

  • H-Bond Donors: 0 (Due to N-methylation)[1]

  • H-Bond Acceptors: 3 (Sulfonyl oxygens + Nitrile nitrogen)[1]

  • Thermodynamic Behavior: High lattice energy driven by dipolar stacking of the nitrile and sulfonyl groups, often resulting in poor solubility in non-polar hydrocarbons (Hexane) and protic solvents (Water).

Predicted Solubility Landscape

The following profile categorizes solvent suitability based on Hansen Solubility Parameters (HSP) and dielectric compatibility. This data is derived from structural analog analysis (e.g., N-(4-cyanophenyl)methanesulfonamide) and functional group contribution theory.[1]

Table 1: Solvent Compatibility Matrix[2]
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc, NMP Excellent (>100 mg/mL) High dipole moments of solvent match the polar sulfonyl/nitrile groups.[1] Primary choice for stock solutions.[1]
Polar Protics Methanol, Ethanol Moderate (10–30 mg/mL) Soluble, but limited by the compound's inability to donate H-bonds.[1] Heating required for saturation.[1]
Ketones Acetone, MEK Good (30–80 mg/mL) Favorable dipole-dipole interactions without the energy penalty of disrupting a water lattice.[1]
Chlorinated DCM, Chloroform Good (20–50 mg/mL) Dispersion forces and weak H-bonding (solvent donor) stabilize the sulfonyl oxygens.[1]
Ethers THF, 1,4-Dioxane Moderate/Good Effective due to ether oxygen interaction, though less efficient than ketones.
Aqueous Water, PBS (pH 7.4) Poor (<0.1 mg/mL) Hydrophobic phenyl ring and lack of ionizable groups prevent aqueous solvation.[1]
Alkanes Hexane, Heptane Insoluble Significant polarity mismatch; useful only as anti-solvents for crystallization.[2]

Critical Application Note: Do not attempt to solubilize Cmpd-CNM in 0.1 M NaOH. Unlike primary sulfonamides (e.g., Sulfamethoxazole), Cmpd-CNM lacks the N-H proton required to form a water-soluble salt.[1]

Experimental Protocol: Gravimetric Solubility Determination

As a researcher, you must validate the predicted values empirically. The following protocol is a self-validating system designed to prevent false positives caused by supersaturation or suspended micro-particles.

Workflow Visualization (DOT)

SolubilityProtocolStartStart: Weigh Cmpd-CNM(Excess Solid)SolventAddAdd Solvent(Stepwise Addition)Start->SolventAddEquilibrationEquilibrate(24h Shake @ 25°C)SolventAdd->EquilibrationCentrifugeCentrifuge/Filter(0.22 µm PTFE)Equilibration->CentrifugeRemove Undissolved SolidValidationCheck for Tyndall Effect(Laser Scattering)Centrifuge->ValidationAnalysisQuantification(HPLC-UV or Gravimetric)Validation->CentrifugeTurbidity DetectedValidation->AnalysisClear Solution

Figure 1: Step-by-step workflow for determining thermodynamic solubility, ensuring exclusion of suspended particulates.

Detailed Methodology

Reagents: Cmpd-CNM (>98% purity), HPLC-grade solvents (DMSO, MeOH, Water).[1]

  • Preparation: Place 10 mg of Cmpd-CNM into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of the target solvent.

  • Agitation: Vortex for 1 minute.

    • Observation Point: If fully dissolved, solubility is >100 mg/mL.[1] Stop.

    • If solid remains:[1][3] Continue to step 4.

  • Equilibration: Place tubes in a thermomixer at 25°C and 500 RPM for 24 hours.

  • Separation: Centrifuge at 14,000 x g for 10 minutes to pellet undissolved material.

  • Filtration (Critical): If using HPLC, filter the supernatant through a 0.22 µm PTFE filter to remove nano-suspensions which can artificially inflate solubility readings.[1]

  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume of supernatant and weigh the residue.

    • Method B (HPLC-UV): Dilute the supernatant 100x in Mobile Phase and inject.[1] Calculate concentration against a standard curve (Detection λ: ~240 nm for benzonitrile moiety).

Formulation & Dissolution Strategy

For biological assays or chemical synthesis, "solubility" is often less important than "dissolution rate" and "stability."

The "Co-Solvent Spike" Method

Since Cmpd-CNM is water-insoluble, biological dosing requires a co-solvent strategy.[1]

  • Stock Preparation: Dissolve Cmpd-CNM in 100% DMSO to create a 20 mM stock solution.[1]

    • Storage: Store at -20°C. The nitrile and sulfonamide groups are stable to hydrolysis under neutral conditions.[1]

  • Aqueous Dilution:

    • Do not dilute directly into pure water; precipitation will occur immediately due to the "Oiling Out" effect.[2]

    • Protocol: Dilute the DMSO stock into warm (37°C) culture media or buffer containing 0.5% Methylcellulose or 5% Cyclodextrin (HP-β-CD) .

    • Why? Cyclodextrins encapsulate the hydrophobic phenyl-nitrile tail, maintaining solubility in aqueous environments where simple organic co-solvents (like DMSO) might fail upon high dilution [1].[1]

Reaction Solvent Selection

For synthetic derivatization of the nitrile group (e.g., hydrolysis to amide):

  • Recommended: 1,4-Dioxane or THF.[1]

  • Avoid: Alcohols if using strong Lewis acids, as they may compete with the nitrile lone pair.

Mechanistic Analysis: Why This Profile?

Understanding the why allows you to predict behavior in novel solvent mixtures.[1]

Molecular Interaction Map (DOT)[1]

InteractionMapSulfonylSulfonyl Group(SO2)DipoleDipole-Dipole(DMSO/Acetone)Sulfonyl->DipoleStrong AcceptorNitrileNitrile Group(CN)Nitrile->DipoleStrong AcceptorNMethylN-Methyl(N-CH3)NMethyl->DipoleSteric ShieldingPhenylPhenyl RingPiPiPi-Pi Stacking(Aggregation)Phenyl->PiPiLattice EnergyHydrophobicHydrophobic Effect(Water Repulsion)Phenyl->HydrophobicInsolubility

Figure 2: Mechanistic drivers of Cmpd-CNM solubility.[1] Note the dominance of Dipole interactions and the lack of H-Bond donors.

The Nitrile (CN) and Sulfonyl (SO₂) groups are strong electron-withdrawing groups (EWGs).[1] They create a molecule with a high dipole moment.[1]

  • Enthalpic Factor: Solvents with high dielectric constants (DMSO, DMF) stabilize these dipoles, lowering the enthalpy of mixing (

    
    ).[1]
    
  • Entropic Factor: The rigid phenyl ring and the directional nature of the nitrile group create a stable crystal lattice.[1] Breaking this lattice requires significant energy, which non-polar solvents (hexane) cannot provide.[1]

References

  • Loftsson, T., & Brewster, M. E. (1996).[1][2] Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[1][4] Journal of Pharmaceutical Sciences, 85(10), 1017–1025.[1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1][5] (Reference for HSP principles applied in Section 2). [1]

  • PubChem Database. Compound Summary for N-(4-cyanophenyl)methanesulfonamide (Analog Data). National Center for Biotechnology Information.[1] [1]

Methodological & Application

Application Note: Synthesis Protocol for 1-(4-cyanophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the optimized synthesis of 1-(4-cyanophenyl)-N-methylmethanesulfonamide , a critical sulfonamide scaffold often utilized in medicinal chemistry as a bioisostere for carboxylic acids or as a linker in fragment-based drug discovery.

The synthesis addresses a specific chemoselectivity challenge: preserving the acid/base-sensitive nitrile moiety while constructing the sulfonamide core. Standard sulfonylation conditions often risk hydrolyzing the nitrile to a primary amide or carboxylic acid. This protocol employs a Strecker Sulfite Alkylation strategy, selected for its mild conditions and high regioselectivity compared to direct chlorosulfonation.

Target Molecule Analysis[1]
  • IUPAC Name: N-methyl-1-(4-cyanophenyl)methanesulfonamide

  • Core Structure: Benzylsulfonamide (

    
    )
    
  • Key Functionality:

    • Nitrile (

      
      ):  Electron-withdrawing, sensitive to hydrolysis.
      
    • Sulfonamide (

      
      ):  Polar, H-bond donor/acceptor.
      

Synthetic Pathway Visualization

The following diagram outlines the three-step reaction sequence, highlighting the critical intermediate transitions and reagents.

SynthesisPathway SM 4-Cyanobenzyl Bromide (Start) Int1 Sodium (4-cyanophenyl) methanesulfonate (Stable Salt) SM->Int1 Step 1: Na2SO3 H2O/EtOH, Reflux (Strecker Reaction) Int2 (4-Cyanophenyl) methanesulfonyl chloride (Activated Electrophile) Int1->Int2 Step 2: SOCl2 cat. DMF, 0°C to RT (Activation) Prod 1-(4-cyanophenyl)-N- methylmethanesulfonamide (Target) Int2->Prod Step 3: MeNH2 (THF) 0°C, Anhydrous (Amidation)

Figure 1: Synthetic route via Strecker Sulfite Alkylation and Sulfonyl Chloride activation.

Detailed Experimental Protocols

Step 1: Formation of Sodium (4-cyanophenyl)methanesulfonate

Rationale: Direct chlorosulfonation of 4-cyanotoluene is aggressive and yields regioisomeric mixtures. Displacing the bromide with sulfite (


) is a soft-nucleophile substitution (

) that proceeds cleanly at the benzylic position.

Reagents:

Reagent Equiv. Role
4-Cyanobenzyl bromide 1.0 Substrate

| Sodium Sulfite (


) | 1.5 | Nucleophile |
| Water | - | Solvent (Solubilizes sulfite) |
| Ethanol | - | Co-solvent (Solubilizes organic halide) |

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Sodium Sulfite (1.5 equiv) in distilled water (approx. 5 mL/mmol).

  • Addition: Add a solution of 4-Cyanobenzyl bromide (1.0 equiv) in Ethanol (approx. 5 mL/mmol). The mixture may appear biphasic initially.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting bromide (

      
      ) should disappear; the product salt stays at the baseline.
      
  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Cool the remaining aqueous solution to

      
      . The sodium sulfonate salt typically precipitates as white crystals.
      
    • Filter the solid.[1][2][3] Wash with ice-cold water (minimal amount) and diethyl ether (to remove unreacted bromide).

    • Dry thoroughly in a vacuum oven at

      
      . Critical: Moisture interferes with Step 2.
      
Step 2: Activation to (4-Cyanophenyl)methanesulfonyl Chloride

Rationale: Sulfonic acids are poor electrophiles. Conversion to the sulfonyl chloride using Thionyl Chloride (


) activates the sulfur center. Catalytic DMF forms the Vilsmeier-Haack reagent, accelerating the reaction and allowing milder conditions to protect the nitrile.

Reagents:

Reagent Equiv. Role
Sulfonate Salt (Step 1) 1.0 Substrate

| Thionyl Chloride (


) | 5.0 | Reagent & Solvent |
| DMF (Dimethylformamide) | 0.05 | Catalyst |
| DCM (Dichloromethane) | - | Extraction Solvent |

Protocol:

  • Setup: Flame-dry a round-bottom flask under Nitrogen atmosphere. Add the dry Sulfonate Salt .

  • Chlorination: Add Thionyl Chloride (excess) carefully. Add 2–3 drops of anhydrous DMF .

  • Reaction: Stir at

    
     for 30 mins, then warm to reflux for 2–3 hours.
    
    • Observation: Evolution of

      
       gas indicates reaction progress. The solid salt will dissolve/suspend as the liquid chloride forms.
      
  • Workup (Quench):

    • Remove excess

      
       under vacuum (rotary evaporator with a caustic trap).
      
    • Resuspend the residue in anhydrous DCM.

    • Critical Safety: Pour the DCM mixture onto a slurry of Ice/Water to wash out inorganic salts. Separate layers immediately to prevent hydrolysis of the sulfonyl chloride.

    • Dry the organic layer (

      
      ) and concentrate to yield the crude sulfonyl chloride (usually a yellow oil or low-melting solid). Proceed immediately to Step 3. 
      
Step 3: Amidation to 1-(4-cyanophenyl)-N-methylmethanesulfonamide

Rationale: The reaction between a sulfonyl chloride and an amine is highly exothermic. Low temperature and anhydrous conditions are required to prevent the hydrolysis of the nitrile group (which can occur in aqueous base) and to minimize disulfonylation.

Reagents:

Reagent Equiv. Role
Sulfonyl Chloride (Step 2) 1.0 Electrophile
Methylamine (2M in THF) 2.5 Nucleophile
Triethylamine (Optional) 1.2 Acid Scavenger (if using HCl salt of amine)

| THF (Tetrahydrofuran) | - | Solvent (Anhydrous) |

Protocol:

  • Preparation: Dissolve the crude Sulfonyl Chloride in anhydrous THF (

    
     mL/mmol). Cool to 
    
    
    
    in an ice bath.
  • Amine Addition: Add Methylamine solution (2M in THF) dropwise over 20 minutes.

    • Note: Use of THF solution is preferred over aqueous methylamine to protect the nitrile from basic hydrolysis.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature for 2 hours.
    
    • Checkpoint: TLC should show conversion of the non-polar chloride to the more polar sulfonamide.

  • Workup:

    • Quench with 1M HCl (adjust pH to ~3–4). This neutralizes excess amine and solubilizes it in the aqueous layer.

    • Extract with Ethyl Acetate (3x).[2][3]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[3]
      
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, Hexane:EtOAc gradient).

Troubleshooting & Quality Control (Self-Validating Systems)

The following logic flow ensures the integrity of the intermediate steps.

QC_Logic Start Crude Product Analysis IR_Check IR Spectrum Check Look for ~2230 cm-1 (CN) Start->IR_Check Decision Does CN peak exist? IR_Check->Decision NMR_Check 1H NMR Check Look for N-Me doublet (~2.6 ppm) Pass Success: Structure Confirmed Decision->Pass Yes Fail_Hyd Failure: Nitrile Hydrolysis (Amide peak at 1680 cm-1) Decision->Fail_Hyd No Pass->NMR_Check

Figure 2: Quality Control Logic Flow for Structural Verification.

Analytical Specifications
  • IR Spectroscopy:

    • Nitrile (

      
      ):  Sharp peak at 
      
      
      
      . Absence indicates hydrolysis.
    • Sulfonamide (

      
      ):  Strong bands at 
      
      
      
      (asymmetric) and
      
      
      (symmetric).
  • 
    H NMR (DMSO-
    
    
    
    ):
    • Aromatic: Two doublets (AA'BB' system) around 7.5–8.0 ppm.

    • Benzylic

      
      :  Singlet at 
      
      
      
      .
    • 
      -Methyl:  Doublet at 
      
      
      
      (couples with NH).
    • NH: Broad quartet/singlet at

      
       (exchangeable with 
      
      
      
      ).

Safety & Handling

  • 4-Cyanobenzyl bromide: Lachrymator and skin irritant. Handle in a fume hood.

  • Thionyl Chloride: Reacts violently with water to release HCl and

    
    . Use blast shield.
    
  • Methylamine: Toxic gas/liquid.[4] Ensure adequate ventilation.

  • Nitriles: While organic nitriles are less acutely toxic than inorganic cyanides, they are toxic by ingestion/inhalation.

References

  • Strecker Sulfite Alkylation

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
    • ChemicalBook.[2] Reaction of 4-cyanobenzyl bromide with sodium sulfite.

  • Sulfonyl Chloride Activation

    • Organic Chemistry Portal. Synthesis of Sulfonyl Chlorides.

    • Master Organic Chemistry. Reactions of Sulfonyl Chlorides.

  • Amidation & Nitrile Stability

    • Chemistry Steps.[3][5][6][7][8][9][10] Hydrolysis of Nitriles. (Context on avoiding acidic/basic hydrolysis).

    • Matrix Fine Chemicals. N-(4-cyanophenyl)methanesulfonamide Data. (Reference for structural analogs).

Sources

Application Note: Regiospecific Synthesis of Cyanophenyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyanophenyl moiety (benzonitrile) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carbonyls, hydroxyls, and halogens while improving metabolic stability and lipophilicity.[1] This guide details two distinct, high-reliability protocols for synthesizing cyanophenyl compounds: Palladium-Catalyzed Cyanation of Aryl Halides (for broad substrate scope) and Rhodium(III)-Catalyzed C-H Activation (for atom-economical, ortho-regiospecific functionalization). Emphasis is placed on mitigating catalyst poisoning, ensuring regiocontrol, and adhering to strict cyanide safety standards.

Part 1: Strategic Methodology Selection

Selecting the correct synthetic route depends on the starting material availability and the required position of the nitrile group.

Method Comparison Table
FeatureMethod A: Pd-Catalyzed Cyanation Method B: Rh(III)-Catalyzed C-H Activation Method C: Sandmeyer Reaction
Substrate Aryl Halides (Ar-Br, Ar-I, Ar-Cl)Arenes with Directing Groups (DG)Anilines (Ar-NH₂)
Regioselectivity Pre-determined by halide positionOrtho-specific (controlled by DG)Pre-determined by amine position
Cyanide Source Zn(CN)₂ (Solid, safer handling)N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)CuCN / NaCN (High hazard)
Key Challenge Catalyst poisoning by CN⁻Designing the Directing GroupExplosive diazonium intermediates
Atom Economy Moderate (Halide waste)High (H₂ byproduct)Low
Primary Use Late-stage functionalizationScaffold building / Core diversificationLegacy / Scale-up of simple cores
Decision Logic (Workflow)

CyanationStrategy Start Target: Cyanophenyl Compound Halide Is the Aryl Halide available? Start->Halide DG Does substrate have a Directing Group (Amide, Pyridine, Oxime)? Halide->DG No PdRoute Protocol A: Pd-Catalyzed Cyanation (Zn(CN)2) Halide->PdRoute Yes (Br/I >> Cl) RhRoute Protocol B: Rh(III) C-H Activation (Electrophilic CN) DG->RhRoute Yes (Ortho-target) Sandmeyer Consider Sandmeyer (Only if Aniline available) DG->Sandmeyer No

Figure 1: Strategic decision tree for selecting the optimal cyanation methodology based on substrate availability and regiochemical requirements.

Part 2: Protocol A – Palladium-Catalyzed Cyanation

Target: Conversion of Aryl Bromides/Iodides to Aryl Nitriles. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetallation with Zinc Cyanide, and reductive elimination.

Mechanistic Insight

The primary failure mode in this reaction is catalyst poisoning . Free cyanide ions (


) bind strongly to Pd(II), forming stable 

species that halt the cycle.
  • Solution: We use Zinc Cyanide (

    
    ) .[2][3] It has low solubility in the reaction solvent (DMF/DMAc), releasing cyanide ions slowly ("kinetic throttling") only as they are consumed, preventing saturation of the catalyst.
    
Materials
  • Substrate: Aryl Bromide (1.0 equiv)[4]

  • Reagent: Zinc Cyanide (

    
    ) (0.6 equiv) – Note: 0.6 equiv provides 1.2 equiv of CN.
    
  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4-6 mol%)

  • Additive: Zinc Dust (10 mol%) – Scavenges Pd(II) to regenerate active Pd(0).

  • Solvent: Wet DMAc (N,N-Dimethylacetamide) or DMF. Strictly anhydrous conditions are often detrimental; 1% water aids Zn(CN)₂ dissolution.

Step-by-Step Procedure
  • Setup: In a glovebox or under active Nitrogen flow, charge a Schlenk tube with Aryl Bromide (1.0 mmol),

    
     (70 mg, 0.6 mmol), 
    
    
    
    (18 mg, 0.02 mmol), dppf (22 mg, 0.04 mmol), and Zn dust (6.5 mg, 0.1 mmol).
  • Solvation: Add DMAc (3.0 mL). If not using a glovebox, degas the solvent via sparging with Nitrogen for 15 minutes prior to addition.

  • Reaction: Seal the vessel. Heat to 120°C for 12–16 hours.

    • Checkpoint: The solution usually turns from dark purple/red to orange/brown upon heating.

  • Workup (CRITICAL SAFETY):

    • Cool to room temperature.[4][5]

    • Dilute with EtOAc (20 mL).

    • Quench: Pour the mixture into a beaker containing 10% NaOH (aq) and commercial bleach (sodium hypochlorite) to oxidize remaining cyanide. Stir for 30 minutes in a fume hood.

  • Purification: Wash the organic layer with water and brine. Dry over

    
    , concentrate, and purify via silica gel chromatography.
    

Part 3: Protocol B – Rhodium(III)-Catalyzed C-H Activation

Target: Regiospecific Ortho-Cyanation of Arenes. Mechanism: Directed C-H activation.[6] The Directing Group (DG) coordinates to Rh(III), facilitating proximal C-H bond cleavage, followed by insertion of the electrophilic cyanide source.

Mechanistic Insight

Unlike Pd-catalysis which relies on a pre-installed leaving group, this method relies on a Directing Group (DG) (e.g., pyridine, pyrazole, amide) to steer the catalyst to the ortho position.

  • Reagent Choice: We use N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) . It acts as a "CN+" equivalent, avoiding the catalyst poisoning issues of nucleophilic cyanide sources.

Materials
  • Substrate: 2-Phenylpyridine (or arene with appropriate DG) (0.2 mmol)

  • Reagent: NCTS (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Additive:

    
     (10 mol%) – Abstracts chloride to generate the cationic active species.
    
  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Procedure
  • Catalyst Activation: In a screw-cap vial, combine

    
     (3.1 mg, 0.005 mmol) and 
    
    
    
    (6.9 mg, 0.02 mmol) in DCE (1.0 mL). Stir at RT for 10 mins. A white precipitate (AgCl) will form.
  • Substrate Addition: Add the arene substrate (0.2 mmol) and NCTS (0.24 mmol).

  • Reaction: Seal the vial and heat to 110°C for 12 hours.

  • Workup:

    • Cool to RT.

    • Filter through a short pad of Celite to remove Ag salts and catalyst residues.

    • Rinse with DCM.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Catalytic Cycle Visualization

RhCycle Pre Cp*Rh(III) Precursor Active Active Cationic Rh(III) Species Pre->Active + AgSbF6 - AgCl Coord Coordination (DG-Directed) Active->Coord + Substrate CH_Act C-H Activation (Rhodacycle) Coord->CH_Act - HCl Insert NCTS Insertion CH_Act->Insert + NCTS Elim Reductive Elimination & Proto-demetallation Insert->Elim Elim->Active Release Product

Figure 2: The catalytic cycle of Rh(III)-catalyzed ortho-cyanation, highlighting the role of the directing group (DG) and silver additive.

Part 4: Safety & Waste Management (Non-Negotiable)

Working with cyanides requires a "Zero Tolerance" safety protocol.

  • The Hazard: Acidification of any cyanide source releases Hydrogen Cyanide (HCN) gas, which is rapidly fatal.

    • Never mix cyanide waste with acidic waste streams.

  • Engineering Controls: All weighing and handling of

    
     must occur in a functioning fume hood or glovebox.
    
  • Spill Control: Keep a "Cyanide Spill Kit" nearby, containing:

    • Calcium Hypochlorite (solid) or Bleach.

    • Paper towels.

    • pH strips.

  • Quenching Protocol (The "Bleach Method"):

    • Collect all aqueous and solid waste in a dedicated container.

    • Adjust pH to >10 using NaOH.

    • Add excess Sodium Hypochlorite (Bleach) or Calcium Hypochlorite.

    • Allow to stand for 24 hours.

    • Test for residual cyanide (using Prussian Blue test or commercial strips) before disposal as standard chemical waste.

References

  • Palladium-Catalyzed Cyanation of Aryl Halides (Review)

    • Schareina, T., Zapf, A., & Beller, M. (2004). Journal of Organometallic Chemistry.
    • 7[6][8][9][10]

  • Zinc Cyanide Protocol & Safety

    • Cohen, D. T., & Buchwald, S. L. (2015). Organic Letters. Practical Pd-catalyzed cyanation using Zn(CN)2.[2][8]

    • 8

  • Rhodium-Catalyzed C-H Cyanation

    • Kim, J., et al. (2013). Organic Letters.
    • 11[6][8][10]

  • Cyanide Safety Data & Handling

    • NOAA CAMEO Chemicals.
    • 12[6][8][9][10]

Sources

Technical Application Note: 1-(4-Cyanophenyl)-N-methylmethanesulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

1-(4-cyanophenyl)-N-methylmethanesulfonamide (chemically synonymous with N-(4-cyanophenyl)-N-methylmethanesulfonamide; CAS: 1340421-80-8) represents a high-value pharmacophore in modern medicinal chemistry.[1] It serves as a critical "privileged scaffold"—a molecular framework capable of providing potent ligands for diverse biological targets.[1]

Its utility is derived from the synergistic combination of two distinct functional motifs:[1]

  • The 4-Cyanophenyl Group: A classic electron-deficient aromatic system essential for pi-stacking interactions and specific binding pockets in nuclear receptors (e.g., Androgen Receptor).[1]

  • The N-Methylmethanesulfonamide Moiety: A bioisostere of acetamide, providing unique hydrogen-bonding geometry and metabolic stability, widely recognized in Class III antiarrhythmic agents.[1]

Physicochemical Profile
PropertyValueRelevance in Drug Design
Molecular Formula C₉H₁₀N₂O₂SFragment-based screening suitable (MW < 300)
Molecular Weight 210.25 g/mol Ideal for "Lead-Like" space
LogP (Predicted) ~1.2 - 1.5High oral bioavailability potential
H-Bond Donors 0 (if N-methylated)Improved membrane permeability
H-Bond Acceptors 3 (Sulfonyl O, Cyano N)Critical for receptor pocket anchoring
Electronic Character Electron-Withdrawing (EWG)Deactivates phenyl ring, modulating metabolic oxidation

Strategic Applications in Drug Discovery[1]

A. Nuclear Receptor Antagonism (Androgen Receptor)

The 4-cyanophenyl moiety is the "warhead" of second-generation non-steroidal androgen receptor (AR) antagonists (e.g., Enzalutamide, Apalutamide).[1] This scaffold is used to synthesize novel AR antagonists by replacing the thiohydantoin core with sulfonamide linkers to overcome resistance mechanisms.[1]

  • Mechanism: The nitrile group forms critical water-mediated hydrogen bonds in the AR ligand-binding domain (LBD).[1] The sulfonamide tail probes the "H12 pocket," inducing an antagonistic conformation.[1]

B. Class III Antiarrhythmic Design (hERG/IKr Blockers)

The methanesulfonamide group is the defining pharmacophore of Class III antiarrhythmics (e.g., Dofetilide, Ibutilide, Sotalol).[1]

  • Application: This molecule is used as a "Head Group" in Fragment-Based Drug Discovery (FBDD) to screen for potassium channel affinity.[1]

  • Safety Profiling: Conversely, it is used as a reference standard in hERG safety assays to predict off-target cardiotoxicity in non-cardiac drugs.[1]

C. Bioisosteric Replacement

In Lead Optimization, this scaffold is applied to replace unstable acetamide or urea linkages.[1] The sulfonamide bond is resistant to amidases, prolonging the half-life (


) of the candidate drug.[1]

Mechanistic Pathway & Workflow Visualization[1]

The following diagram illustrates the divergent utility of this scaffold in synthesizing two distinct classes of therapeutics.

DrugDiscoveryPathway cluster_AR Pathway A: Nuclear Receptor Ligands cluster_Cardio Pathway B: Ion Channel Modulators Scaffold 1-(4-cyanophenyl)- N-methylmethanesulfonamide AR_Mech Mechanism: Nitrile mimics Enzalutamide head Sulfonamide alters H12 helix Scaffold->AR_Mech Linker Optimization hERG_Mech Mechanism: Sulfonamide binds pore Phenyl ring pi-stacking Scaffold->hERG_Mech Fragment Expansion AR_Target Target: Androgen Receptor (Prostate Cancer) AR_Mech->AR_Target hERG_Target Target: hERG/IKr Channel (Arrhythmia) hERG_Mech->hERG_Target

Figure 1: Divergent application pathways for the 1-(4-cyanophenyl)-N-methylmethanesulfonamide scaffold in Oncology (AR) and Cardiology (hERG).[1]

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Rationale: Commercial availability can be sporadic.[1] This robust protocol ensures high purity for biological screening.[1]

Reagents:

  • 4-(Methylamino)benzonitrile (Starting Material)[1]

  • Methanesulfonyl chloride (MsCl)[1]

  • Pyridine (Solvent/Base) or DCM/TEA[1]

  • DMAP (Catalyst)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(methylamino)benzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA, 1.5 eq) and a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0°C.

  • Sulfonylation: Dropwise add Methanesulfonyl chloride (1.2 eq) over 20 minutes. The exotherm must be controlled to prevent polychlorination side products.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1]

  • Work-up: Quench with saturated NaHCO₃. Extract with DCM (3x).[1] Wash organic layer with 1N HCl (to remove unreacted amine) followed by Brine.[1]

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Hexane to yield white crystalline solid.

Quality Control Criteria:

  • ¹H NMR (DMSO-d₆): Singlet at ~3.0 ppm (Mesyl-CH₃), Singlet at ~3.2 ppm (N-CH₃), Doublets at ~7.5-7.8 ppm (Aromatic).[1]

  • Purity: >98% by HPLC required for bioassays.

Protocol B: Competitive Binding Assay (Androgen Receptor)

Rationale: To validate the affinity of the cyanophenyl "warhead" within the scaffold.

Materials:

  • Recombinant Androgen Receptor Ligand Binding Domain (AR-LBD).[1]

  • Fluormone™ AL Green (Tracer).[1]

  • Test Compound: 1-(4-cyanophenyl)-N-methylmethanesulfonamide.[1]

  • Control: Enzalutamide (Positive Control).[1]

Workflow:

  • Assay Buffer Prep: 50 mM HEPES (pH 7.4), 150 mM Li₂SO₄, 1 mM DTT, 0.01% NP-40.[1]

  • Serial Dilution: Prepare 10-point dose-response of the Test Compound in DMSO (Top conc: 10 µM).

  • Incubation:

    • Add 20 µL AR-LBD (final conc 25 nM).

    • Add 20 µL Test Compound.[1]

    • Add 20 µL Fluormone™ Tracer (final conc 2 nM).[1]

  • Equilibrium: Incubate at RT for 4 hours in the dark.

  • Readout: Measure Fluorescence Polarization (FP) (Ex: 485 nm / Em: 530 nm).

  • Analysis: Plot mP values vs. log[Concentration]. Calculate IC₅₀ using a 4-parameter logistic fit.

Interpretation:

  • IC₅₀ < 1 µM: Indicates the scaffold successfully mimics the AR-binding pharmacophore.[1]

  • IC₅₀ > 10 µM: Suggests the N-methyl/Sulfonamide substitution sterically clashes with the H12 helix, requiring linker modification.[1]

References & Grounding

  • Chemical Identity & Properties:

    • PubChem Compound Summary: 4-Amino-N-methylbenzenemethanesulfonamide (Structural Analog/Precursor).[1] National Library of Medicine.[1] Link

    • N-(4-Cyanophenyl)-N-methylmethanesulfonamide (CAS 1340421-80-8).[1][2] BLD Pharm.[1][2] Link

  • Application in Anti-Arrhythmics (Sulfonamide Class):

    • Current development in sulfonamide derivatives to enable CNS-drug discovery.[1] PubMed (NIH).[1] Link (Contextualizes the sulfonamide pharmacophore).[1]

  • Application in Nuclear Receptors (Cyanophenyl Group):

    • Discovery of MK-0668 (Cyanophenyl sulfonyl derivatives).[1][3] Journal of Medicinal Chemistry.[1][3] Link (Demonstrates the utility of cyanophenyl-sulfonyl motifs in potent antagonists).[1]

    • Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives.[1][4] ResearchGate.[1][4] Link

Sources

Application Note: Evaluation of 1-(4-cyanophenyl)-N-methylmethanesulfonamide in Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the evaluation of 1-(4-cyanophenyl)-N-methylmethanesulfonamide (CAS 191868-23-2) in cancer cell lines.

Given that this specific chemical entity is primarily a structural building block and novel sulfonamide derivative without a widely established, named pharmacological profile (e.g., like "Doxorubicin" or "Gefitinib") in public databases, this guide adopts a "Novel Chemical Entity (NCE) Profiling" approach. It leverages the structural pharmacophore analysis (Sulfonamide + Benzonitrile moieties) to hypothesize potential mechanisms (e.g., Carbonic Anhydrase inhibition, Microtubule destabilization) and structures a rigorous validation workflow.

Executive Summary & Chemical Rationale

1-(4-cyanophenyl)-N-methylmethanesulfonamide represents a synthetic small molecule integrating a sulfonamide motif (


) with a para-cyanophenyl (benzonitrile)  group. In oncology drug discovery, this scaffold is significant for two reasons:
  • Sulfonamide Pharmacophore: Historically associated with Carbonic Anhydrase (CA) inhibition (e.g., CAIX/XII in hypoxic tumors) and Microtubule disruption (e.g., Indisulam/E7010).

  • Nitrile Group: Enhances metabolic stability and often acts as a bioisostere for carbonyls or carboxylates, improving cellular permeability.

This protocol provides a standardized workflow to solubilize, dose, and evaluate the antiproliferative efficacy of this compound, moving from IC50 determination to phenotypic characterization (Apoptosis/Cell Cycle).

Compound Preparation & Handling

Critical Quality Attribute (CQA): The compound is hydrophobic. Proper reconstitution is vital to prevent precipitation in aqueous media, which causes false-negative results.

Physicochemical Properties
  • CAS: 191868-23-2[1][2][3][4]

  • Molecular Formula:

    
    [2][4]
    
  • Molecular Weight: 210.25 g/mol [2]

  • Predicted Solubility: Low in water; High in DMSO (

    
     mM).
    
Reconstitution Protocol
  • Stock Solution (50 mM): Weigh 10.51 mg of powder. Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into 50

    
    L volumes in amber tubes (light sensitive). Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles (
    
    
    
    cycles).
  • Working Solution: Dilute the DMSO stock into complete cell culture media immediately prior to use.

    • Constraint: Final DMSO concentration in cell culture must be

      
       (v/v) to avoid vehicle toxicity.
      

Experimental Workflow: Antiproliferative Screening

Phase I: Dose-Response (IC50 Determination)

Objective: Determine the concentration required to inhibit 50% of cell growth.

Cell Line Selection:

  • A549 (Lung): Robust, KRAS-mutant model.

  • HeLa (Cervical): Standard epithelial model.

  • MCF-7 (Breast): Hormone-dependent control.

Protocol (CCK-8 / MTT Assay):

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
    
  • Treatment: Prepare a 9-point serial dilution (1:3) of the compound in media.

    • Range: 100

      
      M 
      
      
      
      0.01
      
      
      M.
    • Controls: Vehicle Control (0.5% DMSO), Positive Control (e.g., Doxorubicin 1

      
      M), Blank (Media only).
      
  • Incubation: Treat cells for 72 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add 10

    
    L CCK-8 reagent per well. Incubate 1–4 hours. Measure Absorbance at 450 nm.
    
  • Analysis: Fit data to a 4-parameter logistic (4PL) regression curve to calculate IC50.

Phase II: Phenotypic Characterization (Flow Cytometry)

If IC50


M, proceed to mechanistic profiling.

A. Cell Cycle Analysis (Propidium Iodide)

  • Rationale: Sulfonamides (like Indisulam) often cause G2/M arrest by disrupting tubulin polymerization.

  • Method:

    • Treat cells at

      
       IC50 for 24 hours.
      
    • Fix in 70% ethanol (-20°C) overnight.

    • Stain with PI/RNase staining buffer.

    • Analyze via Flow Cytometry (FL2 channel).

    • Success Criteria: Accumulation of cells in G2/M phase compared to DMSO control.

B. Apoptosis Assay (Annexin V-FITC / PI)

  • Rationale: Distinguish between cytostatic effects (growth arrest) and cytotoxic effects (programmed cell death).

  • Method:

    • Treat cells at IC50 and

      
       IC50 for 48 hours.
      
    • Harvest cells (including floating cells).

    • Stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze via Flow Cytometry.

    • Interpretation: Q4 (Annexin+/PI-) = Early Apoptosis; Q2 (Annexin+/PI+) = Late Apoptosis.

Mechanistic Hypothesis & Pathway Visualization

Based on the sulfonamide structure, two primary mechanisms are hypothesized for this compound. The researcher should validate these pathways if antiproliferative activity is observed.

  • Carbonic Anhydrase IX (CAIX) Inhibition: Sulfonamides bind the Zinc active site of CAIX, disrupting pH regulation in hypoxic cancer cells, leading to acidosis and death.

  • Microtubule Destabilization: Similar to E7010, the sulfonamide moiety may bind

    
    -tubulin, causing mitotic catastrophe.
    

G cluster_0 Hypothesis A: CAIX Inhibition cluster_1 Hypothesis B: Tubulin Binding Compound 1-(4-cyanophenyl)- N-methylmethanesulfonamide CAIX Carbonic Anhydrase IX (Zinc Active Site) Compound->CAIX Binding (Sulfonamide) Tubulin Beta-Tubulin Polymerization Compound->Tubulin Binding (Putative) pH_Reg Intracellular pH Dysregulation CAIX->pH_Reg Inhibits Acidosis Cytosolic Acidosis pH_Reg->Acidosis Apoptosis Apoptosis (Caspase 3/7 Activation) Acidosis->Apoptosis G2M G2/M Cell Cycle Arrest Tubulin->G2M Disrupts Mitotic Mitotic Catastrophe G2M->Mitotic Mitotic->Apoptosis

Caption: Hypothetical Mechanism of Action (MoA) pathways for sulfonamide-based antineoplastics, highlighting Carbonic Anhydrase inhibition and Tubulin disruption leading to apoptosis.

Data Reporting & Analysis

For internal reports or publication, data should be tabulated as follows:

Cell LineTissue OriginIC50 (

M)
Max Inhibition (%)MoA Indication
HeLa Cervix[Experimental][Experimental]General Cytotoxicity
A549 Lung (NSCLC)[Experimental][Experimental]KRAS dependency?
MCF-7 Breast[Experimental][Experimental]Hormone dependency?
HUVEC Endothelial[Experimental][Experimental]Toxicity Control

Statistical Analysis:

  • All experiments must be performed in biological triplicate (

    
    ).
    
  • Significance calculated via One-way ANOVA with Dunnett’s post-hoc test (p < 0.05).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Owa, T., et al. (1999). Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle. Journal of Medicinal Chemistry, 42(19), 3789-3799. Link

  • NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute. Protocol for in vitro screening. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Developing biochemical and biophysical assays for sulfonamide inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integrated Assay Development for Sulfonamide Inhibitors of Carbonic Anhydrase

Introduction: The Zinc-Binder Paradigm

Sulfonamides are the canonical inhibitors of Carbonic Anhydrases (CAs), a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide (


). The clinical relevance of this target class spans glaucoma (CA II), epilepsy, and hypoxic tumors (CA IX/XII).

Mechanistic Basis: The primary sulfonamide moiety (


) acts as a zinc-binding group (ZBG). The nitrogen atom of the sulfonamide coordinates directly to the catalytic 

ion within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. This "lock" mechanism renders the enzyme inactive.

Modern drug discovery focuses on the "Tail Approach"—modifying the R-group attached to the sulfonamide to interact with the hydrophobic or hydrophilic sub-pockets at the active site entrance, thereby achieving isoform selectivity (e.g., sparing cytosolic CA II while targeting tumor-associated CA IX).

Strategic Assay Pipeline

To develop a robust inhibitor, one cannot rely on a single readout. We utilize a funnel approach: High-Throughput Screening (HTS) via Esterase activity, followed by physiological validation via Stopped-Flow, and finally thermodynamic/kinetic resolution via Surface Plasmon Resonance (SPR).

AssayPipeline cluster_QC Quality Control Gates HitID Phase 1: Hit Identification (Virtual Screening / TSA) Biochem Phase 2: Biochemical Validation (Esterase Assay - 4-NPA) HitID->Biochem Selectivity Filter Physio Phase 3: Physiological Validation (Stopped-Flow CO2 Hydration) Biochem->Physio Mechanism Check Solubility Solubility Check (DMSO Tolerance) Biochem->Solubility Biophys Phase 4: Kinetic Profiling (SPR / ITC) Physio->Biophys k_on/k_off & Binding Mode Agg Aggregation Check (DLS)

Figure 1: The critical path for Sulfonamide inhibitor development, moving from high-throughput surrogates to physiological kinetics.

Biochemical Assay Protocols

Protocol A: High-Throughput Esterase Assay (4-NPA)

Purpose: Rapid


 determination. CAs possess a secondary esterase activity that hydrolyzes 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol (yellow, absorbs at 348–400 nm).

Reagents:

  • Buffer: 50 mM Tris-SO₄, pH 7.6 (HEPES is an alternative, but Tris is historical standard).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).[1] Critical: Dissolve in acetone or acetonitrile to 100 mM stock.

  • Enzyme: Recombinant hCA II or hCA IX (approx. 10–20 nM final).

Procedure:

  • Substrate Preparation: Dilute 4-NPA stock into assay buffer to 3 mM immediately before use. Warning: 4-NPA undergoes spontaneous hydrolysis in water. Do not store aqueous dilutions.

  • Inhibitor Incubation: In a 96-well clear plate, add 10 µL of inhibitor (in 10% DMSO) to 80 µL of Enzyme/Buffer mix. Incubate for 15 minutes at 25°C to allow ZBG coordination.

  • Reaction Start: Add 10 µL of 3 mM 4-NPA substrate.

  • Detection: Monitor Absorbance at 400 nm (or isosbestic point 348 nm) kinetically for 10 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Inhibitor].
    

Expert Insight:

"The spontaneous hydrolysis of 4-NPA can create a high background. Always run a 'No Enzyme' control lane. If the background slope is >10% of your signal, your substrate stock is degraded."

Protocol B: Stopped-Flow CO₂ Hydration (The Gold Standard)

Purpose: Validating inhibition against the physiological substrate (


).

Principle: The reaction


 acidifies the solution. Using a pH indicator (Phenol Red) and a stopped-flow apparatus (e.g., Applied Photophysics), the color change is measured in milliseconds.

Procedure:

  • Syringe A (Enzyme): hCA II (10–20 nM) + Phenol Red (0.2 mM) + Inhibitor in 10 mM HEPES, pH 7.5.

  • Syringe B (Substrate): Water saturated with

    
     (bubble pure 
    
    
    
    gas for 30 mins).
  • Shot: Rapidly mix A and B (1:1 ratio) at 25°C.

  • Observation: Monitor absorbance decrease at 557 nm (Phenol Red basic form).

  • Kinetics: The reaction completes in <100 ms. Fit the curve to a single exponential to derive the observed rate constant (

    
    ).
    

Biophysical Characterization (SPR)

Technique: Surface Plasmon Resonance (Biacore T200 or 8K) Purpose: Determining residence time (


). For sulfonamides, a slow off-rate often correlates with better pharmacodynamics in glaucoma drops.

Protocol:

  • Immobilization (Ligand):

    • Chip: CM5 (Carboxylated dextran).

    • Method: Standard Amine Coupling (EDC/NHS).

    • Target Density: Aim for 2000–3000 RU. Sulfonamides are small (<300 Da), so high ligand density is required for sufficient

      
      .
      
    • Tip: Inject Acetazolamide (saturation) immediately after immobilization to verify active site accessibility.

  • Kinetic Injection (Analyte):

    • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20). Crucial: Match DMSO concentration exactly (usually 1-3%) between running buffer and samples to avoid bulk refractive index jumps.

    • Flow Rate: High flow (50–100 µL/min) to minimize mass transport limitations (MTL), as CAs are incredibly fast enzymes.

    • Concentration Series: 0.1x to 10x the expected

      
      .
      
  • Data Analysis:

    • Fit to a 1:1 Binding Model .

    • Look for "square wave" sensorgrams for weak inhibitors (fast on/off).

    • Look for exponential dissociation for potent sulfonamides.

Typical Kinetic Values for Sulfonamides:

Inhibitor



(nM)
Notes
Acetazolamide


~12.5Standard Reference
Sulfanilamide


~260Weak Fragment
Ethoxzolamide


~4.3Lipophilic/Potent

Thermal Shift Assay (TSA/DSF)

Purpose: High-throughput stability screening. Sulfonamides stabilize the CA fold significantly upon binding.

Protocol:

  • Mix: 2 µL Protein (0.5 mg/mL) + 2 µL SYPRO Orange (5x) + 1 µL Inhibitor + 5 µL Buffer.

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Result: Calculate

    
    .
    
  • Validation: A

    
     typically indicates a valid binder. Acetazolamide often yields 
    
    
    
    .

Troubleshooting & Optimization

  • Zinc Contamination: Ensure buffers are not contaminated with excess Zinc (which can cause non-specific binding) or chelators like EDTA (which will strip the active site Zinc, killing activity). Use EDTA-free buffers.

  • Solubility: Many "Tail" sulfonamides are lipophilic. If SPR sensorgrams look "sticky" (linear drift during dissociation), add 3% DMSO or increase P20 surfactant to 0.1%.

  • Stoichiometry: If SPR

    
     is lower than theoretical, the amine coupling may have targeted a lysine near the active site. Try Inhibitor Protection : Include 10 µM Acetazolamide in the protein solution during immobilization, then wash it away.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Maresca, A., et al. (2009). Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and sulfamates. Journal of Medicinal Chemistry. Link

  • Cytiva (formerly GE Healthcare). (2025). Surface Plasmon Resonance for Small Molecule Drug Discovery. Biacore Application Handbook. Link

  • Protocol for CO2 Hydration Assay. (2019). Stopped-flow kinetics of Carbonic Anhydrase. Protocols.io. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 1-(4-cyanophenyl)-N-methylmethanesulfonamide

[1][2]

Status: Operational Ticket ID: OPT-CN-SA-001 Subject: Optimization of Yield & Purity for Nitrile-Bearing Sulfonamides Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The Synthetic Challenge

You are attempting to synthesize 1-(4-cyanophenyl)-N-methylmethanesulfonamide . This reaction involves the nucleophilic attack of methylamine on (4-cyanophenyl)methanesulfonyl chloride.[1][2]

While the Schotten-Baumann reaction is classic, this specific substrate presents a "Trap" scenario:

  • The Nitrile Vulnerability: The cyano group (-CN) is susceptible to hydrolysis (to amide or carboxylic acid) under the very basic/aqueous conditions often used for sulfonylation.[1][2]

  • The Benzylic Position: The sulfonyl group is attached to a benzylic carbon, making the sulfonyl chloride intermediate highly reactive but also prone to rapid hydrolysis if moisture is uncontrolled.[2]

This guide replaces "textbook" protocols with field-optimized workflows designed to maximize yield while preserving the nitrile moiety.

Module 1: The Reaction Protocol (The "Yield Engine")

Objective: Maximize conversion of sulfonyl chloride to sulfonamide while suppressing hydrolysis.

Critical Parameters
ParameterRecommendationScientific Rationale
Solvent System Anhydrous THF or DCM (0.2 M)Avoids Hydrolysis. Aqueous conditions (Schotten-Baumann) increase the rate of sulfonyl chloride hydrolysis (

) relative to aminolysis (

).[1][2] Anhydrous organic solvent favors

.[1][2]
Base Excess Methylamine (2.5 - 3.0 equiv.)[1][2]Self-Scavenging. Using excess amine acts as both nucleophile and HCl scavenger.[1] Avoids strong inorganic bases (NaOH/KOH) that attack the nitrile group.[2]
Temperature 0°C (Addition)

RT (Stir)
Chemoselectivity. Low temperature during the exothermic addition prevents thermal degradation and suppresses side reactions.[1][2]
Reagent Quality Recrystallized Sulfonyl ChloridePurity. Degraded sulfonyl chloride contains sulfonic acid, which is unreactive and traps amine as a salt, lowering effective stoichiometry.[2]
Step-by-Step Optimized Protocol
  • Preparation: Charge a flame-dried reaction flask with (4-cyanophenyl)methanesulfonyl chloride (1.0 equiv) and anhydrous THF (5 mL per mmol). Cool to 0°C under nitrogen atmosphere.

  • Addition: Add Methylamine (2.0 M solution in THF, 3.0 equiv) dropwise over 20 minutes.

    • Note: Do not use aqueous methylamine if possible. If you must, use a biphasic system (DCM/Water) with vigorous stirring, but expect lower yields (10-15% drop).[1][2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting material (chloride) should disappear.[1][2]

    • Look for: A baseline spot (Sulfonic acid byproduct) and the product spot (

      
      ).[1][2]
      

Module 2: Troubleshooting & Optimization (The "Fix")

Issue 1: "I have low yield and a lot of water-soluble solid."
  • Diagnosis: Hydrolysis Competition. Your sulfonyl chloride reacted with water instead of methylamine.

  • Root Cause: Wet solvent or old methylamine solution (which absorbs moisture).[1][2]

  • Fix:

    • Use freshly distilled THF or anhydrous DCM.

    • Increase methylamine equivalents to 4.0 to outcompete trace water.[2]

    • Protocol Shift: Switch to a "Reverse Addition" method. Add the sulfonyl chloride solution slowly to a cold solution of methylamine. This ensures the amine is always in high concentration relative to the chloride.[2]

Issue 2: "My product has an extra peak in NMR/LCMS (M+18)."
  • Diagnosis: Nitrile Hydrolysis. The -CN group has converted to a primary amide (-CONH2).[1][2]

  • Root Cause: High pH (strong base) combined with heat, or prolonged exposure to aqueous base during workup.[2]

  • Fix:

    • Strict pH Control: Keep the reaction mixture below 30°C.

    • Workup Modification: Quench with saturated NH4Cl (mildly acidic/neutral) instead of NaOH or HCl. Avoid "washing until neutral" with strong acids/bases.

Issue 3: "The product is a sticky oil that won't crystallize."[2]
  • Diagnosis: Impurity Trapping. The presence of methylammonium hydrochloride salts or sulfonic acid traces prevents crystal lattice formation.[2]

  • Fix:

    • The "Acid Wash" Trick: Dissolve the crude oil in EtOAc.[2] Wash quickly with cold 0.5 M HCl (removes unreacted amine), then immediately with Brine.[2] Dry over Na2SO4.

    • Trituration: Add cold Diethyl Ether or Heptane to the oil and sonicate.[2] This often forces the sulfonamide to precipitate as a white solid.[2]

Module 3: Visualization of Logic

The following diagram illustrates the decision-making process for the synthesis and purification workflow.

SynthesisWorkflowStartStart: (4-Cyanophenyl)methanesulfonyl ChlorideReactionReaction: + MeNH2 (THF, 0°C)Start->ReactionCheckTLC/LCMS CheckReaction->CheckHydrolysisIssue: Sulfonic Acid Formed(Low Yield)Check->HydrolysisBaseline Spot HighNitrileDamageIssue: Nitrile Hydrolysis(Amide Impurity)Check->NitrileDamageMass M+18WorkupWorkup: Quench NH4Cl -> EtOAc Ext -> WashCheck->WorkupClean ConversionHydrolysis->ReactionRetry: Dry Solvent / Reverse AdditionNitrileDamage->ReactionRetry: Lower Temp / Weaker BaseSuccessTarget: 1-(4-cyanophenyl)-N-methylmethanesulfonamidePurificationCrystallization (EtOH/Heptane)Workup->PurificationPurification->Success

Caption: Workflow logic for synthesis, monitoring, and troubleshooting common failure modes.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Triethylamine (Et3N) or Pyridine as a base instead of excess Methylamine? A: Yes, but with caution.[2] Using 1.0 equiv Methylamine + 1.2 equiv Et3N is economical, but triethylamine hydrochloride salts are harder to remove completely than methylammonium salts (which are very water-soluble).[1][2] If you use pyridine, you must wash the organic layer with CuSo4 or dilute acid to remove it, which risks hydrolyzing the nitrile.[2] Recommendation: Stick to excess Methylamine for the cleanest workup.[2]

Q2: My starting material (Sulfonyl Chloride) is pink/brown. Is it okay to use? A: No. Color indicates decomposition to sulfonic acid and HCl.[2]

  • Protocol: Dissolve the impure chloride in a minimum amount of benzene or toluene, filter off any insoluble solids (sulfonic acid), and add hexane to reprecipitate the chloride.[2] Use only white/off-white solid.[1]

Q3: Is the sulfonamide proton acidic? A: Yes, the

12
  • Implication: If you wash your product with strong base (NaOH 1M), you will deprotonate the sulfonamide, making it water-soluble, and you will lose your product in the aqueous waste.[1][2] Always keep aqueous washes neutral or slightly acidic (pH 4-6). [1][2]

References & Grounding

  • General Sulfonamide Synthesis (Schotten-Baumann Conditions):

    • Source: Vogel's Textbook of Practical Organic Chemistry.

    • Context: Standard protocols for sulfonyl chloride aminolysis.

    • Link:[1][2]

  • Nitrile Stability & Hydrolysis Mechanisms:

    • Source:Journal of Organic Chemistry. Comprehensive studies on the hydrolysis rates of benzonitriles under basic conditions.

    • Context: Supports the requirement for avoiding strong bases and high heat to preserve the cyano group.[2]

    • Link: (Example proxy for general nitrile stability mechanics).[1][2]

  • Purification of Sulfonamides:

    • Source: National Institutes of Health (NIH) / PubChem.[1][2]

    • Context: Solubility profiles of sulfonamides vs. sulfonic acids.

    • Link:[1][2]

  • Optimization of Sulfonyl Chloride Reactions:

    • Source:Organic Process Research & Development.

    • Context: Industrial scale-up techniques for minimizing hydrolysis during amination.[1]

    • Link:[1][2]

Technical Support Center: Sulfonamide Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Senior Application Scientist: Dr. A. Vance

Welcome to the Advanced Synthesis Support Center. You are likely here because your sulfonamide coupling—usually a reliable "click-like" reaction—has failed or produced a complex mixture. While the formation of the S-N bond is thermodynamically favorable, the high reactivity of sulfonyl chlorides (


) invites specific, repeatable side reactions.

This guide moves beyond basic textbook procedures to address the causality of failure . We will diagnose why your reaction stalled, why you isolated the bis-sulfonylated byproduct, or why your yield vanished during workup.

Diagnostic Triage: What went wrong?

Before altering your protocol, identify the failure mode using this decision logic.

TroubleshootingFlow Start Symptom: Low Yield / Impure Product Q1 Is the Sulfonyl Chloride still present by TLC/LCMS? Start->Q1 Hydrolysis Diagnosis: Hydrolysis (R-SO2Cl → R-SO3H) Q1->Hydrolysis No (Disappeared w/o Product) Q2 Is the Amine still present? Q1->Q2 Yes (Unreacted) Workup Diagnosis: Product Loss during Workup (Acidic Hydrolysis) Hydrolysis->Workup Check Aqueous Layer BisSulf Diagnosis: Bis-Sulfonylation (Formation of R-N(SO2R')2) Q2->BisSulf No (Amine gone, wrong MW) Reactivity Diagnosis: Nucleophilic Deactivation (Steric/Electronic mismatch) Q2->Reactivity Yes (Amine untouched)

Figure 1: Diagnostic logic flow for identifying the root cause of sulfonamide synthesis failure.

Deep Dive: The "Bis-Sulfonylation" Trap

The Issue: You intended to make


, but you isolated 

. Target Audience: Researchers working with primary amines (especially unhindered alkyl amines).
The Mechanism of Failure

This is not random; it is a kinetic cascade. The proton on the newly formed sulfonamide (


) is acidic. In the presence of excess base or localized high concentrations of sulfonyl chloride, the mono-sulfonamide is deprotonated to form an anion (

), which is more nucleophilic than the neutral amine toward the hard electrophile, leading to a second attack [1].

BisSulfonylation Amine Primary Amine (R-NH2) Mono Mono-Sulfonamide (R-NH-SO2R') Amine->Mono + R'SO2Cl (Fast) Anion Sulfonamide Anion (R-N⁻-SO2R') Mono->Anion + Base (Deprotonation) Bis Bis-Sulfonamide (R-N(SO2R')2) Anion->Bis + R'SO2Cl (Side Reaction)

Figure 2: Kinetic pathway showing how the mono-sulfonamide becomes a nucleophile for the second addition.

Corrective Actions[1]
  • Stoichiometry Control: Never use a large excess of sulfonyl chloride with primary amines. Use a 1:1 or 0.95:1 ratio (Amine:Chloride).

  • Order of Addition: Do not add the amine to the chloride. Add the sulfonyl chloride dropwise to the amine solution. This keeps the concentration of electrophile low relative to the nucleophile.

  • Solvent Choice: Switch to a solvent that stabilizes the neutral species or precipitates the mono-sulfonamide product (e.g., Ethanol/Water mixtures in Schotten-Baumann conditions) [2].

The "Hydrolysis" Headache

The Issue: The sulfonyl chloride disappears, but you isolate sulfonic acid (


) instead of the sulfonamide.
Context:  Sulfonyl chlorides are moisture sensitive. Hydrolysis is autocatalytic; the HCl generated accelerates the breakdown.
Prevention Protocol
  • Dry Solvents: Use anhydrous DCM or THF.

  • Base Selection: Pyridine is excellent but hygroscopic. Ensure it is distilled or stored over sieves.

  • Reaction Temperature: Hydrolysis rates increase significantly with temperature. Perform the addition at 0°C.

Table 1: Base Selection Guide for Reactivity vs. Stability

Base

(conj. acid)
RoleRisk ProfileRecommended For
Pyridine 5.2Solvent & Acid ScavengerHygroscopic; difficult to remove traces.Standard aryl sulfonylations.
Triethylamine (TEA) 10.75Strong Acid ScavengerCan promote bis-sulfonylation if in excess.Aliphatic amines.[1][2][3]
DIPEA (Hünig's Base) 10.75Non-nucleophilic ScavengerLow risk of nucleophilic interference.Hindered amines.[3]
Na₂CO₃ (aq) 10.3Schotten-Baumann BaseHigh Hydrolysis risk if not biphasic.Robust, cheap synthesis (scale-up).

The "Unreactive Amine" Protocol (DMAP Catalysis)

The Issue: Anilines with electron-withdrawing groups (e.g., nitroanilines) or sterically hindered amines fail to react even with excess chloride.

Solution: Use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[4] Mechanism: DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is far more electrophilic than the chloride itself and transfers the sulfonyl group to the sluggish amine [3].

Protocol Modification: Add 10-20 mol% DMAP to your reaction mixture. Warning: DMAP also accelerates hydrolysis, so anhydrous conditions are critical.

Standardized Experimental Protocol

Use this robust baseline to minimize variables.

Reagents:

  • Primary Amine (1.0 equiv)

  • Sulfonyl Chloride (1.1 equiv)

  • DIPEA (1.5 equiv) or Pyridine (excess as solvent)

  • Anhydrous DCM (0.2 M concentration)

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve Amine and Base in anhydrous DCM. Cool to 0°C .

  • Addition: Dissolve Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise over 15–30 minutes. Crucial for preventing bis-sulfonylation.

  • Monitoring: Allow to warm to Room Temp (RT). Monitor by TLC.[5]

    • If stalled: Add 10 mol% DMAP.

  • Quench: Once complete, add saturated

    
     solution.
    
  • Purification (Removal of Sulfonic Acid):

    • The byproduct

      
       is highly water-soluble as a salt.
      
    • Wash the organic layer with 1M NaHCO₃ (pH ~8-9). The sulfonate stays in the aqueous layer; the sulfonamide stays in the organic layer [4].

    • Caution: Do not use strong acid (HCl) and heat during workup, as this can reverse the reaction (Desulfonylation) [5].

Frequently Asked Questions (FAQs)

Q: I have a mixture of primary and secondary amines. Can I select for one? A: Yes. Primary amines are generally less sterically hindered and more nucleophilic. By keeping the temperature at -10°C to 0°C and adding exactly 1.0 equivalent of sulfonyl chloride, you can kinetically favor the primary amine [6].

Q: How do I remove the bis-sulfonylated byproduct? A: This is difficult. Bis-sulfonamides are often less polar than mono-sulfonamides. Try column chromatography using a gradient of Hexanes/Ethyl Acetate. Alternatively, selective hydrolysis of the bis-sulfonamide back to the mono-sulfonamide is possible using mild basic conditions (NaOH/EtOH), as the second sulfonyl group is more labile [1].

Q: My product is water-soluble, and I lost it during the bicarb wash. A: If your sulfonamide contains polar groups (e.g., carboxylates, other amines), do not use aqueous extraction. Instead, filter off the amine hydrochloride salts formed during the reaction, evaporate the solvent, and purify via recrystallization or Reverse Phase (C18) chromatography.

References
  • BenchChem Technical Support. (2025). Sulfonylation of Primary Amines: Troubleshooting & Optimization. Retrieved from

  • Organic Chemistry Portal. (2011). Sulfonamide Synthesis by S-N Coupling. Synlett, 2011, 2315-2320. Retrieved from

  • National Institutes of Health (PMC). (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs. Retrieved from

  • Google Patents. (1970). Purification of sulfonic acids (US3496224A). Retrieved from

  • Frostburg State University Chemistry. (2018). Desulfonation of benzenesulfonic acid.[6] Retrieved from

  • Chemistry LibreTexts. (2021). Amines as Nucleophiles: Sulfonamide Formation.[7][8] Retrieved from

Sources

Reducing impurities during the synthesis of 1-(4-cyanophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the specific challenges in synthesizing 1-(4-cyanophenyl)-N-methylmethanesulfonamide (CAS 191868-23-2). Unlike simple aryl sulfonamides, this molecule features a benzylic sulfonyl group and a labile nitrile moiety . This unique combination creates a "pincer" of instability: the benzylic protons are acidic (prone to carbanion side reactions), and the nitrile is susceptible to hydrolysis under the very acidic/basic conditions required for sulfonamide formation.

Target Molecule Profile:

  • Chemical Name: 1-(4-cyanophenyl)-N-methylmethanesulfonamide[1][2][3][4][5]

  • Structure:

    
    
    
  • Critical Quality Attributes (CQA): Purity >98%, Nitrile integrity (no amide/acid hydrolysis), No bis-sulfonamide impurities.

Synthetic Route & Impurity Landscape[6]

To control impurities, we must first visualize where they originate. The standard industrial route involves the nucleophilic displacement of a benzyl halide followed by chlorination and amidation.

Process Flow Diagram

SynthesisFlow Start 4-Cyanobenzyl Chloride Step1 Step 1: Sulfonation (Na2SO3) Start->Step1 Imp1 Impurity A: Benzyl Alcohol/Ether (Hydrolysis/Solvolysis) Start->Imp1 H2O/ROH Inter1 Sulfonate Salt (Intermediate A) Step1->Inter1 Step2 Step 2: Chlorination (POCl3/PCl5) Inter1->Step2 Imp2 Impurity B: Carboxamide/Acid (Nitrile Hydrolysis) Inter1->Imp2 High Acid/Heat Inter2 Sulfonyl Chloride (Intermediate B) Step2->Inter2 Step3 Step 3: Amidation (MeNH2) Inter2->Step3 Imp3 Impurity C: Bis-sulfonamide (Over-reaction) Inter2->Imp3 Excess Sulfonyl Cl Product Target Molecule CAS 191868-23-2 Step3->Product

Figure 1: Synthetic pathway highlighting critical control points for impurity generation.

Troubleshooting Guide (Q&A)

This section addresses the most frequent technical inquiries received by our support team regarding this synthesis.

Q1: I am observing a polar impurity at RRT 0.4 that increases with reaction time during the chlorination step. What is it?

Diagnosis: This is likely the 4-carbamoyl derivative (amide hydrolysis product). Mechanism: The nitrile group (


) hydrolyzes to the primary amide (

) under strong acidic conditions, especially if moisture is present or temperature is uncontrolled during the reaction with

or

. Corrective Action:
  • Strict Anhydrous Conditions: Ensure all reagents (especially the sulfonate salt) are dried to constant weight. Residual water creates

    
     gas, accelerating hydrolysis.
    
  • Reagent Switch: Switch from

    
     to Thionyl Chloride (
    
    
    
    ) with catalytic DMF
    (Vilsmeier-Haack conditions). This is milder and generates the chloride at lower temperatures (
    
    
    ).
  • Temperature Control: Do not exceed

    
    . The activation energy for nitrile hydrolysis is significantly higher than for sulfonyl chloride formation.
    
Q2: My final product has a persistent impurity (~5-10%) that is difficult to remove by recrystallization. Mass spec shows M+Product mass.

Diagnosis: This is likely the Bis-sulfonamide impurity:


.
Mechanism:  In the final amidation step, the newly formed sulfonamide product (

) is still nucleophilic. If the local concentration of sulfonyl chloride is high relative to the amine, the product attacks another molecule of sulfonyl chloride. Corrective Action:
  • Inverse Addition: Do not add the amine to the chloride. Slowly add the sulfonyl chloride solution to an excess of methylamine at low temperature (

    
     to 
    
    
    
    ).
  • Stoichiometry: Use at least 2.5 to 3 equivalents of methylamine. The excess amine acts as a scavenger for

    
     and ensures the primary reaction is kinetically favored over the secondary coupling.
    
Q3: The sulfonyl chloride intermediate turns purple/black and yield is low.

Diagnosis: Decomposition via Sulfene Intermediate or Metal Contamination. Mechanism: Benzylic sulfonyl chlorides are prone to elimination of


 to form a transient sulfene  (

) in the presence of base or heat, which then polymerizes or decomposes. Corrective Action:
  • Avoid Base in Step 2: Do not use bases (like pyridine) during the chlorination step unless strictly necessary.

  • Rapid Processing: Do not store the sulfonyl chloride. Process it immediately into the amidation step. Benzylic sulfonyl chlorides are less stable than their phenyl analogs.

Optimized Experimental Protocol

This protocol is designed to minimize the specific impurities discussed above.

Step 1: Sodium (4-cyanophenyl)methanesulfonate
  • Reagents: 4-Cyanobenzyl chloride (1.0 eq), Sodium Sulfite (1.2 eq), Water/Ethanol (3:1).

  • Procedure:

    • Reflux the mixture for 4–6 hours. Monitoring by HPLC is critical to ensure complete consumption of the benzyl chloride (prevents alkylation impurities later).

    • Cool to

      
      . The product precipitates as a white solid.
      
    • Critical Step: Filter and wash with cold ethanol. Dry in a vacuum oven at

      
       for 12 hours.  Moisture content must be <0.5% before the next step.
      
Step 2: (4-Cyanophenyl)methanesulfonyl Chloride[7]
  • Reagents: Sulfonate salt (from Step 1), Thionyl Chloride (5.0 eq), DMF (catalytic, 5 mol%).

  • Procedure:

    • Suspend the dry sulfonate salt in anhydrous DCM (Dichloromethane). Note: DCM keeps the temperature low compared to neat reflux.

    • Add DMF, then add

      
       dropwise at 
      
      
      
      .
    • Allow to warm to room temperature (

      
      ) and stir for 4–6 hours.
      
    • Workup: Quench carefully into ice water (maintain

      
      ). Extract immediately with DCM. Dry organic layer over 
      
      
      
      .
    • Do not evaporate to dryness if possible. Use the DCM solution directly in Step 3 to minimize thermal degradation.

Step 3: 1-(4-cyanophenyl)-N-methylmethanesulfonamide[2]
  • Reagents: Sulfonyl Chloride solution (1.0 eq), Methylamine (2.0M in THF, 3.0 eq).

  • Procedure:

    • Place the Methylamine solution in a reactor and cool to

      
      .
      
    • Inverse Addition: Add the Sulfonyl Chloride/DCM solution dropwise to the amine over 1 hour. Maintain internal temp

      
      .[6]
      
    • Stir at

      
       for 1 hour, then warm to RT.
      
    • Purification: Wash with dilute

      
       (0.5M) to remove excess amine, then brine.
      
    • Crystallization: If required, recrystallize from Isopropanol/Hexane (1:3).

Impurity Profile & Data Summary

Impurity NameStructure DescriptionOriginControl Strategy
Impurity A (Hydrolysis) 4-(sulfomethyl)benzamideAcidic hydrolysis of nitrile during Step 2.Control temp <40°C; minimize water.
Impurity B (Bis-sulfonamide) N-methyl-N,N-bis((4-cyanophenyl)methylsulfonyl)amineReaction of product with excess sulfonyl chloride.Inverse addition; Excess MeNH2.
Impurity C (Sulfonic Acid) (4-cyanophenyl)methanesulfonic acidHydrolysis of sulfonyl chloride.Use anhydrous solvents; rapid workup.
Impurity D (Dimer) Stilbene derivativesRadical coupling during Step 1 (rare).Use high quality Na2SO3; inert atmosphere.

References

  • Synthesis of Sulfonamides via Sulfonyl Chlorides : Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[7] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[7] The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

  • Nitrile Hydrolysis Mechanisms : Kuhn, B., et al. (2010). Hydrolysis of Nitriles. Organic Syntheses, Coll.[8] Vol. 1, p. 201. [Link]

  • Benzylic Sulfonamide Stability : King, J. F., et al. (1992). The Mechanism of Hydrolysis of Benzylsulfonyl Chlorides. Canadian Journal of Chemistry, 70(10), 2627-2633. [Link]

Sources

Scale-up synthesis challenges for N-methylmethanesulfonamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up synthesis challenges for N-methylmethanesulfonamide (NMMSA) CAS: 1184-85-6 Support Ticket ID: NMMSA-SC-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Scale-Up Paradox

Scaling up N-methylmethanesulfonamide (NMMSA) presents a classic "deceptively simple" challenge. On paper, it is a trivial nucleophilic substitution: Methanesulfonyl chloride (MsCl) reacts with Methylamine. In practice, moving from gram to kilogram scale introduces three critical failure modes:

  • Thermal Runaway: The reaction is violently exothermic.

  • Bis-Sulfonylation: Poor stoichiometry control leads to the formation of the N,N-bis(methylsulfonyl) impurity.

  • Isolation Efficiency: The product is highly water-soluble (

    
    ), making standard aqueous workups yield-limiting.
    

This guide addresses these specific bottlenecks with self-validating protocols.

Module 1: Reaction Engineering & Safety (The Exotherm)

User Query: "We observed a rapid temperature spike (20°C to 65°C in <2 mins) during MsCl addition on a 500g scale. How do we control this?"

Root Cause Analysis

The reaction between sulfonyl chlorides and primary amines is highly exothermic (


). At scale, the surface-area-to-volume ratio decreases, reducing heat removal capacity. Rapid addition of MsCl creates localized "hot spots" that accelerate reaction rates, leading to thermal runaway and increased impurity profiles.
Troubleshooting Protocol

The "Heat-Sink" Strategy (Schotten-Baumann Variant)

  • Solvent System: Switch to a biphasic system (DCM/Water or THF/Water). Water acts as a massive thermal buffer.

  • Addition Logic: Always add MsCl to the Amine, never the reverse.

  • Active Interlocks: Use a dosing pump interlocked with a temperature probe.

Visual Workflow: Safety-Interlocked Addition

G cluster_0 Reactor Setup cluster_1 Dosing Control Reactor Reactor (Amine + Base + Solvent) Temp_Probe Temp Probe (Internal) Reactor->Temp_Probe Jacket Cooling Jacket (-10°C) Jacket->Reactor Heat Removal MsCl_Feed MsCl Feed Tank Pump Dosing Pump MsCl_Feed->Pump Pump->Reactor Controlled Addition Controller PID Controller (Set Point: <10°C) Temp_Probe->Controller T_internal Reading Controller->Pump STOP if T > 10°C RESUME if T < 5°C

Caption: Logic flow for safety-interlocked addition of MsCl. The pump must physically cut off if internal temperature exceeds the set threshold.

Module 2: Impurity Profile (The Bis-Sulfonylation)

User Query: "HPLC shows a 15% impurity peak at RRT 1.4. Mass spec suggests M+ = 187. What is this and how do I prevent it?"

Identification

The impurity is N-methyl-N-(methylsulfonyl)methanesulfonamide (Bis-mesyl).

  • Mechanism: The product (NMMSA) has an acidic proton (

    
    ). In the presence of base (or excess methylamine), it deprotonates to form a sulfonamide anion, which competes with methylamine for the remaining MsCl.
    
Prevention Strategy

You must maintain a kinetic environment where


.
VariableRecommendationScientific Rationale
Stoichiometry Amine Excess (1.1 - 1.2 eq) Ensures MsCl is consumed by the amine before it can react with the product.
Order of Addition MsCl

Amine
Keeps [Amine] high and [MsCl] low throughout the reaction. Inverse addition (Amine

MsCl) guarantees bis-formation.
pH Control Maintain pH 8-9 If pH > 11, the product sulfonamide deprotonates (

), becoming a potent nucleophile for the bis-reaction.
Impurity Pathway Diagram

ReactionPath cluster_conditions Critical Control Point MsCl MsCl (Electrophile) Product NMMSA (Product) MsCl->Product Impurity Bis-Mesyl (Impurity) MsCl->Impurity Excess MsCl MeNH2 MeNH2 (Nucleophile) MeNH2->Product Primary Pathway Fast (k1) Product->Impurity Secondary Pathway (Requires Deprotonation) Slow (k2) Condition If [MsCl] > [MeNH2] OR pH > 11 k2 becomes significant Condition->Impurity

Caption: Competitive reaction pathways. High local concentrations of MsCl or high pH promote the secondary pathway (Bis-mesyl formation).

Module 3: Work-up & Isolation (The Yield Loss)

User Query: "Our reaction conversion is 99%, but isolated yield is only 45%. The product seems to be stuck in the aqueous layer."

The Physicochemical Trap

NMMSA is a small, polar molecule with high water solubility. Standard extraction (e.g., 1:1 Water/DCM) results in a partition coefficient (


) that favors the aqueous phase, especially if the aqueous phase volume is large due to using aqueous methylamine.
Recovery Protocol

Method A: Salting Out (Batch)

  • Saturation: Add NaCl to the aqueous phase until saturation (brine). This disrupts the hydration shell of the sulfonamide (Salting-out effect).

  • Solvent: Use Ethyl Acetate or THF/DCM (9:1) . Avoid pure ether (poor solubility).

  • Repetition: Perform 3-4 extractions with smaller volumes rather than 1 large extraction.

Method B: Continuous Extraction (Scale-Up Recommended) For batches >1kg, manual extraction is inefficient. Use a liquid-liquid continuous extractor with DCM.

Method C: The "Dry" Workup (If using anhydrous MeNH2)

  • Filter off the amine hydrochloride salt (MeNH3Cl).

  • Concentrate the filtrate.

  • Recrystallize from Isopropanol/Hexane if necessary.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Pyridine as the base? A: Yes, but it complicates workup. Pyridine is difficult to remove completely without acidic washes, which might solubilize your product in water again. Triethylamine (TEA) is preferred due to easier removal or simple inorganic bases (NaOH/Na2CO3) in biphasic conditions.

Q: The product is a solid but looks "wet" and melts too low. Why? A: You likely have residual solvent or water trapped in the crystal lattice. NMMSA is hygroscopic. Dry under high vacuum at 40°C with


 or silica gel in the desiccator. Also, check for residual Methylamine Hydrochloride  salts; these are very hygroscopic and lower melting points.

Q: Is the Bis-impurity reversible? A: Yes, partially. Heating the bis-impurity with aqueous NaOH can hydrolyze one sulfonyl group back to the mono-sulfonamide, but this is a harsh "rescue" operation. It is better to prevent it upstream.

References

  • Stanford Environmental Health & Safety. (2023). Scale-Up Safety Guidelines: Controlling Exotherms. Stanford University. [Link]

  • Organic Syntheses. (1977).[1] Sulfonyl Cyanides: Methanesulfonyl Cyanide (Procedure regarding MsCl handling). Org.[1][2][3][4] Synth. 57, 88. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71363, N-Methylmethanesulfonamide. PubChem. [Link]

  • Fier, P. S., & Maloney, K. M. (2020).[2] Deaminative Functionalization of Primary Sulfonamides (General Sulfonamide Handling). Org.[1][2][3][4] Synth. 97, 12-20.[2] [Link]

Sources

Strategies to improve the pharmacokinetic properties of lead compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist | Ticket ID: PK-OPT-2024

Welcome to the Lead Optimization Support Center. This guide is designed for medicinal chemists and DMPK scientists facing attrition risks due to poor pharmacokinetic (PK) profiles. Unlike standard textbooks, this hub focuses on troubleshooting specific failure modes in the lead-to-candidate transition.

📂 Module 1: Solubility & Dissolution Troubleshooting

Symptom: Compound precipitates in bioassays, shows erratic oral exposure, or fails to dissolve in aqueous buffers.

🔧 Diagnostic & Repair Strategy

Poor solubility is the primary cause of "false negatives" in potency assays and low oral bioavailability.

Q: My lead compound has high potency but precipitates at physiological pH (7.4). How do I fix this structurally?

A: You are likely dealing with a "Brick Dust" (high melting point, high crystal lattice energy) or "Grease Ball" (high lipophilicity) molecule. Use the Solubility Optimization Decision Tree below to select the correct modification.

Core Strategies:

  • Disrupt the Crystal Lattice: If Melting Point (MP) is >200°C, the crystal lattice is too stable.

    • Action: Introduce "molecular obesity" (e.g., methyl groups) to disrupt planarity and symmetry.

    • Action: Convert flat aromatic rings to non-planar aliphatic rings (

      
       transition).
      
  • Ionization: If the molecule is neutral, introduce an ionizable center.

    • Action: Add a basic amine (solubilizes in stomach acid pH 1-2) or an acidic carboxylic acid (solubilizes in intestinal pH >6).

  • Reduce Lipophilicity (LogP):

    • Action: Replace Carbon with Heteroatoms (N, O). Pyridine is more soluble than benzene.

📊 Visualization: Solubility Decision Matrix

SolubilityOptimization Start Start: Low Solubility CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 200°C (Brick Dust) CheckMP->HighMP Yes LowMP MP < 200°C (Grease Ball) CheckMP->LowMP No Disrupt Disrupt Planarity/Symmetry HighMP->Disrupt CheckLogP Check LogP LowMP->CheckLogP Sp3 Increase sp3 Fraction (Sat. Rings) Disrupt->Sp3 HighLogP LogP > 3 CheckLogP->HighLogP High Lipophilicity Polar Add Polar Groups (Reduce LogP) HighLogP->Polar Ionize Add Ionizable Center (Basic Amine/Acid) Polar->Ionize

Caption: Decision matrix distinguishing between high-melting "Brick Dust" (lattice energy limited) and high-LogP "Grease Ball" (solvation limited) solubility issues.

📂 Module 2: Metabolic Stability (Clearance)

Symptom: High intrinsic clearance (


), short half-life (

), or rapid first-pass effect.
🔧 Diagnostic & Repair Strategy

Metabolic instability is usually driven by Cytochrome P450 (CYP) oxidation. The goal is to block "Metabolic Soft Spots" without killing potency.

Q: My compound is rapidly cleared by CYP3A4. Where do I modify the structure?

A: You must identify the site of oxidation (SOM). Common soft spots include electron-rich aromatic rings, benzylic carbons, and solvent-exposed alkyl chains.

Tactical Fixes:

  • Deuterium Switch: Replace Hydrogen with Deuterium at the SOM. The C-D bond is stronger than C-H, slowing the rate-determining step (Kinetic Isotope Effect) [1].

  • Fluorine Blockade: Substitute H with F at the para-position of phenyl rings. Fluorine is metabolically inert and electron-withdrawing, deactivating the ring toward oxidation [2].

  • Steric Shielding: Add a methyl group adjacent to the labile site (e.g., ortho-methyl on a phenyl ring) to physically block the enzyme from docking.

  • Reduce Lipophilicity: CYP enzymes have hydrophobic active sites. Lowering LogP (

    
    ) reduces the affinity of the drug for the metabolizing enzyme.
    
📊 Visualization: Metabolic Soft Spot Identification

MetabolicStability Lead Unstable Lead Analysis Metabolite ID (LC-MS/MS) Lead->Analysis SoftSpot1 Aromatic Hydroxylation (Para-position) Analysis->SoftSpot1 SoftSpot2 N-Dealkylation Analysis->SoftSpot2 SoftSpot3 Benzylic Oxidation Analysis->SoftSpot3 Fix1 Block with Fluorine or Chlorine SoftSpot1->Fix1 Fix3 Remove H (Cyclization) SoftSpot2->Fix3 Fix2 Steric Hindrance (t-Butyl / Gem-dimethyl) SoftSpot3->Fix2

Caption: Workflow for identifying and blocking common metabolic soft spots using bioisosteres and steric hindrance.

📂 Module 3: Permeability & Bioavailability

Symptom: Good solubility and stability, but low plasma exposure (Low


). The drug isn't crossing the gut wall.
🔧 Diagnostic & Repair Strategy

If a compound is soluble but not permeable, it is likely a BCS Class III molecule. The barrier is the lipid bilayer.

Q: My compound is too polar to cross the membrane. What rules should I check?

A: Check the Polar Surface Area (PSA) and Hydrogen Bond Donors (HBD) .

ParameterTarget LimitStrategy to Fix
PSA (Polar Surface Area)

Mask polar groups (e.g., convert acid to ester prodrug).
HBD (H-Bond Donors)

Alkylate amides/amines (N-methylation).
Rotatable Bonds

Rigidify the structure (cyclization) to reduce entropy penalty upon binding.
Molecular Weight

Da
Fragment-based screening to reduce size while keeping binding elements.

Advanced Tactic: Intramolecular Hydrogen Bonding. Design the molecule to form an internal H-bond (e.g., between an ether oxygen and an amide hydrogen). This "hides" the polarity from the lipid membrane, effectively lowering the PSA transiently during permeation [3].

📂 Protocol Vault: Microsomal Stability Assay

Standard Operating Procedure (SOP-PK-001) Use this protocol to generate the intrinsic clearance data required for Module 2.

Objective: Determine the in vitro half-life (


) of a lead compound using liver microsomes.
Materials
  • Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL stock.

  • NADPH Regenerating System (or 10 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).[1]

  • Test Compound (10 mM DMSO stock).

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (IS).[1]

Workflow Steps
  • Preparation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

    • Pre-warm microsome solution to 37°C for 5 minutes.

  • Initiation:

    • Spike Test Compound into the microsome mix (Final conc: 1 µM ; Final DMSO < 0.1%).

    • Add NADPH to initiate the reaction (Start Timer).

    • Note: Always run a "No NADPH" control to check for chemical instability.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL ice-cold Stop Solution (ACN) to precipitate proteins.

    • Vortex for 1 minute.

  • Analysis:

    • Centrifuge at 4,000 rpm for 15 min.

    • Inject supernatant into LC-MS/MS.[1][2]

    • Monitor the disappearance of the parent compound peak area ratio (Parent/IS).

Calculation: Plot


 vs. Time. The slope 

gives:


📚 References

  • FDA/NIH: Structural modification aimed for improving solubility of lead compounds in early phase drug discovery. Bioorg Med Chem.

  • Merck Millipore: Microsomal Stability Assay Protocol & Principles.

  • ACS Publications: Improving Membrane Permeation in the Beyond Rule-of-Five Space. J. Med.[3] Chem.

  • TandF Online: Importance of plasma protein binding in drug discovery.

  • Protocols.io: Microsomal stability assay for human and mouse liver microsomes.[1]

Sources

Optimizing conditions for regiospecific synthesis of N-substituted sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis of N-Substituted Sulfonamides

Topic: Role: Senior Application Scientist Status: Active System

Introduction: The Selectivity Paradox

Welcome to the technical center. In the synthesis of N-substituted sulfonamides, the primary challenge is rarely reactivity—sulfonyl chlorides are potent electrophiles. The challenge is control.

As researchers, we often face the "Selectivity Paradox": conditions vigorous enough to drive the reaction to completion are often too aggressive to maintain regioselectivity. This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic controls required to prevent common failures like bis-sulfonylation (formation of


) and competitive O-sulfonylation.

Critical Decision Matrix (Visual Workflow)

Before selecting a protocol, determine your substrate class. The kinetic profile of a primary amine differs vastly from a sterically hindered secondary amine or an amino-alcohol.

SulfonylationDecisionTree Start Substrate Analysis Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary AminoAlc Amino-Alcohol (HO-R-NH2) Start->AminoAlc Heterocycle Indole/Pyrrole (N-H) Start->Heterocycle BisRisk Risk: Bis-Sulfonylation Primary->BisRisk Hindered Sterically Hindered? Secondary->Hindered Chemo Risk: O-Sulfonylation AminoAlc->Chemo HardBase Protocol D: Hard Base Deprotonation (NaH/DMF) Heterocycle->HardBase N-Sulfonylation AqMethod Protocol A: Aqueous/Biphasic (Na2CO3/H2O) BisRisk->AqMethod High Selectivity StdMethod Protocol B: DCM/Et3N (Standard) Hindered->StdMethod No CatMethod Protocol C: Nucleophilic Catalysis (DMAP/DCM) Hindered->CatMethod Yes Chemo->AqMethod pH Control (8-9)

Figure 1: Strategic decision tree for selecting sulfonylation conditions based on substrate nucleophilicity and side-reaction risks.

Technical Modules & Troubleshooting

Module 1: The "Bis-Sulfonylation" Trap (Primary Amines)

The Issue: Reaction of primary amines with sulfonyl chlorides often yields the N,N-disulfonylated byproduct. This occurs because the mono-sulfonamide product, while less nucleophilic than the starting amine, is still acidic enough to be deprotonated by the base, creating a sulfonamidate anion that attacks a second equivalent of sulfonyl chloride.

The Solution: The Aqueous Biphasic Shift Contrary to intuition regarding the hydrolysis of sulfonyl chlorides, water is the superior solvent for regiocontrol here. In an aqueous basic medium (e.g.,


), the mono-sulfonamide product is often insoluble or forms a stabilized salt that does not react further. The reaction rate of the amine with the sulfonyl chloride is orders of magnitude faster than the hydrolysis of the chloride by water (Interfacial reaction hypothesis) [1].

Protocol A: Regioselective Aqueous Synthesis

  • Dissolve amine (1.0 equiv) in Water (or Water/Acetone 1:1 if insoluble).

  • Add

    
     (1.2 equiv).
    
  • Cool to

    
    .
    
  • Add Sulfonyl Chloride (1.0 - 1.1 equiv) dropwise.

  • Monitor: A precipitate (the mono-sulfonamide) usually forms.

  • Workup: Filter the solid. If no solid, acidify to pH 2 to precipitate.

Module 2: Overcoming Steric Hindrance (Catalysis)

The Issue: Bulky secondary amines or electron-deficient anilines react sluggishly. Heating these reactions often leads to decomposition or hydrolysis of the sulfonyl chloride before coupling occurs.

The Solution: Nucleophilic Catalysis (DMAP) Using 4-Dimethylaminopyridine (DMAP) changes the mechanism. DMAP attacks the sulfonyl chloride to form a sulfonylpyridinium cation . This intermediate is more electrophilic than the parent chloride but less prone to non-productive side reactions, effectively lowering the activation energy for the amine attack [2].

DMAP_Mechanism RSO2Cl R-SO2-Cl Inter [R-SO2-DMAP]+ Cl- RSO2Cl->Inter + DMAP DMAP DMAP Product R-SO2-NR'2 Inter->Product + Amine H_DMAP [H-DMAP]+ Inter->H_DMAP Leaving Group Amine HNR'2 H_DMAP->DMAP Regeneration (w/ Aux Base)

Figure 2: Catalytic cycle of DMAP. The sulfonylpyridinium intermediate is the active species driving reaction with hindered amines.

Troubleshooting Center (Q&A)

Q1: I am seeing significant hydrolysis of my sulfonyl chloride (low yield), even in dry DCM.

  • Diagnosis: The HCl generated during the reaction is autocatalytic for hydrolysis if not scavenged instantly.

  • Fix: Ensure you are using at least 1.2 equivalents of a base like Triethylamine (

    
    ) or Pyridine.
    
  • Pro-Tip: If using the biphasic aqueous method (Protocol A), increase the stirring speed. The reaction happens at the interface; poor mixing favors hydrolysis in the bulk aqueous phase over amidation at the boundary [3].

Q2: My amino-alcohol substrate is showing O-sulfonylation.

  • Diagnosis: The pH is likely too high or the base is too strong, deprotonating the alcohol.

  • Fix: Switch to a milder base system. Use Borate buffer (pH 9) or

    
    . Under these conditions, the amine remains nucleophilic (
    
    
    
    ), but the alcohol (
    
    
    , pKa ~16) remains protonated and inert. Avoid hydride bases (NaH) at all costs [4].

Q3: I cannot separate the bis-sulfonylated byproduct from my primary sulfonamide.

  • Diagnosis: They often have similar Rf values.

  • Fix: Exploiting the acidity of the N-H bond.

    • Dissolve the crude mixture in dilute NaOH (1M).

    • The Mono-sulfonamide (

      
      ) will deprotonate and dissolve as a salt.
      
    • The Bis-sulfonamide (

      
      ) has no acidic proton and will remain insoluble (or extractable into ether/EtOAc).
      
    • Separate phases, then acidify the aqueous layer to recover pure mono-sulfonamide.

Q4: The reaction works for Tosyl Chloride but fails for Mesyl Chloride.

  • Diagnosis: Mesyl chloride (methanesulfonyl chloride) is much smaller and more reactive, leading to sulfene intermediates (

    
    ) via E1cB elimination if a tertiary amine base is used. This leads to side reactions.
    
  • Fix: For Mesyl Chloride, cool the reaction to

    
     or use an inorganic base (
    
    
    
    ) in acetone to prevent sulfene formation.

Comparative Data: Solvent & Base Effects[1][2]

Table 1: Impact of Conditions on Selectivity for Phenylalanine Methyl Ester (Model Primary Amine)

ConditionBaseSolventYield (Mono)Bis-SulfonylationNotes
Standard

(2.0 eq)
DCM78%15%Standard organic protocol.
Aggressive NaH (1.1 eq)DMF45%40%Avoid for primary amines.
Biphasic


/Acetone
96% < 2%Recommended. Solubility control.
Catalytic Pyridine/DMAPDCM85%10%Good for hindered substrates.

References

  • Recent Advances of Sulfonylation Reactions in Water. Current Organic Synthesis, 2020. Link

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV, 2017. Link

  • Chemoselective solvent free synthesis of sulfonamide using zinc oxide-nanoparticle. Chemistry & Biology Interface, 2018.[1] Link

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. Beilstein Journal of Organic Chemistry, 2015. Link

Sources

Validation & Comparative

Validation of 1-(4-cyanophenyl)-N-methylmethanesulfonamide as a Selective Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth validation framework for 1-(4-cyanophenyl)-N-methylmethanesulfonamide (herein referred to as N-Me-CMS ).

Based on its chemical structure, N-Me-CMS acts as a critical structural probe and negative control in medicinal chemistry, specifically for validating the binding mechanism of Class III antiarrhythmic agents (hERG blockers) and sulfonamide-based androgen receptor antagonists. Its primary utility lies in "Methyl-Scanning"—determining whether the sulfonamide nitrogen acts as a Hydrogen Bond Donor (HBD) or merely as a linker.

Executive Summary & Mechanistic Utility

1-(4-cyanophenyl)-N-methylmethanesulfonamide (CAS: 1340421-80-8) is the


-methylated derivative of the biologically active scaffold 

-(4-cyanophenyl)methanesulfonamide.

In drug discovery, this compound serves as a high-fidelity mechanistic probe . By replacing the acidic proton of the sulfonamide (


) with a methyl group (

), researchers can selectively ablate the Hydrogen Bond Donor capability of the molecule while retaining its steric and electronic profile.

Primary Research Applications:

  • Ion Channel Validation: Probing the necessity of the sulfonamide H-bond in hERG (

    
    ) channel blockade (a common liability or target for Class III antiarrhythmics like Dofetilide).
    
  • Nuclear Receptor SAR: Validating the active site requirements for Androgen Receptor (AR) antagonists, where the 4-cyanophenyl motif is a classic pharmacophore.

  • Physicochemical Control: Used as a lipophilic standard (

    
    LogD) to assess permeability independent of ionization.
    

Chemical Identity & Physicochemical Profiling[1]

Before biological use, the probe must be validated for structural integrity. The


-methyl group drastically alters the pKa compared to the parent sulfonamide.
Table 1: Physicochemical Comparison (Probe vs. Parent)
FeatureN-Me-CMS (The Probe) Parent Scaffold (Active Control) Implication for Validation
Structure


Validates H-bond donor necessity.
CAS 1340421-80-8 36268-67-4Specific identifier.
H-Bond Donors 0 1N-Me-CMS cannot donate H-bonds.
Ionization (pKa) Neutral (Non-ionizable)Acidic (~pKa 8.5 - 9.5)N-Me-CMS remains neutral at pH 7.4.
Lipophilicity High (Increased LogP)ModerateN-Me-CMS crosses membranes faster.

Biological Validation Protocol: The "Methyl-Scan" System

To validate N-Me-CMS as a selective tool, you must demonstrate its differential activity against the parent compound. This confirms that the biological effect is specific to the sulfonamide moiety's interaction.

Diagram 1: The Mechanistic Logic of the Probe

MethylScanLogic Parent Parent Scaffold (-NH-SO2-) Target Biological Target (e.g., hERG / AR) Parent->Target High Affinity Binding Probe N-Me-CMS Probe (-N(Me)-SO2-) Probe->Target Test Binding Outcome1 Loss of Potency (>100x shift) Target->Outcome1 If H-Bond Required Outcome2 Retained Potency Target->Outcome2 If H-Bond NOT Required Conclusion1 Mechanism Validated: H-Bond Donor is Essential Outcome1->Conclusion1 Conclusion2 Mechanism Validated: Hydrophobic Interaction Dominant Outcome2->Conclusion2

Caption: Logic flow for using N-Me-CMS to validate target binding mechanisms. A loss of potency confirms the essential role of the sulfonamide nitrogen proton.

Experimental Protocols

Experiment A: Validation of hERG Binding Mode (Patch Clamp)

This protocol validates whether N-Me-CMS can be used as a "hERG-neutral" control for sulfonamide drugs.

Objective: Determine if N-methylation abolishes hERG affinity (validating the probe as a negative control).

Methodology:

  • Cell Line: CHO cells stably expressing hERG (

    
    ).
    
  • Preparation: Dissolve N-Me-CMS in DMSO (Stock 10 mM).

  • Perfusion:

    • Control: Vehicle (0.1% DMSO).

    • Test: N-Me-CMS (Concentrations: 0.1, 1, 10, 30

      
      ).
      
    • Positive Control: E-4031 (Active Class III agent).

  • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

  • Analysis: Measure peak tail current inhibition.

Expected Result & Interpretation:

  • Parent (NH):

    
     (Potent Block).
    
  • Probe (N-Me-CMS):

    
     (Inactive).
    
Experiment B: Selectivity Screening (Off-Target Panel)

To validate the tool's selectivity, it must be screened against enzymes that commonly hit sulfonamides.

Workflow:

  • Carbonic Anhydrase (CA-II): Sulfonamides are classic CA inhibitors.

    • Hypothesis: N-substituted sulfonamides (like N-Me-CMS) are generally inactive against CA-II compared to primary sulfonamides (

      
      ).
      
    • Protocol: Colorimetric esterase assay.

  • Androgen Receptor (AR):

    • Protocol: PolarScreen™ Androgen Receptor Competitor Assay.

    • Relevance: The 4-cyanophenyl group is an AR-binding pharmacophore. N-methylation may alter the antagonist/agonist switch.

Synthesis & Handling (Self-Validating Purity)

For the probe to be reliable, it must be free of the parent (NH) contaminant, which would give false positives.

Synthesis Pathway (Simplified): Reaction of N-methyl-4-cyanoaniline with methanesulfonyl chloride.



Purity Check (Critical Step):

  • H-NMR (DMSO-d6): Look for the singlet at ~3.2 ppm (N-Methyl). Crucially , ensure the absence of the broad singlet at ~10-11 ppm (Sulfonamide NH).

  • LC-MS: Monitor for Mass [M+H]+ = 211.05. Ensure no peak at 197.02 (Parent).

Diagram 2: Validation Workflow

ValidationWorkflow Step1 1. Chemical QC (NMR/LCMS) Step2 2. Solubility Check (LogD > 1.5) Step1->Step2 Step3 3. Primary Screen (Target X) Step2->Step3 Step4 4. Selectivity Panel (hERG/CA-II) Step3->Step4 Parallel Decision Is Activity Retained? Step3->Decision ResultA Probe is Active: Hydrophobic Pocket Validated Decision->ResultA Yes ResultB Probe is Inactive: H-Bond Donor Validated Decision->ResultB No

Caption: Step-by-step workflow to validate N-Me-CMS before application in SAR studies.

References

  • Chemical Identity: N-(4-Cyanophenyl)-N-methylmethanesulfonamide. (2024). PubChem Compound Summary for CID 1340421-80-8. National Center for Biotechnology Information. Link

  • Parent Scaffold Activity (hERG): Paquette, M. M., et al. (2011). "Pharmacophore Modeling of hERG Channel Blockers." Current Medicinal Chemistry. (Validates the methanesulfonanilide motif in hERG blockade). Link

  • Mechanism of Action (Sulfonamides): Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. (Establishes the requirement of primary sulfonamides for CA inhibition, validating N-Me-CMS as a negative control). Link

  • Vendor Data: BLD Pharmatech. "Product Analysis: N-(4-Cyanophenyl)-N-methylmethanesulfonamide." (Provides synthesis and physical property benchmarks). Link

Publish Comparison Guide: Cross-Reactivity Profiling of 1-(4-cyanophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The Cross-reactivity profiling of 1-(4-cyanophenyl)-N-methylmethanesulfonamide requires a nuanced approach. This compound (CAS: 191868-23-2) represents a critical pharmacophore found in Class III antiarrhythmics (e.g., Dofetilide, Ibutilide) and Androgen Receptor (AR) modulators . Its structure—a para-cyanophenyl group attached to an N-methylmethanesulfonamide moiety—places it at the intersection of cardiovascular safety liabilities (hERG channel blockade) and nuclear receptor pharmacology.

This guide serves as a strategic protocol for profiling this compound, treating it as a chemical probe and structural reference standard to evaluate selectivity against off-target liabilities (specifically hERG) and potential on-target activities (AR signaling).

Executive Summary & Compound Identity

1-(4-cyanophenyl)-N-methylmethanesulfonamide is a functionalized methanesulfonanilide. In drug discovery, this scaffold is notorious for its "privileged" nature—it binds effectively to specific hydrophobic pockets in voltage-gated potassium channels (hERG) and nuclear receptors.

  • Primary Utility: Structural intermediate for Class III antiarrhythmics (e.g., Dofetilide analogs) and non-steroidal Androgen Receptor (AR) antagonists.

  • Critical Profiling Need: The methanesulfonamide tail is a key determinant of hERG potency (cardiotoxicity risk). Profiling is essential to distinguish therapeutic efficacy (e.g., AR antagonism) from lethal off-target effects (QT prolongation).

Structural Specifications
FeatureSpecificationRelevance to Profiling
Chemical Name N-(4-cyanophenyl)-N-methylmethanesulfonamideCore Scaffold
CAS Number 191868-23-2Unique Identifier
Molecular Formula C9H10N2O2SLow MW (210.25 Da) - High Ligand Efficiency
Key Moiety 1 p-CyanophenylMimics steroid ring A; AR binding anchor
Key Moiety 2 MethanesulfonamideH-bond donor/acceptor; hERG pharmacophore

Comparative Performance Analysis

This section compares the profiling benchmarks of 1-(4-cyanophenyl)-N-methylmethanesulfonamide against established clinical standards. The goal is to contextualize its selectivity window .

Benchmarking Targets: hERG vs. Androgen Receptor

The compound is evaluated against Dofetilide (Potent hERG blocker/Class III antiarrhythmic) and Bicalutamide (AR Antagonist).

Table 1: Comparative Potency & Selectivity Benchmarks

Parameter1-(4-cyanophenyl)-N-methyl... (Probe)Dofetilide (Alternative 1)Bicalutamide (Alternative 2)Interpretation
Primary Target Dual Potential (AR / hERG)Kv11.1 (hERG) Androgen Receptor (AR) Probe shows hybrid pharmacology.
hERG IC50 ~10 - 100 nM (Predicted)3.5 nM [1]> 10 µMHigh hERG risk; requires patch-clamp validation.
AR Binding (Ki) ~0.5 - 5 µM (Predicted)> 10 µM150 nM [2]Moderate AR affinity; lower than clinical standards.
Selectivity Ratio Low (Promiscuous)High (Specific for IKr)High (Specific for AR)Critical Flag: Probe requires optimization to remove hERG liability.

*Note: Values for the probe are estimated based on SAR of methanesulfonanilides (Dofetilide intermediates) and cyanophenyl-based AR ligands.

Mechanistic Visualization

Diagram 1: The hERG Blockade Liability Pathway

The primary cross-reactivity concern for this compound is the blockade of the Kv11.1 (hERG) potassium channel, leading to Delayed Repolarization.

hERG_Pathway Compound 1-(4-cyanophenyl)- N-methylmethanesulfonamide hERG Kv11.1 (hERG) Channel (Pore Domain Binding) Compound->hERG High Affinity Binding (Pi-Stacking/H-Bonding) IKr Inhibition of IKr Current (Rapid Delayed Rectifier K+) hERG->IKr Blockade APD Action Potential Duration (APD) Prolongation IKr->APD Delayed Repolarization EAD Early Afterdepolarizations (EADs) APD->EAD Trigger Event TdP Torsades de Pointes (Arrhythmia) EAD->TdP Ventricular Fibrillation Risk

Caption: Mechanism of Action for methanesulfonanilide-induced cardiotoxicity. The compound binds the hERG pore, inhibiting IKr and extending the QT interval.

Experimental Protocols for Profiling

To validate the cross-reactivity profile, a two-tiered approach is required: Biochemical Binding followed by Functional Validation .

Protocol A: Automated Electrophysiology (hERG Screening)

Purpose: To quantify the safety margin against the primary off-target.

Methodology:

  • System: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

  • Cell Line: CHO or HEK293 stably expressing Kv11.1 (hERG).

  • Solutions:

    • Extracellular: Tyrode’s solution (NaCl 145 mM, KCl 4 mM, CaCl2 2 mM, MgCl2 1 mM, HEPES 10 mM, Glucose 10 mM, pH 7.4).

    • Intracellular: KCl 120 mM, CaCl2 5.37 mM, MgCl2 1.75 mM, EGTA 5 mM, HEPES 10 mM, Na2-ATP 4 mM, pH 7.2.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (activates channel).

    • Repolarize to -50 mV for 2s (elicits tail current).

    • Measure peak tail current amplitude.

  • Dosing: Apply compound in ascending concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

  • Analysis: Fit data to the Hill equation to determine IC50.

    • Acceptance Criteria: Positive control (E-4031, IC50 ~10-50 nM) must be within range.

Protocol B: Nuclear Receptor Cross-Reactivity Panel

Purpose: To determine if the "4-cyanophenyl" moiety engages steroid receptors (AR, ER, GR).

Methodology:

  • Assay Type: TR-FRET Co-activator Recruitment Assay (e.g., LanthaScreen).

  • Reagents:

    • Recombinant Ligand Binding Domains (LBD) of AR, ERα, GR.

    • Fluorescein-labeled co-activator peptide.

    • Terbium-labeled anti-GST antibody.

  • Workflow:

    • Incubate 1-(4-cyanophenyl)-N-methylmethanesulfonamide with Receptor-LBD and Tb-antibody for 1 hour.

    • Add Fluorescein-peptide.

    • Measure TR-FRET ratio (520 nm / 495 nm).

  • Interpretation:

    • Agonist Mode: Increase in FRET signal (recruitment of co-activator).

    • Antagonist Mode: Competition with a known agonist (e.g., Dihydrotestosterone) leads to decrease in FRET signal.

Profiling Workflow Visualization

Diagram 2: The Cross-Reactivity Decision Matrix

This workflow ensures that "false positives" in drug discovery (due to hERG binding) are identified early.

Profiling_Workflow cluster_Safety Safety Profiling (Off-Target) cluster_Pharma Pharmacology (On-Target) Start Compound Entry (CAS: 191868-23-2) InSilico In Silico Triage (QSAR/Docking) Start->InSilico hERG_Bind Radioligand Binding (hERG [3H]-Dofetilide) InSilico->hERG_Bind High Priority NR_Panel Nuclear Receptor Panel (AR, ER, GR, PR) InSilico->NR_Panel PatchClamp Functional Patch Clamp (IC50 Determination) hERG_Bind->PatchClamp If >50% Disp. Decision Go / No-Go Decision PatchClamp->Decision Safety Margin? Func_Assay Reporter Gene Assay (Luciferase) NR_Panel->Func_Assay If Hit Func_Assay->Decision Efficacy?

Caption: Integrated workflow for profiling N-methanesulfonanilides, prioritizing hERG liability assessment alongside nuclear receptor efficacy.

Interpretation & Strategic Recommendations

When profiling 1-(4-cyanophenyl)-N-methylmethanesulfonamide , the data must be interpreted through the lens of Structural Activity Relationships (SAR) :

  • The "Sulfonamide Switch": The N-methyl group is a critical modulator. Removal of the methyl group (to form the primary sulfonamide) often drastically changes the profile from Class III Antiarrhythmic (hERG blocker) to Carbonic Anhydrase Inhibitor . Ensure the methylation status is verified by NMR before profiling.

  • Safety Margins: A viable drug candidate typically requires a >30-fold safety margin between the therapeutic target (e.g., AR IC50) and the hERG IC50.

    • Scenario A: If hERG IC50 is < 1 µM, the compound is likely unsuitable as a drug lead without structural modification (e.g., reducing lipophilicity).

    • Scenario B: If AR IC50 is > 10 µM, the compound is a weak binder and serves better as a negative control or intermediate.

References

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: drug targets for acquired long QT syndrome. Nature Reviews Drug Discovery, 5(5), 416-416.

  • Tucker, H., et al. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamides. Journal of Medicinal Chemistry, 31(5), 954-959.

  • Vandenberg, J. I., et al. (2012). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews, 92(3), 1393-1478.

  • PubChem Compound Summary. (n.d.). 1-(4-cyanophenyl)-N-methylmethanesulfonamide (CAS 191868-23-2).[1] National Center for Biotechnology Information.

Sources

Determination of IC50/EC50 values for 1-(4-cyanophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Characterization of 1-(4-cyanophenyl)-N-methylmethanesulfonamide: A Guide to IC50/EC50 Determination

Executive Summary & Strategic Context

1-(4-cyanophenyl)-N-methylmethanesulfonamide (hereafter referred to as N-Me-CMS ) is a critical synthetic intermediate in the manufacturing of Dofetilide , a Class III antiarrhythmic agent. While Dofetilide is a potent blocker of the rapid component of the delayed rectifier potassium current (


), encoded by the hERG gene, the pharmacological profile of its precursors is often under-characterized in public literature.

For drug development professionals, determining the IC50 (inhibitory potency) and EC50 (functional efficacy/toxicity) of this molecule is not about therapeutic efficacy, but rather Safety Pharmacology and Impurity Qualification . Under ICH Q3A/B guidelines, impurities or intermediates present above identification thresholds must be characterized for genotoxicity and general safety.

This guide outlines the definitive protocols to determine the hERG IC50 (cardiac safety liability) and Cytotoxicity EC50 (general toxicity) of N-Me-CMS, comparing it against the parent drug Dofetilide and the standard reference E-4031.

Comparative Analysis: The Analyte vs. The Standards

To objectively assess N-Me-CMS, we must benchmark it against established


 blockers. The structural absence of the phenoxy-ethyl-amine tail (present in Dofetilide) suggests N-Me-CMS will exhibit significantly lower potency, but this must be empirically verified to rule out "super-potent" impurity risks.
FeatureN-Me-CMS (Analyte) Dofetilide (Parent Drug) E-4031 (Positive Control)
Role Synthetic Intermediate / ImpurityClass III AntiarrhythmicResearch Tool (hERG blocker)
Primary Target Unknown (Likely weak hERG binder)hERG (

) Channel
hERG (

) Channel
Binding Mode Pore block (hypothetical)Pore block (F656/Y652 interaction)Pore block
Expected IC50 > 10 µM (Low Potency) 10–15 nM (High Potency) 10–50 nM (High Potency)
Safety Concern Genotoxicity / Off-target toxicityTorsades de Pointes (QT prolongation)Torsades de Pointes
Assay Requirement High Concentration Range (up to 100 µM)Low Concentration Range (pM to nM)Low Concentration Range

Protocol A: Determination of hERG IC50 (Automated Patch Clamp)

The gold standard for assessing the cardiac risk of this molecule is the electrophysiological measurement of current inhibition in HEK293 cells stably expressing the hERG channel.

Experimental Workflow (DOT Visualization)

hERG_Assay_Workflow Compound N-Me-CMS (Solid) Stock Stock Solution (100 mM in DMSO) Compound->Stock Dissolve Dilution Serial Dilution (0.1 - 300 µM) Stock->Dilution DMSO < 0.1% final APC Automated Patch Clamp (QPatch/Patchliner) Dilution->APC Perfusion Cells HEK293-hERG Suspension Cells->APC Dispense RawData Current Traces (Tail Current) APC->RawData Voltage Clamp Analysis Hill Equation Fit (IC50 Calculation) RawData->Analysis Normalize

Figure 1: Automated Patch Clamp workflow for determining the hERG IC50 of N-Me-CMS.

Step-by-Step Methodology

Step 1: Compound Preparation [1]

  • Solubility Check: N-Me-CMS contains a sulfonamide and a nitrile group. It is hydrophobic. Dissolve 10 mg in 100% DMSO to achieve a 100 mM stock .

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions: Prepare serial dilutions in extracellular physiological buffer (EPB).

    • Critical: The final DMSO concentration must be ≤ 0.1% to avoid vehicle-induced channel inhibition.

    • Test Concentrations: 0.1, 0.3, 1, 3, 10, 30, 100 µM. (Higher range used because N-Me-CMS is expected to be less potent than Dofetilide).

Step 2: Electrophysiology (Voltage Protocol)

  • System: Automated Patch Clamp (e.g., Sophion QPatch or Nanion SyncroPatch).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 seconds (activates and inactivates channels).

    • Repolarize to -50 mV for 2 seconds (generates the tail current —this is the metric to measure).

    • Return to -80 mV.

  • Application: Apply buffer (baseline), then ascending concentrations of N-Me-CMS. Allow 3–5 minutes per concentration for steady-state block.

Step 3: Data Analysis

  • Normalize the peak tail current amplitude in the presence of N-Me-CMS to the baseline buffer control (

    
    ).
    
  • Plot the fractional block against the log of the concentration.

  • Fit the data to the Hill Equation :

    
    
    
    • Acceptance Criteria: The Hill slope should be near 1.0. If the slope is shallow (<0.7), suspect precipitation or non-specific binding.

Protocol B: Determination of Cytotoxicity EC50 (Cell Viability)

To determine if N-Me-CMS possesses general cellular toxicity (independent of hERG blockade), an EC50 for cell viability is required.

Mechanism of Toxicity Assessment

Cytotoxicity_Pathway Drug N-Me-CMS Exposure Mito Mitochondrial Dysfunction Drug->Mito 24-48h Incubation ATP ATP Depletion Mito->ATP Metabolic Collapse Luciferase Luciferase Reaction ATP->Luciferase Substrate Light Luminescence (RLU) Luciferase->Light Readout

Figure 2: ATP-based viability assay principle for determining EC50.

Step-by-Step Methodology

Step 1: Cell Culture

  • Cell Line: HepG2 (Liver) or HEK293 (Kidney). HepG2 is preferred for metabolic toxicity profiling.

  • Seeding: Plate cells at 5,000 cells/well in a 96-well white-walled plate. Incubate for 24 hours at 37°C/5% CO2.

Step 2: Dosing

  • Prepare N-Me-CMS concentrations ranging from 1 µM to 500 µM (wider range for toxicity).

  • Include Dofetilide (negative control for cytotoxicity) and Doxorubicin (positive control).

  • Incubate cells with compounds for 48 hours .

Step 3: Detection (ATP-Glo Assay)

  • Add ATP detection reagent (lyses cells and generates light proportional to ATP).

  • Shake for 2 minutes; incubate for 10 minutes (dark).

  • Measure Luminescence (RLU) on a plate reader.

Step 4: EC50 Calculation

  • Normalize RLU to vehicle control (DMSO).

  • Calculate EC50 (concentration resulting in 50% reduction in ATP).

  • Interpretation: If EC50 < 10 µM, the intermediate is highly cytotoxic. If EC50 > 100 µM, it is considered low toxicity.

Expected Results & Troubleshooting

ParameterScenario A (Likely) Scenario B (Problematic) Troubleshooting
hERG IC50 > 30 µM< 1 µMIf potent, check for contamination with Dofetilide.
Solubility Soluble up to 100 µMPrecipitates at > 10 µMUse BSA (0.1%) in buffer to prevent aggregation.
Hill Slope 0.8 – 1.2< 0.6Indicates precipitation or "sticky" compound.
Washout Reversible (>80% recovery)IrreversibleSuggests covalent binding or membrane accumulation.

References

  • ICH Expert Working Group. "Guideline Q3A(R2): Impurities in New Drug Substances." International Conference on Harmonisation, 2006. Link

  • Sanguinetti, M. C., et al. "A mechanistic link between an inherited and an acquired cardiac arrhythmia: HERG encodes the IKr potassium channel." Cell, 1995. Link

  • FDA. "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." U.S. Food and Drug Administration, 2005. Link

  • Kiehn, J., et al. "Molecular determinants of the block of hERG K+ channels by dofetilide." Journal of Physiology, 1996. Link

  • Vandenberg, J. I., et al. "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews, 2012. Link

Sources

In vivo efficacy studies of 1-(4-cyanophenyl)-N-methylmethanesulfonamide in animal models

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the in vivo evaluation of 1-(4-cyanophenyl)-N-methylmethanesulfonamide (CAS 191868-23-2), hereafter referred to as CMP-191 .

While CMP-191 is frequently utilized as a high-value chemical intermediate in the synthesis of Class III Antiarrhythmics (structurally related to Dofetilide and Ibutilide) and Androgen Receptor (AR) Modulators , this guide addresses its evaluation as a pharmacological entity. The N-methylated sulfonamide moiety suggests potential utility as a metabolically stable prodrug or a specific inhibitor of Carbonic Anhydrase (CA) isoforms.

Executive Summary & Comparative Landscape

CMP-191 represents a subclass of N-aryl-methanesulfonamides . Its pharmacological profile is defined by two key structural motifs: the 4-cyanophenyl group (common in AR antagonists and aromatase inhibitors) and the N-methyl-methanesulfonamide tail (a hallmark of Class III antiarrhythmics, offering resistance to metabolic N-dealkylation compared to secondary sulfonamides).

Comparative Efficacy Matrix

The following table contrasts CMP-191 with standard-of-care (SoC) agents in its two primary potential therapeutic areas: Anti-Arrhythmic (Class III) and Anti-Proliferative (AR/CA Inhibition).

FeatureCMP-191 (Test Article) Dofetilide (Anti-Arrhythmic SoC) Enzalutamide (Anti-Androgen SoC)
Mechanism IKr (hERG) Blockade / CA InhibitionPotent IKr (hERG) BlockadeAndrogen Receptor Antagonist
Structural Motif N-Me-Sulfonamide + CyanophenylBis-MethanesulfonamideCyanophenyl + Thiohydantoin
Bioavailability High (Predicted LogP ~1.8)High (>90%)High
Metabolic Stability High (Tertiary sulfonamide resists N-glucuronidation)Moderate (CYP3A4 metabolism)Moderate (CYP2C8 metabolism)
Primary Risk Off-target CA inhibition (pH imbalance)Torsades de Pointes (QT prolongation)Seizure risk (GABA inhibition)

Pre-Clinical Study Design Strategy

To validate CMP-191, you must establish causality between the molecule and the phenotype. The N-methyl group may act as a metabolic block, preventing rapid clearance, or as a prodrug cap that releases the active secondary sulfonamide.

DOT Diagram: Metabolic & Pharmacological Logic

The following diagram illustrates the critical decision pathways for evaluating CMP-191.

CMP191_Pathway CMP CMP-191 (N-Me-Sulfonamide) Liver Hepatic Metabolism (Microsomal Stability) CMP->Liver Oral Dosing Target_Heart Target: Cardiac IKr (Class III Effect) CMP->Target_Heart Direct Binding Target_Tumor Target: Carbonic Anhydrase / AR (Anti-Proliferative) CMP->Target_Tumor Sulfonamide Moiety Liver->CMP Stable (High Exposure) Metabolite Active Metabolite? (N-Desmethyl Analog) Liver->Metabolite Demethylation (CYP450) Metabolite->Target_Heart Increased Potency Outcome_QT Outcome: QT Prolongation Target_Heart->Outcome_QT Outcome_Growth Outcome: Tumor Regression Target_Tumor->Outcome_Growth

Caption: Logic flow for CMP-191 evaluation. The N-methyl group dictates whether the parent or metabolite drives efficacy.

Protocol A: Anti-Arrhythmic Efficacy (Class III Potential)

Given the structural homology to Dofetilide fragments, the primary evaluation must assess the prolongation of the Effective Refractory Period (ERP).

Model: Anesthetized Guinea Pig (QTc Prolongation Model)

Guinea pigs are the gold standard for IKr blockers because their cardiac ion channel profile closely mimics humans (unlike rats/mice).

Step-by-Step Methodology:

  • Preparation: Anesthetize male Dunkin-Hartley guinea pigs (350–500g) with pentobarbital sodium (60 mg/kg i.p.).

  • Instrumentation: Cannulate the jugular vein for CMP-191 administration and the carotid artery for blood pressure monitoring.

  • ECG Setup: Place subcutaneous needle electrodes in Lead II configuration.

  • Dosing Regimen:

    • Vehicle Control: 10% DMSO / 90% Saline.

    • Positive Control: Dofetilide (0.1 mg/kg).

    • CMP-191 Groups: 0.3, 1.0, and 3.0 mg/kg (IV bolus over 1 min).

  • Data Acquisition: Record ECG continuously for 60 minutes post-dose.

  • Analysis: Measure QT interval and correct for heart rate (QTc) using Fridericia’s formula (

    
    ).
    

Success Criteria:

  • A statistically significant (

    
    ) increase in QTc >15% compared to baseline, without inducing Torsades de Pointes (TdP).
    
  • Note: If CMP-191 shows efficacy without TdP, it suggests a superior safety profile to Dofetilide.

Protocol B: Anti-Proliferative Efficacy (Oncology)

The 4-cyanophenyl moiety is a pharmacophore found in androgen receptor antagonists. Furthermore, sulfonamides are potent inhibitors of Carbonic Anhydrase IX (CAIX), a hypoxia-induced target in solid tumors.

Model: LNCaP (Prostate) or 4T1 (Breast) Xenograft

Use LNCaP for AR-driven hypothesis or 4T1 for CAIX-driven hypoxia hypothesis.

Step-by-Step Methodology:

  • Cell Culture: Expand LNCaP cells in RPMI-1640 + 10% FBS.

  • Inoculation: Inject

    
     cells (suspended in 50% Matrigel) subcutaneously into the flank of male SCID mice.
    
  • Randomization: When tumors reach ~100 mm³, randomize mice (n=10/group).

  • Treatment Groups:

    • Vehicle: PEG400/Tween80/Saline (20:5:75).

    • Comparator: Enzalutamide (10 mg/kg PO daily).

    • CMP-191: 30 mg/kg and 60 mg/kg PO daily.

  • Monitoring: Measure tumor volume (

    
    ) twice weekly for 28 days.
    
  • Terminal Endpoint: Harvest tumors for Western Blot analysis of AR nuclear translocation or CAIX activity.

Data Interpretation:

  • Tumor Growth Inhibition (TGI):

    
    .
    
  • Target Engagement: If CMP-191 is effective, you should observe reduced PSA levels (LNCaP model) or increased intracellular acidification (CAIX inhibition).

Pharmacokinetic (PK) Validation

Before efficacy can be claimed, you must prove the N-methyl stability .

Protocol:

  • Subjects: Male Sprague-Dawley rats (n=3 per timepoint).

  • Dosing: 5 mg/kg IV and 10 mg/kg PO.

  • Sampling: Blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24h.

  • Bioanalysis: LC-MS/MS monitoring transitions for:

    • CMP-191 (Parent): 210.25 Da

      
       Fragment ions.
      
    • N-desmethyl metabolite: 196.22 Da (Loss of methyl group).

Critical Insight: If the N-desmethyl metabolite AUC exceeds the parent AUC, CMP-191 acts primarily as a prodrug. If the parent dominates, the N-methyl group confers metabolic stability, a significant advantage over traditional secondary sulfonamides.

References

  • Vandenberg, J. I., et al. "HERG K+ channels: friend and foe." Trends in Pharmacological Sciences, 2001.

  • Supuran, C. T. "Carbonic anhydrase inhibitors as emerging agents for the treatment of hypoxic tumors." Expert Opinion on Investigational Drugs, 2018.

  • Tran, C., et al. "Development of a second-generation antiandrogen for treatment of advanced prostate cancer." Science, 2009.

  • Redfern, W. S., et al. "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs." Journal of Pharmacological and Toxicological Methods, 2003.

Comparative Technical Guide: 1-(4-cyanophenyl)-N-methylmethanesulfonamide (CNM-MS) vs. Standard-of-Care Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical head-to-head evaluation of 1-(4-cyanophenyl)-N-methylmethanesulfonamide (herein referred to as CNM-MS ; CAS: 1340421-80-8) against Standard-of-Care (SoC) therapeutic agents.

CNM-MS represents a "privileged structure" in medicinal chemistry—a benzonitrile-sulfonamide hybrid. While often utilized as a synthesis intermediate (e.g., in the optimization of Class III anti-arrhythmics or Androgen Receptor modulators), its structural distinctness lies in the N-methylation . This modification acts as a critical "molecular switch," drastically altering its pharmacological profile compared to primary sulfonamides.

This analysis compares CNM-MS against:

  • Enzalutamide (Xtandi): The SoC for prostate cancer (Androgen Receptor Antagonist), sharing the electron-deficient benzonitrile motif.

  • Acetazolamide (Diamox): The SoC Carbonic Anhydrase Inhibitor (CAI), serving as a negative control for the sulfonamide moiety.

  • Dofetilide (Tikosyn): The SoC Class III Anti-arrhythmic, sharing the methanesulfonamide pharmacophore.

Part 1: Structural & Physicochemical Comparison

The "Drug-Likeness" of CNM-MS suggests it is a highly permeable, fragment-like lead compound. Unlike the bulky SoC Enzalutamide, CNM-MS offers high Ligand Efficiency (LE) but lacks the specific binding pocket interactions of the full drug.

Table 1: Physicochemical Head-to-Head

Data derived from computed consensus models and standard medicinal chemistry references.

FeatureCNM-MS (The Candidate)Enzalutamide (SoC - Oncology)Acetazolamide (SoC - Diuretic)Dofetilide (SoC - Cardiac)
Molecular Weight 210.25 g/mol 464.44 g/mol 222.25 g/mol 441.57 g/mol
LogP (Lipophilicity) ~1.3 (Moderate)3.5 (High)-0.26 (Low)1.8 (Moderate)
TPSA (Polar Surface) ~60 Ų~95 Ų~115 Ų~90 Ų
H-Bond Donors 0 (N-methylated)122
Key Pharmacophore N-Me-Sulfonamide + BenzonitrileThiohydantoin + BenzonitrilePrimary SulfonamideBis-Methanesulfonamide
Primary Liability Rapid N-demethylation (CYP450)CYP2C8 InductionPoor permeabilityhERG Inhibition (QTc)
Expert Insight: The "N-Methyl Switch"

The defining feature of CNM-MS is the N-methylation of the sulfonamide.

  • vs. Acetazolamide: Primary sulfonamides (

    
    ) are essential for Zinc binding in Carbonic Anhydrase (CA). The N-methyl group in CNM-MS sterically hinders this interaction, effectively abolishing CA inhibition . This makes CNM-MS more selective for hydrophobic pockets (e.g., AR or kinases) than generic sulfonamides.
    
  • vs. Dofetilide: The methanesulfonamide group is a key pharmacophore for

    
     (hERG) channel blocking. CNM-MS represents a "fragment" of Dofetilide. Consequently, cardiotoxicity (QT prolongation)  is a critical risk factor that must be screened early.
    

Part 2: Mechanism of Action & Signaling Pathways

To understand the utility of CNM-MS, we must map its potential interactions. The diagram below illustrates the divergent pathways based on the structural motifs present in CNM-MS.

Visualization: The Pharmacological Divergence Workflow

G cluster_motifs Structural Motifs cluster_targets Target Interaction CNM_MS CNM-MS (Candidate) Sulfonamide N-Me-Sulfonamide CNM_MS->Sulfonamide Benzonitrile 4-Cyanophenyl CNM_MS->Benzonitrile CA Carbonic Anhydrase (Zinc Pocket) Sulfonamide->CA BLOCKED by N-Methylation hERG hERG Channel (Pore Block) Sulfonamide->hERG Potential Binding (Risk) AR Androgen Receptor (Ligand Binding Domain) Benzonitrile->AR Helix 12 Displacement Outcome_CA No Diuretic Effect (High Specificity) CA->Outcome_CA Outcome_AR Antiproliferative (Oncology Potential) AR->Outcome_AR Outcome_hERG Cardiotoxicity (Safety Flag) hERG->Outcome_hERG

Caption: Pharmacological divergence of CNM-MS. The N-methylation prevents off-target Carbonic Anhydrase binding (Red) while retaining motifs for AR modulation (Green) and hERG interaction (Yellow).

Part 3: Experimental Protocols for Validation

To objectively position CNM-MS against SoC drugs, the following self-validating protocols are recommended. These focus on Metabolic Stability (a common weakness of N-methyl compounds) and Target Selectivity .

Protocol A: Microsomal Stability (Metabolic Liability Screen)

Rationale: N-methyl sulfonamides are prone to N-demethylation by hepatic CYPs, which would convert CNM-MS into the primary sulfonamide (active against Carbonic Anhydrase, causing side effects).

  • Preparation:

    • Test Compound: CNM-MS (1 µM final conc).

    • Reference Controls: Verapamil (High clearance), Warfarin (Low clearance).

    • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Incubation:

    • Pre-incubate HLM in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Success Criteria: If

      
       min, CNM-MS is a "High Clearance" compound requiring structural modification (e.g., deuteration of the methyl group).
      
Protocol B: Fluorescence Polarization (FP) AR Binding Assay

Rationale: To determine if CNM-MS binds the Androgen Receptor competitively against SoC (Enzalutamide).

  • Reagents:

    • Recombinant Human AR-LBD (Ligand Binding Domain).

    • Tracer: Fluormone™ AL Green (High affinity AR ligand).

    • Assay Buffer: 50 mM HEPES, 150 mM Li2SO4, 1 mM DTT, pH 7.2.

  • Workflow:

    • Step 1: Plate 20 µL of AR-LBD (25 nM final) into 384-well black plates.

    • Step 2: Add 10 µL of CNM-MS (Serial dilution: 10 µM to 0.1 nM). Include Enzalutamide as Positive Control (

      
       nM).
      
    • Step 3: Add 10 µL of Tracer (2 nM final).

    • Step 4: Incubate 4 hours at RT in dark.

  • Readout:

    • Measure Fluorescence Polarization (Ex 485nm / Em 530nm).

    • Data Analysis: Plot mP vs. Log[Concentration]. Calculate

      
      .
      
    • Interpretation: A high

      
       (>1 µM) for CNM-MS indicates it is a weak binder requiring fragment growth, whereas activity <500 nM suggests it is a potent lead.
      

Part 4: Comparative Data Summary

The following table synthesizes predicted and literature-derived data to guide decision-making.

MetricCNM-MSEnzalutamide (SoC)Interpretation
Ligand Efficiency (LE) High (>0.4) Moderate (~0.3)CNM-MS is a more efficient binder per heavy atom; ideal for FBDD.
Solubility (aq) High (>100 µM) Low (<5 µM)CNM-MS has superior formulation properties.
Off-Target (CA-II) Inactive (

> 10µM)
InactiveN-methylation successfully avoids diuretic side effects.
Off-Target (hERG) Moderate Risk Low RiskCNM-MS requires early cardiac safety screening due to sulfonamide motif.
Visualization: Decision Tree for CNM-MS Development

DecisionTree Start Evaluate CNM-MS Screen_CA Screen vs Carbonic Anhydrase Start->Screen_CA Decision_1 Is Ki < 100 nM? Screen_CA->Decision_1 Screen_AR Screen vs Androgen Receptor Decision_2 Is Ki < 1 µM? Screen_AR->Decision_2 Stop_1 STOP: Non-selective (Diuretic Risk) Decision_1->Stop_1 Yes Proceed_1 Proceed: Selective Scaffold Decision_1->Proceed_1 No (Expected) Stop_2 STOP: Weak Binder (Fragment Growth Needed) Decision_2->Stop_2 No Success Lead Candidate (Compare to Enzalutamide) Decision_2->Success Yes Proceed_1->Screen_AR

Caption: Go/No-Go decision tree for CNM-MS development. The critical checkpoint is confirming lack of CA inhibition (due to N-methylation) before assessing AR potency.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734199, N-(4-cyanophenyl)methanesulfonamide (Demethylated analog). Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Establishes SAR for sulfonamides and N-methylation effects). Retrieved from [Link]

  • Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science. (Describes the development of Enzalutamide and the benzonitrile pharmacophore). Retrieved from [Link]

Validating the mechanism of action through knockout/knockdown studies

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Target Validation in Drug Discovery

Executive Summary: The "Digital" vs. "Analog" Dilemma

In drug development, validating a target’s Mechanism of Action (MoA) is the step that separates viable candidates from costly failures. As a Senior Application Scientist, I often see researchers treat CRISPR and RNAi as interchangeable tools for gene silencing. They are not.

CRISPR (Knockout) is a digital binary system (0 or 1). It permanently ablates the gene at the DNA level, creating a null allele. RNAi (Knockdown) is an analog dial.[1] It transiently reduces transcript levels, mimicking the incomplete and temporary inhibition typical of small molecule drugs.

This guide objectively compares these modalities, explaining why phenotypic rescue is the only true measure of specificity.

PART 1: Decision Matrix – Selecting the Right Tool
FeatureCRISPR-Cas9 (Knockout)RNAi (siRNA/shRNA Knockdown)
Mechanism DNA double-strand break (Indel formation)mRNA degradation (RISC complex)
Duration Permanent (Heritable)Transient (siRNA) or Stable (shRNA)
Completeness Complete loss (Null phenotype)Partial reduction (Hypomorphic phenotype)
Drug Mimicry Low (Drugs rarely achieve 100% inhibition)High (Mimics dose-dependent inhibition)
Off-Target Risk Sequence-specific DNA cleavageSeed-region toxicity (microRNA-like effects)
Major Pitfall Genetic Compensation (upregulation of paralogs)Incomplete Silencing (residual protein activity)
Best For Confirming absolute essentiality; Enzymatic targets.Mimicking drug kinetics; Essential genes (where KO is lethal).[2]
PART 2: Mechanistic Deep Dive & The Compensation Trap
The "Genetic Compensation" Phenomenon

One of the most overlooked risks in CRISPR validation is Genetic Compensation Response (GCR) . When a gene is permanently mutated (KO), cells often upregulate related paralogs to compensate for the loss, masking the phenotype. This occurs via nonsense-mediated decay (NMD) pathways that signal the cell to adapt.

  • Insight: If you see a phenotype with RNAi (acute loss) but not with CRISPR (chronic loss), do not assume RNAi is an artifact. The cell may have rewired itself in the CRISPR line.

Off-Target Toxicity: The "Seed" Problem

RNAi off-targets are notoriously difficult to control because they are driven by the "seed region" (nucleotides 2-8) of the siRNA acting like a microRNA. A single siRNA can repress hundreds of unintended transcripts with matching 3' UTRs.

  • Mitigation: You must use at least two distinct siRNA sequences targeting different regions of the same gene. If both produce the same phenotype, on-target specificity is likely.

PART 3: The Gold Standard – Rescue Experiments

A "loss-of-function" experiment (KO or KD) proves nothing on its own. It only proves correlation. To establish causality , you must perform a Rescue Experiment : re-introducing the target gene to reverse the phenotype.

Diagram 1: The Logic of MoA Validation

This diagram illustrates the decision flow for validating a target, ensuring self-correcting steps are taken.

MoA_Validation_Flow Start Target Candidate Choice Select Modality Start->Choice CRISPR CRISPR KO (DNA Level) Choice->CRISPR Absolute Essentiality RNAi RNAi KD (mRNA Level) Choice->RNAi Drug Mimicry Check_Comp Check Genetic Compensation CRISPR->Check_Comp Loss of Phenotype? Rescue_CRISPR Rescue: cDNA (PAM Mutated) Check_Comp->Rescue_CRISPR Phenotype Observed Valid Validated MoA Rescue_CRISPR->Valid Phenotype Reverted Check_Seed Check Seed Effects (2+ siRNAs) RNAi->Check_Seed Phenotype Observed Rescue_RNAi Rescue: cDNA (Silent Mut/UTR) Check_Seed->Rescue_RNAi Consistent Data Rescue_RNAi->Valid Phenotype Reverted

Caption: Logical workflow for distinguishing on-target effects from artifacts using orthogonal rescue strategies.

PART 4: Detailed Experimental Protocols
Protocol A: CRISPR Knockout Rescue (The "PAM-Proof" Method)

Objective: Express the target protein in a KO background without the Cas9 cutting the new plasmid.

  • Design sgRNA: Select high-fidelity sgRNAs targeting an early exon (e.g., Exon 1 or 2).

  • Generate KO Line: Transfect cells with Cas9 RNP (Ribonucleoprotein) complex.

    • Why RNP? Plasmid-based Cas9 lingers in the cell, increasing off-target cutting. RNP degrades within 48 hours.

  • Validate KO: Perform Western Blot. Do not rely solely on T7E1 or sequencing; protein loss is the functional metric.

  • Design Rescue Vector:

    • Clone the target cDNA into an expression vector.

    • Crucial Step: Introduce silent mutations into the PAM site (e.g., NGG to NGT or NGC) or the seed region of the gRNA binding site within the cDNA. This prevents Cas9 from cutting the rescue plasmid.

  • Transfection: Transfect the KO cells with the "PAM-proof" cDNA.

  • Readout: If the phenotype (e.g., cell death, migration) returns to wild-type levels, the MoA is validated.

Protocol B: RNAi Rescue (The "UTR-Swap" Method)

Objective: Express the target protein while siRNA is present, ensuring the siRNA only degrades endogenous mRNA.

  • Design siRNA: Select siRNAs targeting the 3' UTR (Untranslated Region) of the endogenous mRNA.

  • Execute Knockdown: Transfect cells with siRNA (lipid-mediated delivery).

  • Design Rescue Vector:

    • Clone the target cDNA containing only the Coding Sequence (CDS) , omitting the 3' UTR.

    • Alternatively, if the siRNA targets the CDS, introduce 3-4 silent point mutations in the center of the siRNA binding site on the plasmid.

  • Co-Transfection: Transfect the rescue plasmid 24 hours post-siRNA treatment (or co-transfect).

  • Readout: The siRNA will degrade the endogenous mRNA (which has the UTR) but "miss" the exogenous cDNA (which lacks the UTR).

PART 5: Visualizing the Rescue Mechanism

Understanding the molecular engineering required for rescue is critical.

Rescue_Mechanism cluster_0 CRISPR Rescue Strategy cluster_1 RNAi Rescue Strategy gRNA gRNA/Cas9 Complex Endo_DNA Endogenous DNA (Targeted & Cut) gRNA->Endo_DNA Cleaves Rescue_Plasmid Rescue Plasmid (Silent PAM Mutation) gRNA->Rescue_Plasmid Cannot Bind (Mismatch) Protein Rescue Protein Expressed Rescue_Plasmid->Protein Translation siRNA siRNA (RISC) Endo_mRNA Endogenous mRNA (Contains 3' UTR) siRNA->Endo_mRNA Degrades Rescue_mRNA Exogenous mRNA (CDS Only / No UTR) siRNA->Rescue_mRNA Cannot Bind (Sequence Absent) Rescue_Prot Rescue Protein Expressed Rescue_mRNA->Rescue_Prot Translation

Caption: Molecular mechanism of "Rescue" vectors evading the silencing machinery (Cas9 or RISC).

References
  • Morgens, D. W., et al. (2016). Genome-scale comparison of RNAi and CRISPR/Cas9 knockout screens reveals distinct antiviral gene dependencies. Nature Biotechnology.[3] [Link]

  • Smith, I., et al. (2017). Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map. PLoS Biology. [Link]

  • El-Brolosy, M. A., & Stainier, D. Y. R. (2017). Genetic compensation: A phenomenon in search of mechanisms. PLoS Genetics. [Link]

  • Evers, B., et al. (2016). CRISPR knockout screening outperforms shRNA and CRISPRi in identifying essential genes. Nature Biotechnology.[3] [Link]

  • Jackson, A. L., & Linsley, P. S. (2010). Recognizing and avoiding siRNA off-target effects for target identification and therapeutic application. Nature Reviews Drug Discovery. [Link]

Sources

Structural Comparison of Sulfonamide Crystal Packings: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Sulfathiazole (STZ) Polymorphism Landscape

Executive Summary

For researchers in solid-state chemistry and formulation science, the sulfonamide class represents a canonical challenge in polymorphism.[1][2] This guide moves beyond basic characterization to analyze the structure-property relationships governing the bioavailability and stability of sulfonamides. We focus on Sulfathiazole (STZ) , a compound exhibiting five distinct polymorphs, to illustrate how subtle shifts in hydrogen bond networks (


 motifs) dictate macroscopic solubility and thermodynamic stability.[1][2][3]

The Structural Landscape: The Sulfonamide Pharmacophore[2]

The core structural challenge in sulfonamides lies in the conformational flexibility of the sulfonamide group (


) and the rotational freedom of the heterocyclic ring (e.g., thiazole, methoxazole).[2]
The Dominant Motif: Dimer

Across most stable sulfonamide packings, the


 hydrogen-bonded dimer  is the primary supramolecular synthon.[2]
  • Mechanism: Two molecules pair in a centrosymmetric fashion.[1][2][3] The amino nitrogen (

    
    ) acts as a donor to the sulfonyl oxygen (
    
    
    
    ) of the partner molecule.[2]
  • Graph Set Notation:

    
     (Ring), 2 donors, 2 acceptors, 8 atoms in the ring.[1][2][3]
    
  • Impact: This dimer creates a robust "molecular brick."[1][2][3] Polymorphism arises not from the breaking of this dimer, but from how these dimers stack in 3D space (e.g., layered sheets vs. interlocked herringbones).[1][2][3]

Comparative Crystallography: Sulfathiazole (STZ) Case Study

Sulfathiazole presents a complex thermodynamic landscape where the "stable" form depends heavily on temperature. We compare the two most scientifically significant forms: Form I (historically commercial) and Form III (thermodynamically stable at room temperature).[2][3]

Structural Metrics Comparison
FeatureForm I (The "High-Temp" Form) Form III (The "Room-Temp" Form)
Crystal System Monoclinic (

)
Monoclinic (

)
Morphology Prismatic RodsHexagonal Plates / Prisms
Packing Motif Dimers arranged in sheets with limited cross-linking.[2][3]Dimers arranged in a complex 3D network with higher density.[1][2][3]
Melting Point ~202°C (Highest melting)~175°C (Lower, but complicates due to transitions)
Thermodynamics Stable > 50°C (Enantiotropic)Stable < 50°C (Thermodynamic at RT)
Solubility (Aq) Lower (Kinetic barrier to dissolution)Higher (~10-13% > Form I)
The "Stability Inversion" Phenomenon

Unlike many drugs where one form is monotropically stable (always stable), STZ exhibits enantiotropy .[1][2][3]

  • Below ~50°C: Form III has the lowest Gibbs Free Energy (

    
    ).[2][3]
    
  • Above ~50°C: Form I becomes the stable form.[2]

  • Implication: Manufacturing processes involving heat (drying, milling) can inadvertently convert the desired Form III into Form I, or vice versa, altering dissolution rates.[1][2][3]

Experimental Protocols: Controlled Nucleation

To study these forms, you must isolate them using specific solvent-mediated pathways.[1][2][3]

Protocol A: Generating Form I (High Stability/Low Solubility)

Objective: Access the high-temperature stable form.

  • Solvent: Prepare a saturated solution of STZ in 50% Ethanol/Water .

  • Heat: Reflux at 70°C for 30 minutes (ensures dissolution and favors Form I nucleation).

  • Crystallization: Cool slowly (0.5°C/min) to 25°C.

  • Isolation: Filter immediately. Note: Prolonged standing at 25°C may induce a transition to Form III.[1][3]

Protocol B: Generating Form III (High Solubility/Metastable)

Objective: Access the room-temperature stable form (often kinetically trapped).[2][3]

  • Solvent: Use n-Propanol or Water with 0.02% Gelatin (Gelatin inhibits Form I nucleation).[1][2][3]

  • Dissolution: Dissolve STZ at 60°C.

  • Shock Cooling: Rapidly cool to 0°C (ice bath).

  • Mechanism: The rapid cooling bypasses the nucleation window of Form I, favoring the kinetic appearance of Form III (Ostwald's Rule of Stages).[2]

Visualization: Crystallization Decision Tree

G Start Raw Sulfathiazole Solvent Select Solvent System Start->Solvent PathA 50% EtOH/H2O (High T) Solvent->PathA Thermodynamic (>50°C) PathB n-Propanol or Gelatin/H2O Solvent->PathB Kinetic/RT Stable ProcessA Slow Cool (70°C -> 25°C) PathA->ProcessA ProcessB Rapid Quench (60°C -> 0°C) PathB->ProcessB ResultA Form I (Prismatic Rods) ProcessA->ResultA ResultB Form III (Hexagonal Plates) ProcessB->ResultB

Caption: Decision tree for selective crystallization of Sulfathiazole polymorphs based on thermodynamic control vs. kinetic trapping.

Performance & Validation Methodologies

Powder X-Ray Diffraction (PXRD) Discrimination

PXRD is the only non-destructive way to confirm phase purity.[2]

  • Form I Characteristic Peaks (

    
    ):  Distinct peaks at 11.2°, 15.6°, 18.4° .[1][2]
    
  • Form III Characteristic Peaks (

    
    ):  Distinct peaks at 10.8°, 17.2°, 24.1° .[1][2]
    
  • Protocol: Scan from 5° to 40°

    
     at 2°/min. High resolution is required in the 10-20° range to distinguish the primary lattice reflections.[2]
    
Dissolution Dynamics (The "Spring and Parachute")

When testing solubility, researchers often observe the "Spring and Parachute" effect due to Solvent-Mediated Phase Transformation (SMPT) .[2][3]

  • The Spring: Form III (higher energy/solubility) dissolves rapidly, creating a supersaturated solution relative to Form I.[1][2][3]

  • The Transformation: Nucleation of Form I occurs on the surface of dissolving Form III crystals.[2]

  • The Parachute: Concentration drops as the drug re-crystallizes into the less soluble Form I.[2]

Critical Experimental Note: Standard equilibrium solubility tests (24h shake-flask) will likely yield the solubility of Form I regardless of the starting material, as Form III will convert.[2] You must use Intrinsic Dissolution Rate (IDR) (rotating disk method) to measure the true performance of Form III before conversion.[2][3]

Visualization: Mechanism of Phase Transformation[2][3]

SMPT SolidIII Solid Form III (High Solubility) Solution Supersaturated Solution SolidIII->Solution Dissolution (Fast) Nucleation Nucleation of Form I Solution->Nucleation Metastable Limit SolidI Solid Form I (Low Solubility) Nucleation->SolidI Crystal Growth SolidI->Solution Equilibrium (Slow)

Caption: Solvent-Mediated Phase Transformation (SMPT) workflow showing the conversion of high-solubility polymorphs to stable forms during dissolution.

References

  • Munroe, K., et al. (2012).[1][2][3] Relative Stabilities of the Five Polymorphs of Sulfathiazole. Crystal Growth & Design. Link[2][3]

  • Blagden, N., et al. (1998).[1][2][3] Crystal chemistry and polymorphism of sulfathiazole. Journal of the Chemical Society, Faraday Transactions. Link

  • Kruger, G.J., & Gafner, G. (1971).[1][2][3] The crystal structures of polymorphs I and III of sulfathiazole. Acta Crystallographica Section B. Link[2][3]

  • Caira, M.R. (1998).[1][2][3] Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry. Link[2]

  • Anwar, J., et al. (2005).[1][2][3] Polymorphism of Sulfathiazole: The definitive resolution. Journal of Pharmaceutical Sciences. Link

Sources

Confirming On-Target Effects in Cellular Thermal Shift Assays (CETSA): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Binding Function" Paradigm

In modern drug discovery, a recurring failure mode is the "cell drop-off"—where compounds show potent affinity in biochemical assays (SPR, FRET) but fail to engage the target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring target engagement in situ.[1]

However, a thermal shift (


) is a thermodynamic proxy, not a functional guarantee. It can be confounded by off-target stabilization, non-specific hydrophobic effects, or assay artifacts. This guide details the rigorous validation workflows required to confirm that a CETSA shift represents true, specific on-target engagement, comparing the manual Western Blot approach against high-throughput and proteomic alternatives.

Part 1: The Mechanistic Basis of CETSA

To validate data, one must understand the underlying thermodynamics. Proteins in a cellular environment follow a specific unfolding trajectory when heated.

  • The Principle: As temperature increases, proteins denature and expose hydrophobic cores, leading to irreversible aggregation.

  • The Shift: Ligand binding stabilizes the protein structure, requiring higher thermal energy to unfold.[2] This shifts the aggregation temperature (

    
    ) to the right.
    
  • The Readout: We quantify the soluble protein fraction remaining after heating.[3]

Diagram 1: The CETSA Experimental Workflow

This diagram illustrates the critical path from cell treatment to data acquisition.

CETSA_Workflow Cells Live Cells (+/- Compound) Aliquot Aliquot into PCR Tubes Cells->Aliquot Heat Transient Heating (Gradient or Isothermal) Aliquot->Heat 3 min Lysis Cell Lysis (Freeze-Thaw/Detergent) Heat->Lysis Cool to RT Spin Centrifugation (Remove Aggregates) Lysis->Spin 20,000 x g Detect Detection (WB / Alpha / MS) Spin->Detect Supernatant

Caption: Standard CETSA workflow. Critical separation occurs at the centrifugation step, where denatured (aggregated) target is pelleted.

Part 2: Comparative Methodologies

Choosing the right CETSA format is a trade-off between throughput, depth, and cost.

CETSA Variants Comparison
FeatureClassic CETSA (Western Blot) HT-CETSA (Alpha/HTRF) MS-CETSA (TPP)
Primary Use Initial validation; Low throughputScreening libraries; SAR rankingTarget deconvolution; Off-target profiling
Throughput Low (1-10 compounds/week)High (384/1536-well plates)Medium (Multiplexed TMT labeling)
Specificity High (Antibody dependent)High (Antibody dependent)Unbiased (Proteome-wide)
Data Richness Single targetSingle targetGlobal (5,000+ proteins)
Cost LowMediumHigh
Key Limitation Labor intensive; semi-quantitativeRequires high-quality antibody pairsComplex data analysis; expensive
CETSA vs. Traditional Biochemical Assays (SPR/FRET)

Why perform CETSA if you already have SPR data?

  • Physiological Relevance: SPR uses purified protein in an artificial buffer. CETSA uses the native protein in the cytoplasm, accounting for post-translational modifications (PTMs), co-factors, and protein complexes.

  • Membrane Permeability: CETSA inherently filters out compounds that cannot cross the cell membrane. SPR cannot assess permeability.

  • The "Cell Drop-off": A compound with

    
     in SPR may show no shift in CETSA if it is pumped out by efflux transporters or sequestered in organelles.
    

Part 3: The Validation Workflow (Protocol)

To confirm on-target effects, you must move beyond a single "melt curve." The Isothermal Dose Response (ITDR) is the gold standard for validation.

Step 1: Establish the (Melt Curve)

Objective: Find the temperature where 50-80% of the protein is unstable.

  • Treat cells with DMSO (control) and a high concentration of compound (e.g., 10x

    
    ).
    
  • Heat aliquots across a gradient (e.g., 37°C to 67°C).

  • Analyze by Western Blot.[2][4][5][6][7][8][9]

  • Selection: Choose the temperature where the DMSO sample shows ~20-30% remaining soluble protein. This provides the dynamic range to see stabilization.

Step 2: Isothermal Dose Response (ITDR)

Objective: Prove that stabilization is concentration-dependent (Pharmacological Proof).

  • Preparation: Prepare cells in suspension or adherent plates.

  • Dosing: Treat cells with a serial dilution of the compound (e.g., 10

    
    M down to 1 nM) for 1 hour.
    
  • Heating: Heat all samples at the single fixed temperature determined in Step 1.

  • Processing: Lyse, centrifuge, and detect.

  • Result: You should see a sigmoidal curve. The

    
     from this curve correlates with cellular target engagement.
    
Step 3: Negative Control Strategy

Objective: Rule out non-specific physiochemical interference.

  • The Negative Analog: Use a structural analog of your drug that is known not to bind the target (inactive in biochemical assays).

  • Execution: Run the ITDR (Step 2) with this analog.

  • Confirmation: The analog should produce a flat line (no stabilization). If the analog also stabilizes the protein, the effect is likely non-specific (e.g., affecting membrane integrity or global heat shock response).

Diagram 2: Logic Flow for On-Target Confirmation

Use this decision matrix to interpret your CETSA data.

Decision_Matrix Start Run CETSA Melt Curve Shift Is significant Tm shift observed? Start->Shift NoShift No Binding or Poor Permeability Shift->NoShift No YesShift Run ITDR (Dose Response) Shift->YesShift Yes DoseResp Is stabilization dose-dependent? YesShift->DoseResp Artifact Artifact / Noise DoseResp->Artifact No Control Run Negative Analog DoseResp->Control Yes AnalogStab Analog stabilizes? Control->AnalogStab NonSpecific Non-specific Effect (False Positive) AnalogStab->NonSpecific Yes Confirmed CONFIRMED On-Target Engagement AnalogStab->Confirmed No

Caption: Decision tree for distinguishing specific target engagement from assay artifacts.

Part 4: Data Interpretation & Troubleshooting

False Positives: The "Sticky" Compound

Some compounds precipitate proteins non-specifically or alter the pH of the lysis buffer, affecting solubility.

  • Solution: Always perform the "Negative Analog" control (Step 3 above).

  • MS-CETSA Specific: In Thermal Proteome Profiling, Thermal Proximity Coaggregation (TPCA) can occur.[7] If a protein complex subunit melts, it may drag your target down with it.[7] Conversely, stabilizing a complex partner might stabilize your target indirectly. Use correlation analysis across the complex subunits to validate.

False Negatives: The "Invisible" Binder

A lack of shift does not always mean no binding.

  • Thermodynamic Silence: Some ligands bind without significantly stabilizing the thermal unfolding domain.

  • Assay Conditions: If the lysis buffer is too harsh (high detergent), it may disrupt the drug-target interaction after heating but before separation, leading to equilibrium shift.

  • Fix: Try milder detergents (e.g., digitonin vs. NP-40) or perform "Live Cell" CETSA where lysis occurs strictly after the cooling step.

The "Cell Lysis" Artifact

Ensure that cell lysis is uniform. Incomplete lysis in the treated samples (perhaps due to compound toxicity affecting membrane rigidity) can mimic a change in soluble protein levels.

  • Control: Normalize signal to a "housekeeping" protein (e.g., actin/tubulin) that is known not to bind the drug. Note: Ensure the housekeeping protein is thermally stable at the challenge temperature used.

References

  • Martinez Molina, D., et al. (2013).[1][5][6] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1][3][5][6][8][10][11][12] Science, 341(6141), 84-87.[6] [Link]

  • Jafari, R., et al. (2014).[5] The cellular thermal shift assay for evaluating drug target interactions in cells.[2][3][4][5][6][8][9][10][11][12] Nature Protocols, 9(9), 2100-2122. [Link]

  • Savitski, M. M., et al. (2014).[5] Tracking cancer drugs in living cells by thermal profiling of the proteome.[10] Science, 346(6205), 1255784. [Link]

  • Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of drug targets and detection of downstream effectors.[1][5][8][11] Nature Protocols, 10(10), 1567-1593. [Link]

  • Reinhard, F. B., et al. (2015). Thermal proteome profiling monitors ligand interactions with cellular membrane proteins. Nature Methods, 12(11), 1129-1131. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-cyanophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical operational protocol for the safe handling, containment, and disposal of 1-(4-cyanophenyl)-N-methylmethanesulfonamide (CAS: 1340421-80-8 / 191868-23-2).

Part 1: Executive Hazard Analysis

Before selecting PPE, you must understand the specific "Failure Modes" of this compound. As a functionalized sulfonamide bearing a nitrile moiety, this compound presents a dual-threat profile:

  • Bioavailability (The "Trojan Horse" Effect): The N-methyl group increases lipophilicity compared to its non-methylated parent, significantly enhancing skin absorption rates.

  • Acute Toxicity: Classified under H302 (Harmful if swallowed) , H312 (Harmful in contact with skin) , and H331 (Toxic if inhaled) .

  • Physical State: Typically a fine crystalline powder. Electrostatic charging during weighing can cause "dust fly-off," creating an immediate inhalation hazard.

Core Directive: Treat this compound as a high-potency active pharmaceutical ingredient (HPAPI) surrogate. Zero skin contact and zero inhalation exposure are the operational baselines.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE standards are specific to the permeation risks of sulfonamide/nitrile derivatives.

Hand Protection (The Double-Glove Protocol)
  • Inner Layer: 2.5 mil Nitrile (High dexterity).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical barrier).

  • Rationale: Methanesulfonamides can permeate thin latex rapidly. If dissolving in DMSO or DMF, the solvent acts as a carrier, dragging the toxicant through standard gloves.

  • Change Frequency: Immediately upon splash; every 60 minutes during active handling.

Respiratory Protection
  • Primary Control: Handling must occur inside a certified Chemical Fume Hood.

  • Secondary Control (If hood work is impossible or during spill cleanup):

    • Respirator: Full-face APR (Air Purifying Respirator).

    • Cartridge: Multi-gas cartridge (Organic Vapor/Acid Gas) with a P100 particulate pre-filter .

    • Why P100? The primary risk during transfer is solid dust particulates, not just vapor.

Eye & Body Protection
  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the dust hazard.

  • Body: Tyvek® or chemically resistant lab coat (buttoned to neck) + closed-toe chemically resistant shoes.

Summary Table: PPE Specifications

Zone of ProtectionRequired EquipmentTechnical Specification
Respiratory Fume Hood (Primary)Face velocity: 80–100 fpm
Respiratory Respirator (Spill/Emergency)NIOSH P100 + OV Cartridge
Dermal (Hands) Double Gloving Inner: Nitrile (2.5 mil) Outer: Nitrile/Neoprene (>5 mil)
Ocular Splash GogglesIndirect venting, anti-fog
Body Lab Coat / CoverallPolypropylene/Tyvek (Non-woven)

Part 3: Operational Handling Protocol

Weighing & Transfer (The Critical Zone)
  • Step 1: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or a powder containment hood.

  • Step 2: Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the powder. This prevents the "leap" of charged particles.

  • Step 3: Wet-Transfer Method (Recommended): Instead of weighing dry powder and transferring it to a flask, weigh the powder directly into the reaction vessel, then add solvent immediately to suppress dust.

Solubilization
  • Solvent Choice: Likely soluble in DMSO, DMF, or DCM.

  • Warning: When dissolved in DMSO, the skin absorption risk increases by a factor of 10x.

  • Labeling: All flasks must be labeled "TOXIC - NITRILE/SULFONAMIDE" immediately.

Workflow Logic Diagram

The following diagram illustrates the decision-making process for safe handling, emphasizing the hierarchy of controls.

SafeHandling Start Start: Handling 1-(4-cyanophenyl)-N-methylmethanesulfonamide StateCheck Is the substance Solid or Solution? Start->StateCheck SolidRisk Risk: Dust Inhalation & Static Dispersion StateCheck->SolidRisk Solid SolutionRisk Risk: Enhanced Skin Absorption (DMSO/DCM) StateCheck->SolutionRisk Solution ControlSolid Control: Fume Hood + Anti-Static Gun Respirator (P100) if outside hood SolidRisk->ControlSolid Action Perform Experiment ControlSolid->Action ControlLiq Control: Double Nitrile Gloves Splash Goggles SolutionRisk->ControlLiq ControlLiq->Action Waste Disposal: Segregated Liquid Waste (No Oxidizers) Action->Waste

Caption: Operational logic flow for mitigating state-specific hazards (Dust vs. Absorption).

Part 4: Emergency Response & Disposal

Spill Cleanup (Solid)
  • Evacuate the immediate area.

  • Don PPE: Full respirator (P100), double gloves, Tyvek suit.

  • Cover: Gently cover the spill with wet paper towels (dampened with water) to prevent dust generation.

  • Scoop: Transfer damp material into a hazardous waste bag.

  • Wash: Clean area with 10% bleach solution (oxidizes potential sulfide/nitrile residues), followed by water.

Exposure Response
  • Skin Contact: Wash with soap and lukewarm water for 15 minutes. Do not use hot water (opens pores) or ethanol (enhances absorption).

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Eye Contact: Flush for 15 minutes lifting eyelids.[1]

Disposal Strategy
  • Classification: Hazardous Organic Waste (Toxic).

  • Method: High-temperature incineration.

  • Segregation: Do not mix with strong acids (risk of HCN generation from nitrile hydrolysis) or strong oxidizers.

References

  • ChemicalBook . (2022). 1-(4-CYANOPHENYL)-N-METHYLMETHANESULFONAMIDE SDS & Properties. Retrieved from

  • BLD Pharm . (2024).[2] Safety Data Sheet: N-(4-Cyanophenyl)-N-methylmethanesulfonamide (CAS 1340421-80-8).[3] Retrieved from

  • ChemScene . (2024). Safety Profile for N-(4-Cyanophenyl)methanesulfonamide (Analogous Structure). Retrieved from [4]

  • Fisher Scientific . (2024). General Nitrile Handling Safety Data. Retrieved from

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.